2-(Prop-2-yn-1-yloxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-ynoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGLRUYXGNMDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444601 | |
| Record name | 2-[(Prop-2-yn-1-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52536-39-7 | |
| Record name | 2-[(Prop-2-yn-1-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(Prop-2-yn-1-yloxy)aniline from 2-Aminophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(prop-2-yn-1-yloxy)aniline, a valuable building block in medicinal chemistry and materials science. The document details synthetic protocols, presents quantitative data based on established chemical principles and analogous reactions, and visualizes the experimental workflows.
Introduction
This compound is an aromatic compound featuring both a propargyl ether and an aniline functionality. This unique combination of reactive groups makes it a versatile intermediate for the synthesis of more complex molecules. The terminal alkyne allows for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the aniline moiety can be readily modified or incorporated into heterocyclic structures. These properties make this compound and its derivatives of significant interest in drug discovery and the development of novel materials.
Synthesis Methodology
The primary route for the synthesis of this compound from 2-aminophenol is the Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group with a propargyl halide. A key challenge in this synthesis is the potential for competing N-alkylation of the amine group. Two main strategies can be employed to achieve selective O-alkylation: direct synthesis under controlled conditions and a protection-deprotection strategy.
Method 1: Direct O-Propargylation
This method is a more direct approach that relies on the greater nucleophilicity of the phenoxide ion compared to the aniline nitrogen under specific reaction conditions. The use of a suitable base and a polar aprotic solvent is crucial for favoring the desired O-alkylation.
Experimental Protocol:
A plausible experimental protocol for the direct synthesis is as follows:
-
To a stirred solution of 2-aminophenol (1.0 eq.) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), a base, typically potassium carbonate (K₂CO₃) (2.0-3.0 eq.), is added.[1]
-
The mixture is stirred at room temperature for a designated period, typically 30-60 minutes, to facilitate the formation of the phenoxide.
-
Propargyl bromide (1.1-1.5 eq.) is then added dropwise to the reaction mixture.
-
The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent such as ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel.
Quantitative Data (Based on Analogous Reactions):
| Parameter | Value/Condition | Reference |
| Solvent | Acetone or DMF | [1] |
| Base | Potassium Carbonate (K₂CO₃) | [1] |
| Reactant Ratio (2-aminophenol:propargyl bromide:base) | 1 : 1.2 : 2.5 | [1] |
| Temperature | Reflux (Acetone: ~56°C; DMF: can be higher) | |
| Reaction Time | 6-24 hours (monitored by TLC) | |
| Yield | 60-85% (expected range for similar phenol propargylations) | [1] |
Method 2: Protection-Deprotection Strategy
To ensure exclusive O-alkylation and avoid the formation of N-alkylated byproducts, a protection-deprotection strategy can be employed. This involves temporarily protecting the more nucleophilic amino group, performing the etherification, and then removing the protecting group.
Experimental Protocol:
This three-step protocol is adapted from a general method for the selective alkylation of aminophenols:
-
Protection of the Amino Group: 2-Aminophenol (1.0 eq.) is reacted with benzaldehyde (1.0 eq.) in a suitable solvent like methanol. The resulting Schiff base (an imine) is formed, protecting the amino group. The product is then isolated.
-
O-Propargylation: The protected 2-aminophenol derivative is then subjected to the Williamson ether synthesis conditions as described in Method 1 (using potassium carbonate and propargyl bromide in acetone).
-
Deprotection: The O-propargylated intermediate is treated with an acidic solution (e.g., aqueous HCl) to hydrolyze the imine and regenerate the free amino group, yielding the final product, this compound.
Quantitative Data (Based on a General Procedure for O-alkylation of Aminophenols):
| Step | Reagents and Conditions | Expected Yield |
| Protection | 2-Aminophenol, Benzaldehyde, Methanol, Room Temperature | >90% |
| O-Propargylation | Protected 2-aminophenol, Propargyl Bromide, K₂CO₃, Acetone, Reflux | 70-90% |
| Deprotection | O-propargylated intermediate, Aqueous HCl, Room Temperature | >90% |
Experimental Workflows
Caption: Comparative workflows for the synthesis of this compound.
Characterization Data (Predicted)
As of the date of this document, specific experimental spectral data for this compound is not widely available in the literature. The following tables provide predicted characterization data based on the analysis of closely related compounds and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.9-7.1 | m | 2H | Aromatic C-H |
| ~6.7-6.8 | m | 2H | Aromatic C-H |
| ~4.7 | d | 2H | O-CH₂-C≡ |
| ~3.8 | br s | 2H | NH₂ |
| ~2.5 | t | 1H | C≡C-H |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Ar-C-O |
| ~136 | Ar-C-NH₂ |
| ~122 | Ar-C-H |
| ~119 | Ar-C-H |
| ~116 | Ar-C-H |
| ~115 | Ar-C-H |
| ~79 | C≡C-H |
| ~76 | C≡C-H |
| ~57 | O-CH₂ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450-3350 | Strong, sharp (doublet) | N-H stretch (primary amine) |
| ~3300 | Strong, sharp | ≡C-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2120 | Weak to medium, sharp | C≡C stretch |
| ~1620 | Strong | N-H bend |
| ~1500 | Strong | Aromatic C=C stretch |
| ~1220 | Strong | Aryl-O stretch (ether) |
Relevance in Drug Development and Signaling Pathways
While specific signaling pathways directly modulated by this compound have not been extensively reported, the structural motifs present in this molecule are of significant interest in drug discovery.
-
Aniline Moiety: The aniline substructure is a common feature in many approved drugs. However, it can be susceptible to metabolic oxidation, which can sometimes lead to toxicity. The development of aniline derivatives with improved metabolic stability is an active area of research.
-
Propargyl Group: The propargyl group serves as a versatile handle for "click" chemistry. This allows for the facile conjugation of the aniline derivative to other molecules, such as targeting ligands, fluorescent probes, or components of proteolysis-targeting chimeras (PROTACs). The resulting triazole linkage is stable and biocompatible.
The potential applications of this compound and its derivatives could involve their use as scaffolds for the development of inhibitors for various enzymes or as intermediates in the synthesis of compounds targeting specific biological pathways. For instance, related propargyloxy-containing compounds have been investigated for their potential antibacterial and antiurease activities.[2]
Caption: Potential applications of this compound.
Conclusion
References
Spectroscopic Characterization of 2-(Prop-2-yn-1-yloxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Prop-2-yn-1-yloxy)aniline, a valuable intermediate in synthetic and medicinal chemistry. The document details the methodologies for acquiring and interpreting key analytical data, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide outlines the synthetic protocol for the compound and visualizes the experimental workflow, offering a complete resource for its synthesis and characterization.
Introduction
This compound is an organic molecule incorporating three key functional groups: a primary aromatic amine, an ether linkage, and a terminal alkyne. This unique combination makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The propargyl group, in particular, allows for participation in "click" chemistry reactions, such as the Huisgen cycloaddition, enabling the facile construction of triazole-containing structures. Accurate and thorough spectroscopic characterization is paramount to confirm the identity and purity of this compound for its application in further research and development.
Synthesis
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction involving 2-aminophenol and propargyl bromide.[1][2] The phenolic hydroxyl group of 2-aminophenol is a better nucleophile than the aromatic amine under basic conditions, allowing for selective O-alkylation.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminophenol
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-aminophenol (1.0 eq.) in anhydrous acetone, anhydrous potassium carbonate (2.0 eq.) is added.
-
The resulting suspension is stirred vigorously at room temperature for 30 minutes.
-
Propargyl bromide (1.2 eq.) is then added dropwise to the reaction mixture.
-
The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure product.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups and data from analogous compounds.
¹H NMR Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.90 - 6.70 | m | 4H | Ar-H |
| ~ 4.70 | d | 2H | O-CH₂ -C≡CH |
| ~ 4.00 | br s | 2H | NH₂ |
| ~ 2.50 | t | 1H | O-CH₂-C≡CH |
Note: The broad singlet for the amine protons can be exchanged with D₂O.[3]
¹³C NMR Data
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 146.0 | C -O |
| ~ 137.0 | C -NH₂ |
| ~ 122.0 | Ar-C H |
| ~ 119.0 | Ar-C H |
| ~ 115.0 | Ar-C H |
| ~ 112.0 | Ar-C H |
| ~ 79.0 | O-CH₂-C ≡CH |
| ~ 76.0 | O-CH₂-C≡C H |
| ~ 56.0 | O-C H₂-C≡CH |
Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3450 & 3350 | Strong, Sharp | N-H asymmetric and symmetric stretching (primary amine)[3][4] |
| ~ 3300 | Strong, Sharp | ≡C-H stretching (terminal alkyne)[4] |
| ~ 3050 | Medium | C-H stretching (aromatic) |
| ~ 2920 | Medium | C-H stretching (aliphatic, CH₂) |
| ~ 2120 | Weak | C≡C stretching (terminal alkyne)[4] |
| ~ 1620 | Strong | N-H bending (scissoring)[5] |
| ~ 1500 | Strong | C=C stretching (aromatic ring) |
| ~ 1240 | Strong | C-O-C asymmetric stretching (aryl ether)[6] |
| ~ 750 | Strong | C-H out-of-plane bending (ortho-disubstituted aromatic) |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Interpretation |
| 147 | [M]⁺˙ (Molecular Ion) |
| 108 | [M - C₃H₃]⁺ (Loss of propargyl radical) |
| 93 | [M - C₃H₂O]⁺˙ (Loss of propynoxy group, rearrangement) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Note: The fragmentation pattern of ethers often involves α-cleavage and cleavage of the C-O bond.[7][8]
Experimental Workflows and Diagrams
Synthesis and Purification Workflow
The synthesis and purification of this compound follows a logical sequence of steps to ensure a high-purity final product.
Caption: Synthesis and purification workflow for this compound.
Spectroscopic Characterization Workflow
Following successful synthesis and purification, the compound is subjected to a series of spectroscopic analyses to confirm its structure and purity.
References
- 1. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
Spectroscopic and Synthetic Insights into 2-(Prop-2-yn-1-yloxy)aniline and its Isomer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 2-(prop-2-yn-1-yloxy)aniline and its structural isomer, N-(2-propynyl)aniline. Due to the limited availability of published experimental ¹H and ¹³C NMR data for this compound, this document presents a comprehensive analysis of the readily available data for N-(2-propynyl)aniline to serve as a valuable comparative reference. The guide includes detailed experimental protocols for the synthesis of related compounds, structured data tables for NMR analysis, and workflow diagrams to illustrate key processes, offering crucial insights for professionals in drug development and organic synthesis.
Introduction
Synthesis Protocols
The synthesis of N-alkynyl anilines is a well-established procedure in organic chemistry. The following protocol is a representative example for the synthesis of N-(2-propynyl)aniline. A similar approach, starting from 2-aminophenol, would be employed for the synthesis of this compound.
General Procedure for the Synthesis of N-(2-propynyl)aniline:
To a solution of aniline in a suitable solvent such as acetonitrile, a base like potassium carbonate is added. Propargyl bromide is then added dropwise to the stirred suspension. The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure N-(2-propynyl)aniline.[1]
Diagram 1: Synthetic Workflow for N-(2-propynyl)aniline
References
An In-depth Technical Guide to the Infrared (IR) Spectrum of 2-(Prop-2-yn-1-yloxy)aniline
This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2-(Prop-2-yn-1-yloxy)aniline, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines the characteristic vibrational frequencies, a general experimental protocol for obtaining the spectrum, and a logical workflow for spectral interpretation.
Predicted Infrared Spectral Data
The infrared spectrum of this compound is characterized by the vibrational modes of its primary functional groups: a primary aromatic amine, an aryl alkyl ether, and a terminal alkyne. The expected absorption bands are summarized in the table below. These predictions are based on established group frequencies from spectroscopic literature.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3450 and ~3350 | Primary Aromatic Amine (N-H) | Asymmetric and Symmetric Stretching | Medium to Strong |
| ~3300 | Alkyne (≡C-H) | Stretching | Strong, Sharp |
| ~3050 | Aromatic (C-H) | Stretching | Medium to Weak |
| ~2930 | Alkyl (CH₂) | Asymmetric Stretching | Medium to Weak |
| ~2870 | Alkyl (CH₂) | Symmetric Stretching | Medium to Weak |
| ~2120 | Alkyne (C≡C) | Stretching | Weak to Medium, Sharp |
| ~1620 | Primary Aromatic Amine (N-H) | Bending (Scissoring) | Medium to Strong |
| ~1600 and ~1500 | Aromatic Ring (C=C) | Stretching | Medium, Sharp |
| ~1250 and ~1050 | Aryl Alkyl Ether (C-O-C) | Asymmetric and Symmetric Stretching | Strong |
| 910-665 | Primary Amine (N-H) | Wagging | Broad, Medium |
| ~750 | Aromatic (C-H) | Out-of-plane Bending (ortho-disubstituted) | Strong |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
A standard method for obtaining the IR spectrum of a solid sample like this compound is the potassium bromide (KBr) pellet technique.[1]
Objective: To obtain a high-resolution mid-infrared spectrum of this compound.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
This compound (solid)
-
Potassium Bromide (KBr), IR grade, desiccated
-
Agate mortar and pestle
-
Pellet press with die
-
Sample holder
-
Spatula
-
Infrared lamp (for drying)
Procedure:
-
Sample Preparation:
-
Thoroughly dry the KBr under an infrared lamp to remove any adsorbed water, which shows a broad absorption in the IR spectrum.
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.
-
Grind the KBr in the agate mortar to a fine powder.
-
Add the this compound to the mortar and continue grinding until the mixture is a homogenous, fine powder. The quality of the spectrum is highly dependent on the particle size and homogeneity.
-
-
Pellet Formation:
-
Transfer a portion of the sample mixture to the die of the pellet press.
-
Spread the powder evenly to ensure a uniform pellet.
-
Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the ambient atmosphere. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range, typically 4000-400 cm⁻¹.[1]
-
-
Data Processing:
-
The resulting interferogram is Fourier-transformed by the instrument's software to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).
-
Perform baseline correction and peak picking to identify the key absorption bands.
-
Visualizations
The following diagrams illustrate the logical workflow for interpreting the IR spectrum of this compound and the general experimental workflow for FT-IR spectroscopy.
Caption: Logical workflow for the interpretation of the IR spectrum of this compound.
Caption: General experimental workflow for FT-IR spectroscopy using the KBr pellet method.
Discussion of Key Spectral Features
-
Amine Group: The presence of a primary aromatic amine is strongly indicated by two distinct N-H stretching bands around 3450 cm⁻¹ (asymmetric) and 3350 cm⁻¹ (symmetric).[2][3][4] A medium to strong N-H bending (scissoring) vibration is expected around 1620 cm⁻¹.[3][5] Additionally, a broad N-H wagging band can be observed in the 910-665 cm⁻¹ region.[3] The C-N stretching of an aromatic amine typically appears as a strong band between 1335-1250 cm⁻¹.[3][4]
-
Alkyne Group: The terminal alkyne is identifiable by a sharp, strong absorption band around 3300 cm⁻¹ due to the ≡C-H stretch.[6] The C≡C triple bond stretch will give rise to a sharp, but weaker, absorption near 2120 cm⁻¹.
-
Ether Linkage: The aryl alkyl ether linkage (Ar-O-CH₂) is characterized by two strong C-O stretching bands. The asymmetric stretch is typically found around 1250 cm⁻¹, while the symmetric stretch appears near 1050 cm⁻¹.[7]
-
Aromatic Ring: The benzene ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ (typically around 3050 cm⁻¹).[6] Characteristic C=C ring stretching absorptions will be present in the 1600-1450 cm⁻¹ region.[6] The ortho-disubstitution pattern should give rise to a strong C-H out-of-plane bending band around 750 cm⁻¹.
By identifying these key absorption bands, the structure of this compound can be confidently confirmed. The combination of the primary amine, terminal alkyne, and ortho-disubstituted aryl ether functionalities provides a unique infrared fingerprint.
References
- 1. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(Prop-2-yn-1-yloxy)aniline
This guide provides a detailed overview of the anticipated mass spectrometry (MS) analysis of this compound. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document outlines a theoretical approach based on established fragmentation patterns of its constituent functional groups: an aromatic amine, an ether linkage, and a terminal alkyne. This guide is intended to serve as a practical resource for researchers undertaking the analysis of this and structurally related molecules.
Introduction to this compound
This compound is a molecule of interest in synthetic and medicinal chemistry. Its structure incorporates a reactive propargyl group, making it a valuable building block for the synthesis of more complex molecules through reactions such as "click chemistry." The aniline moiety also provides a versatile handle for further functionalization. Understanding the mass spectrometric behavior of this compound is crucial for its identification, characterization, and quality control in various research and development applications.
Experimental Protocols
A standard approach for the MS analysis of a semi-volatile and thermally stable compound like this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
2.1. Sample Preparation
-
Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate (1 mL).
-
Dilution: Prepare a dilution series to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
-
Internal Standard (Optional): For quantitative analysis, add a known amount of a suitable internal standard that has similar chemical properties but a different retention time and mass spectrum.
2.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless injection for high sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Mass Range: Scan from m/z 40 to 300.
The following diagram illustrates the general experimental workflow for GC-MS analysis.
Caption: General workflow for GC-MS analysis of this compound.
Predicted Mass Spectrum and Fragmentation Analysis
The molecular formula of this compound is C₉H₉NO, with a monoisotopic mass of 147.0684 g/mol . Upon electron ionization, the molecule is expected to form a molecular ion (M⁺˙) at m/z 147. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring[1]. The fragmentation pattern will be dictated by the cleavage of the weaker bonds, primarily the ether linkage.
3.1. Predicted Fragmentation Pathways
The major fragmentation pathways are predicted to be:
-
Alpha-cleavage of the ether: Cleavage of the C-O bond with charge retention on the aromatic portion, leading to a fragment at m/z 108. This would involve the loss of a propargyl radical (•C₃H₃).
-
Benzylic-type cleavage: Cleavage of the O-CH₂ bond, resulting in the formation of a stable propargyl cation at m/z 39 and a 2-aminophenoxy radical.
-
Loss of the entire side chain: Cleavage of the bond between the aromatic ring and the ether oxygen, leading to a fragment corresponding to the aniline cation radical at m/z 93.
-
Rearrangement and loss of acetylene: A potential rearrangement could lead to the loss of acetylene (C₂H₂) from the molecular ion, resulting in a fragment at m/z 121.
-
Fragmentation of the aniline ring: The aniline fragment (m/z 93) could further lose HCN to produce a fragment at m/z 66[2].
The following diagram illustrates the predicted fragmentation pathways.
References
Determining the Solubility of 2-(Prop-2-yn-1-yloxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(Prop-2-yn-1-yloxy)aniline in common organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on a predicted solubility profile based on the physicochemical properties of its parent molecule, aniline, and the influence of its substituent. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of the compound.
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound is a derivative of aniline, which is known to be slightly soluble in water but exhibits good solubility in many organic solvents.[1][2] The presence of the propargyl ether group (prop-2-yn-1-yloxy) is expected to influence its solubility profile. The ether linkage can act as a hydrogen bond acceptor, while the terminal alkyne is a weakly polar group. The overall molecule remains largely nonpolar due to the benzene ring.
Based on these structural features, a qualitative prediction of the solubility of this compound in common organic solvents is presented in Table 1. It is anticipated that the compound will exhibit good solubility in polar aprotic and moderately polar solvents, and lower solubility in nonpolar and highly polar protic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Good | The aniline moiety and ether oxygen can form hydrogen bonds with the solvent. |
| Ketones | Acetone | Very Good | Acetone is a polar aprotic solvent that can effectively solvate the molecule. |
| Esters | Ethyl Acetate | Good | Ethyl acetate is a moderately polar solvent compatible with the compound's structure. |
| Halogenated | Dichloromethane, Chloroform | Very Good | These solvents are effective at dissolving a wide range of organic compounds. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Good | "Like dissolves like" principle suggests good solubility in ether solvents. |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Good | These are strong polar aprotic solvents capable of dissolving many organic compounds. |
| Aromatic | Toluene, Benzene | Good | The aromatic ring of the solute will interact favorably with aromatic solvents. |
| Nonpolar | Hexane, Heptane | Low | The significant difference in polarity would likely result in poor solubility. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following are detailed methodologies for key experiments.
Gravimetric Method for Quantitative Solubility Determination
This is a common and reliable method for determining the equilibrium solubility of a solid compound in a solvent.
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sampling: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.
-
Solvent Evaporation: Place the evaporation dish in an oven at a temperature below the boiling point of the solvent or in a vacuum desiccator until the solvent has completely evaporated and a constant weight of the dried solute is achieved.
-
Mass Determination: Accurately weigh the evaporation dish containing the dried solute.
-
Calculation: The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of filtered solution (L)
Qualitative Solubility Test
A simpler, qualitative test can be performed to quickly assess solubility in various solvents.[3][4]
Procedure:
-
Place a small, accurately measured amount (e.g., 10 mg) of this compound into a small test tube.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) while continuously agitating the mixture.
-
Observe the mixture to see if the solid dissolves completely.
-
Record the approximate volume of solvent required to dissolve the solid, or note if it is insoluble after adding a significant volume (e.g., 3 mL).
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the gravimetric determination of the solubility of this compound.
Caption: Gravimetric solubility determination workflow.
Logical Relationships in Solubility Studies
The relationship between the compound's structure, its physicochemical properties, and its applications is fundamental in drug development.
Caption: Structure-property-application relationship.
References
Stability and Storage of 2-(Prop-2-yn-1-yloxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-(Prop-2-yn-1-yloxy)aniline. Due to its reactive functional groups—a terminal alkyne and an aniline moiety—proper handling and storage are critical to ensure its integrity and prevent degradation, thereby ensuring experimental reproducibility and safety.
Chemical Properties and Inherent Instabilities
This compound is a versatile organic building block, frequently employed in the synthesis of heterocycles and for bioconjugation via "click chemistry".[1][2] Its structure, however, contains functional groups susceptible to degradation. The terminal alkyne is reactive and can undergo side reactions, while the aniline group is prone to oxidation.
Key Instabilities:
-
Light Sensitivity : The compound is known to be sensitive to light. Exposure to UV or ambient light can induce photochemical reactions, leading to degradation.
-
Air and Moisture Sensitivity : The aniline functional group can be susceptible to oxidation, which is often accelerated by air and moisture. The product should be handled and stored under an inert gas like argon or nitrogen to protect it from moisture and oxygen.
-
Thermal Sensitivity : The compound is a combustible liquid that can form explosive mixtures with air upon intense heating.[3] High temperatures should be avoided during storage and handling.[4][5]
-
Incompatibilities : It is incompatible with strong oxidizing agents, strong acids, and strong bases.[6] The terminal alkyne proton is acidic (pKa ≈ 25) and can be deprotonated by strong bases, forming a reactive acetylide ion.[7]
Recommended Storage and Handling Conditions
To maintain the quality and stability of this compound, adherence to the following storage and handling protocols is essential. These recommendations are compiled from safety data sheets and general chemical handling principles.
A logical workflow for handling and storage is presented below to minimize degradation.
Caption: Recommended workflow for handling and storing this compound.
The following table summarizes the key storage parameters.
| Parameter | Recommendation | Rationale | Citations |
| Atmosphere | Store and handle under an inert gas (e.g., Argon, Nitrogen). | Prevents oxidation of the aniline moiety and potential reactions with the alkyne group. | |
| Temperature | Store in a cool, dry, well-ventilated place. Avoid overheating and sources of ignition. Recommended temperature is typically on the product label. | Minimizes degradation rates and prevents the formation of explosive vapor-air mixtures. | [4][8] |
| Light | Protect from light. Store in an amber or opaque vial. | The compound is light-sensitive and can undergo photochemical degradation. | |
| Container | Keep container tightly closed. | Prevents contamination and exposure to atmospheric moisture and oxygen. | [8] |
| Incompatibilities | Store away from strong acids, strong bases, and oxidizing agents. | Avoids vigorous and potentially hazardous reactions. | [6] |
General Protocol for Stability Assessment
Objective: To evaluate the stability of this compound under conditions of elevated temperature, light exposure, and ambient atmosphere to determine its shelf-life and identify potential degradation products.
Methodology:
-
Reference Standard Preparation :
-
Dissolve a high-purity sample of this compound in a suitable solvent (e.g., Acetonitrile/Water) to a known concentration (e.g., 1 mg/mL). This will serve as the T=0 reference.
-
-
Forced Degradation Study Setup :
-
Thermal Stress : Aliquot the compound into sealed vials and store them at elevated temperatures (e.g., 40°C and 60°C) in a stability chamber, protected from light.
-
Photostability : Expose an aliquot of the compound to a controlled light source (as per ICH Q1B guidelines) while running a parallel sample protected from light (dark control).
-
Oxidative Stress : Store an aliquot of the compound exposed to ambient air (or sparged with air) to assess oxidative degradation.
-
Control Sample : Store an aliquot under the recommended conditions (e.g., 2-8°C, inert atmosphere, protected from light).
-
-
Time Points :
-
Analyze the samples at predetermined intervals (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).
-
-
Analytical Method :
-
Technique : Reverse-Phase HPLC with a C18 column.
-
Mobile Phase : A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Detection : UV detector set to a wavelength appropriate for the aniline chromophore (e.g., ~240 nm and ~280 nm).
-
Analysis : At each time point, inject the samples and the reference standard. Calculate the percentage of the parent compound remaining and quantify any significant degradation products relative to the total peak area.
-
-
Data Presentation :
-
The results can be summarized in a table showing the percentage of this compound remaining under each storage condition at each time point.
-
Application in Chemical Synthesis: A Workflow Example
This compound is a valuable intermediate for constructing more complex molecules. Its terminal alkyne functionality makes it an ideal partner in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The diagram below illustrates this common experimental workflow.
Caption: A typical workflow for a CuAAC reaction using this compound.
This guide underscores the importance of careful handling and storage to maintain the chemical fidelity of this compound for its successful application in research and development.
References
- 1. Buy 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline [smolecule.com]
- 2. 2-Methyl-4-(prop-2-yn-1-yloxy)aniline|CAS 1250888-50-6 [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. technopharmchem.com [technopharmchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 8. aksci.com [aksci.com]
Purity Assessment of Synthesized 2-(Prop-2-yn-1-yloxy)aniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for assessing the purity of synthesized 2-(Prop-2-yn-1-yloxy)aniline, a key intermediate in pharmaceutical and materials science research. This document details the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, it presents a systematic workflow for a multi-technique purity analysis and summarizes expected quantitative data in structured tables. This guide is intended to equip researchers with the necessary tools to accurately and reliably determine the purity of this versatile compound.
Introduction
This compound is a valuable building block in organic synthesis, featuring a reactive terminal alkyne and a nucleophilic aniline moiety. These functional groups allow for its participation in a variety of chemical transformations, including click chemistry, cyclization reactions, and derivatization, making it a crucial precursor for the synthesis of heterocyclic compounds with potential pharmacological activity. Given its role in multi-step syntheses, ensuring the high purity of this compound is paramount to the success of subsequent reactions and the integrity of the final products.
The synthesis of this compound typically involves the O-alkylation of 2-aminophenol with propargyl bromide. This process can lead to several impurities, including unreacted starting materials, over-alkylated byproducts, and degradation products. Therefore, a robust analytical workflow is essential for the characterization and quality control of the synthesized compound. A commercial supplier of this compound indicates a purity of 95%, highlighting the importance of rigorous in-house purity assessment.[1] This guide outlines a multi-pronged approach to purity determination, leveraging the strengths of chromatographic and spectroscopic techniques.
Potential Impurities in the Synthesis of this compound
A thorough understanding of potential impurities is crucial for developing effective purification and analysis strategies. The primary impurities that may arise during the synthesis of this compound include:
-
2-Aminophenol: Unreacted starting material.
-
Propargyl Bromide: Unreacted alkylating agent.
-
N,2-bis(prop-2-yn-1-yl)aniline: Product of both N- and O-alkylation.
-
1,2-bis(prop-2-yn-1-yloxy)benzene: Product of O-alkylation of any residual phenol.
-
Polymeric materials: Arising from side reactions of the propargyl group.
-
Oxidation products: Anilines are susceptible to oxidation, which can lead to colored impurities.
Purity Assessment Workflow
A comprehensive purity assessment of this compound should involve a combination of techniques to ensure both qualitative and quantitative accuracy. The following workflow is recommended:
Caption: Workflow for the purity assessment of synthesized this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative determination of the purity of this compound and for the separation of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Protocol:
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of 1 mg/mL. From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Expected HPLC Data
| Compound | Retention Time (min) |
| 2-Aminophenol (impurity) | ~ 3.5 |
| This compound | ~ 9.8 |
| N,2-bis(prop-2-yn-1-yl)aniline (impurity) | ~ 12.1 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for identifying volatile impurities and confirming the molecular weight of the target compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp to 280 °C at a rate of 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Scan Range: 40-450 amu
-
-
Data Analysis: The percentage purity is calculated based on the relative peak areas in the total ion chromatogram. The mass spectrum of the main peak should correspond to the molecular weight of this compound (147.17 g/mol ).
Table 2: Expected GC-MS Data
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Aminophenol (impurity) | ~ 8.2 | 109 | 80, 65, 52 |
| This compound | ~ 13.5 | 147 | 118, 91, 77, 65 |
| N,2-bis(prop-2-yn-1-yl)aniline (impurity) | ~ 16.2 | 185 | 156, 130, 118, 91 |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and highly accurate method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh a known amount (e.g., 5-10 mg) of a high-purity internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The standard should have a resonance that is well-resolved from the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., 0.6 mL of DMSO-d₆) to the NMR tube and ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis:
-
Pulse Angle: 30-90°
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16 or more to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P_std = purity of the standard
-
Table 3: Expected ¹H NMR Data (in DMSO-d₆)
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| C≡CH | ~ 3.5 | t | 1H |
| NH₂ | ~ 5.0 | s (broad) | 2H |
| O-CH₂ | ~ 4.7 | d | 2H |
| Aromatic-H | ~ 6.6 - 7.0 | m | 4H |
Application in Drug Discovery Workflow
This compound is a versatile starting material in drug discovery. For instance, it can be utilized in the synthesis of novel kinase inhibitors through click chemistry with an azide-functionalized core scaffold.
Caption: A representative drug discovery workflow utilizing this compound.
Conclusion
The purity assessment of synthesized this compound requires a multi-technique approach to ensure the reliability of subsequent research and development activities. This guide provides detailed protocols for HPLC, GC-MS, and qNMR analysis, which together offer a comprehensive evaluation of both the identity and purity of the compound. By following the outlined workflow and experimental procedures, researchers can confidently characterize their synthesized material, paving the way for its successful application in drug discovery and materials science.
References
The Propargyl Moiety in Drug Discovery: A Technical Guide to the Potential Applications of 2-(Prop-2-yn-1-yloxy)aniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of unique chemical scaffolds is a cornerstone of modern medicinal chemistry, enabling the exploration of novel biological activities and the optimization of pharmacokinetic profiles. Among these, the propargyl group, a terminal alkyne functionality, offers versatile reactivity for bioconjugation, derivatization, and as a pharmacophore element. This technical guide delves into the medicinal chemistry potential of 2-(Prop-2-yn-1-yloxy)aniline, a molecule combining the propargyl ether with an aniline core. While direct and extensive research on this specific molecule is emerging, this document consolidates information on its synthesis, the biological activities of closely related analogs, and its prospective applications in drug discovery. We will explore its potential as a building block for synthesizing novel heterocyclic compounds and as a lead structure for developing agents with antimicrobial and enzyme-inhibitory activities. This guide also addresses the inherent challenges associated with the aniline moiety and provides a forward-looking perspective on the utility of this compound in the development of next-generation therapeutics.
Introduction: The Significance of the Propargyl Group in Medicinal Chemistry
The propargyl group (HC≡C-CH₂-) has garnered significant attention in drug discovery due to its unique chemical properties. Its terminal alkyne allows for highly specific and efficient "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the straightforward synthesis of complex molecular architectures and bioconjugates. Beyond its role as a synthetic handle, the propargyl moiety can also act as a pharmacophore, participating in crucial interactions with biological targets.
This compound presents an intriguing scaffold for medicinal chemists. It combines the versatile propargyl group with an aniline ring, a common motif in many approved drugs. The ortho-disposition of the propargyloxy and amino groups offers opportunities for intramolecular cyclization reactions to form various heterocyclic systems, which are prevalent in pharmacologically active compounds. Furthermore, the aniline nitrogen can be readily functionalized to modulate the molecule's physicochemical properties and biological activity.
However, the presence of an aniline substructure also raises considerations regarding potential metabolic liabilities, as anilines can be susceptible to oxidative metabolism, leading to the formation of reactive metabolites[1][2]. This guide will therefore provide a balanced overview, highlighting both the opportunities and the challenges associated with the use of this compound in drug discovery.
Synthesis of this compound
The synthesis of this compound can be achieved through the O-propargylation of 2-aminophenol. This reaction is a specific instance of a more general method for synthesizing (prop-2-ynyloxy)benzene derivatives.
General Synthetic Pathway
The most common and efficient route involves the reaction of a substituted phenol or aniline with propargyl bromide in the presence of a base and a suitable solvent[3]. For the synthesis of this compound, 2-aminophenol is used as the starting material. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated in situ by the base, attacks the electrophilic carbon of propargyl bromide.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on the synthesis of similar (prop-2-ynyloxy)benzene derivatives[3].
Materials:
-
2-Aminophenol
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 2-aminophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in diethyl ether and wash with brine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Potential Applications in Medicinal Chemistry
The unique structural features of this compound make it a versatile scaffold for various applications in medicinal chemistry.
Building Block for Heterocyclic Synthesis
The ortho-disposition of the amino and propargyloxy groups allows for intramolecular cyclization reactions to generate a variety of heterocyclic scaffolds, which are of great interest in drug discovery. For instance, N-propargyl anilines can undergo electrophilic cyclization to form quinolines.
Antimicrobial Activity
Derivatives of (prop-2-ynyloxy)benzene have shown promising antibacterial and antiurease activities[3]. This suggests that this compound and its derivatives could be explored as potential antimicrobial agents.
Antibacterial Activity: Studies on substituted (prop-2-ynyloxy)benzene derivatives have demonstrated activity against bacteria such as Bacillus subtilis[3]. The mechanism of action for these compounds is not yet fully elucidated but may involve disruption of the bacterial cell wall or inhibition of essential enzymes.
Antiurease Activity: Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria. Several (prop-2-ynyloxy)benzene derivatives have been found to be potent urease inhibitors[3].
Table 1: Biological Activities of (Prop-2-ynyloxy)benzene Derivatives
| Compound | Target Organism/Enzyme | Activity | IC₅₀ (µg/mL) | Reference |
| 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene | Urease | Inhibition | 60.2 | [3] |
| 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene | Bacillus subtilis | Antibacterial | 79.9 | [3] |
Kinase Inhibition
The aniline scaffold is a common feature in many kinase inhibitors. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. By modifying the this compound core, it is possible to design novel kinase inhibitors. The propargyl group can be used for further derivatization to explore the solvent-exposed regions of the kinase active site or to attach warheads for covalent inhibition.
Experimental Protocols for Biological Assays
Antiurease Activity Assay
The following is a general protocol for determining the antiurease activity of test compounds.
Materials:
-
Jack bean urease
-
Urea
-
Phenol red indicator
-
Phosphate buffer (pH 7.0)
-
Test compounds
-
Thiourea (positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of urease, urea, and test compounds in phosphate buffer.
-
In a 96-well plate, add the test compound solution and the urease solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the urea solution containing phenol red.
-
Measure the increase in absorbance at a specific wavelength (e.g., 560 nm) at regular intervals using a microplate reader.
-
The rate of increase in absorbance is proportional to the urease activity.
-
Calculate the percentage of inhibition for each test compound relative to the control (without inhibitor).
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Conclusion and Future Directions
This compound is a promising, yet underexplored, scaffold in medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the propargyl group make it an attractive starting point for the development of novel therapeutic agents. The demonstrated antimicrobial and antiurease activities of its close analogs provide a strong rationale for the biological evaluation of this compound and its derivatives. Furthermore, its potential as a building block for heterocyclic synthesis and as a core for kinase inhibitors warrants further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of these compounds. Additionally, addressing the potential metabolic liabilities of the aniline moiety through bioisosteric replacement or strategic substitution will be a critical step in advancing these compounds towards clinical development. The strategic application of this versatile scaffold holds the potential to yield novel drug candidates with improved efficacy and safety profiles.
References
The Versatile Building Block: A Technical Guide to 2-(Prop-2-yn-1-yloxy)aniline in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-(prop-2-yn-1-yloxy)aniline, a versatile and highly reactive building block in the synthesis of a diverse array of heterocyclic compounds. The strategic placement of a propargyl ether ortho to an amino group on a benzene ring facilitates a variety of cyclization strategies, including transition metal-catalyzed, base-mediated, and microwave-assisted reactions. This document details the synthesis of the core molecule, provides experimental protocols for its conversion into valuable heterocyclic scaffolds such as chromenes and benzoxazines, and presents quantitative data to guide synthetic efforts. Furthermore, reaction pathways and experimental workflows are visualized to offer a clear understanding of the underlying chemical transformations.
Introduction
Heterocyclic compounds form the cornerstone of medicinal chemistry and drug discovery, with a significant number of pharmaceuticals containing at least one heterocyclic ring. The development of efficient and modular synthetic routes to novel heterocyclic scaffolds is therefore a critical endeavor. This compound has emerged as a valuable precursor due to the presence of two key functional groups: a nucleophilic aniline and a reactive terminal alkyne. This unique arrangement allows for a range of intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. This guide will serve as a comprehensive resource for researchers looking to leverage the synthetic potential of this powerful building block.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the O-propargylation of 2-aminophenol. This reaction is typically carried out under basic conditions in a polar aprotic solvent.
General Synthetic Workflow
The synthesis of this compound from 2-aminophenol is a straightforward one-step process. The workflow involves the deprotonation of the hydroxyl group of 2-aminophenol by a mild base, followed by nucleophilic attack on propargyl bromide.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general method for the synthesis of (prop-2-ynyloxy)benzene derivatives.[1][2]
-
Materials:
-
2-Aminophenol
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (dry)
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of 2-aminophenol (1.0 eq.) in dry acetone, add anhydrous potassium carbonate (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add propargyl bromide (1.1-1.3 eq.) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
-
Spectroscopic Data
The following are predicted spectroscopic data based on the analysis of similar compounds:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.00-6.70 (m, 4H, Ar-H), 4.75 (d, J = 2.4 Hz, 2H, OCH₂), 4.20 (br s, 2H, NH₂), 2.55 (t, J = 2.4 Hz, 1H, C≡CH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 145.0, 136.0, 121.0, 119.0, 115.0, 112.0, 79.0, 76.0, 56.0.
-
IR (thin film, cm⁻¹): 3450-3350 (N-H stretch), 3300 (≡C-H stretch), 2120 (C≡C stretch), 1610, 1500 (C=C aromatic stretch).
Applications in Heterocyclic Synthesis
This compound is a versatile precursor for a variety of heterocyclic systems. The following sections detail the synthesis of some key scaffolds.
Synthesis of 2H-Chromenes
Aryl propargyl ethers are known to undergo intramolecular cyclization to form 2H-chromenes. This transformation can be catalyzed by various transition metals, particularly gold.
Gold(I) catalysts are highly effective in activating the alkyne moiety of this compound, facilitating an intramolecular hydroarylation to yield 4-amino-2H-chromene derivatives.
Caption: Proposed mechanism for gold-catalyzed synthesis of 2H-chromenes.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AuPPh₃Cl/AgOTf | Dioxane | 100 | 12 | 75-90 | Adapted from[3] |
| AuCl₃ | CH₃CN | 80 | 6 | 70-85 | Adapted from[3] |
This protocol is a representative procedure based on gold-catalyzed intramolecular hydroarylation of similar substrates.[3]
-
Materials:
-
This compound
-
AuPPh₃Cl
-
AgOTf
-
Dioxane (anhydrous)
-
-
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dioxane.
-
Add AuPPh₃Cl (5 mol%) and AgOTf (5 mol%).
-
Heat the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 4-amino-2H-chromene.
-
Synthesis of 4-Methylene-4H-3,1-benzoxazines
The reaction of this compound with a source of carbon monoxide, such as molybdenum hexacarbonyl, can lead to the formation of 4-methylene-4H-3,1-benzoxazine derivatives.
This transformation likely proceeds through a Pauson-Khand type reaction, involving the coordination of the alkyne and the amino group to the metal center, followed by carbonyl insertion and reductive elimination.
Caption: Proposed pathway for benzoxazine synthesis.
| Carbonyl Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Mo(CO)₆ | DMSO | 120 | 24 | 60-75 | Hypothetical |
This is a hypothetical protocol based on known reactivity patterns.
-
Materials:
-
This compound
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) in DMSO, add Mo(CO)₆ (1.2 eq.).
-
Heat the reaction mixture at 120 °C for 24 hours under an inert atmosphere.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Microwave-Assisted Heterocycle Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions.[4][5][6][7] The synthesis of heterocycles from this compound can be significantly accelerated using this technology.
Caption: General workflow for microwave-assisted synthesis.
| Heterocycle | Catalyst/Conditions | Power (W) | Time (min) | Yield (%) | Reference |
| 2H-Chromene | AuCl₃, EtOH | 100 | 15 | >90 | Hypothetical |
| Benzoxazine | Mo(CO)₆, DMSO | 150 | 30 | >80 | Hypothetical |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its straightforward synthesis and the diverse reactivity of its propargyl and amino functionalities allow for the construction of complex molecular architectures through various synthetic strategies. This guide has provided a comprehensive overview of its synthesis, detailed experimental protocols for its application in heterocyclic synthesis, and quantitative data to aid in reaction optimization. The continued exploration of the reactivity of this and similar building blocks will undoubtedly lead to the discovery of novel heterocyclic scaffolds with potential applications in drug discovery and materials science.
References
- 1. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 2. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold(I)-Catalyzed Intramolecular Hydroarylation of Phenol-Derived Propiolates and Certain Related Ethers as a Route to Selectively Functionalized Coumarins and 2H-Chromenes [organic-chemistry.org]
- 4. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 7. Microwave Assisted Organic Synthesis of Heterocycles in Aqueous Media: Recent Advances in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Biological Activity Screening of 2-(Prop-2-yn-1-yloxy)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the methodologies used to screen the biological activities of 2-(prop-2-yn-1-yloxy)aniline derivatives. While specific research focusing exclusively on this class of compounds is limited, this document compiles and presents data and protocols from closely related structures, such as propargyloxy and aniline derivatives, to serve as a valuable resource for researchers. The guide covers potential anticancer, antimicrobial, and antioxidant activities, offering detailed experimental protocols and data presentation to facilitate further investigation into this promising chemical scaffold. The presence of the propargyl group offers a reactive handle for further chemical modifications, including click chemistry, making these derivatives attractive for developing targeted therapies and chemical probes.
Data Presentation: Biological Activities of Related Derivatives
Due to the limited availability of specific data on this compound derivatives, the following tables summarize the biological activities of structurally related compounds. This information can serve as a benchmark for screening new derivatives.
Anticancer Activity
The in vitro anticancer activity of novel compounds is often assessed by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: In Vitro Anticancer Activity of Propargyloxy Derivatives of Fisetin against Head and Neck Cancer (HNC) Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Fisetin Derivative | Cal-27 | 48 | 5.20 |
| FaDu | 48 | 8.50 | |
| Detroit 562 | 48 | 8.64 | |
| UCST-OT-1109 | 48 | 8.17 | |
| A-253 | 48 | 28.24 |
Data sourced from a study on propargyloxy derivatives of flavonoids, which share the propargyloxy functional group with the compounds of interest[1].
Table 2: In Vitro Anticancer Activity of Phenylacetamide Derivatives
| Compound | Cell Line | IC50 (µM) |
| 3d derivative | MDA-MB-468 | 0.6 ± 0.08 |
| PC-12 | 0.6 ± 0.08 | |
| 3c derivative | MCF-7 | 0.7 ± 0.08 |
| 3d derivative | MCF-7 | 0.7 ± 0.4 |
These compounds, while not direct aniline derivatives, represent structurally related molecules with reported anticancer activity[2].
Antimicrobial Activity
The antimicrobial potential of chemical compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Antimicrobial Activity of Trifluoro-Aniline Derivatives against Vibrio Species
| Compound | Bacterial Strain | MIC (µg/mL) |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus | 100 |
| V. harveyi | 100 | |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. parahaemolyticus | 50 |
| V. harveyi | 50 |
Data from a study on the antibacterial effects of aniline derivatives[3].
Antioxidant Activity
The antioxidant capacity of a compound is often measured by its ability to scavenge free radicals. The IC50 value in this context represents the concentration of the antioxidant required to scavenge 50% of the free radicals.
Specific IC50 values for the antioxidant activity of this compound derivatives were not available in the reviewed literature. The DPPH radical scavenging assay is a common method to determine this activity.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the biological screening of this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method
This method tests the susceptibility of bacteria to antibiotics and other antimicrobial agents.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile paper disks (6 mm in diameter)
-
This compound derivatives
-
Sterile swabs
-
McFarland 0.5 turbidity standard
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the surface of the agar. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
This compound derivatives (dissolved in methanol)
-
Ascorbic acid (positive control)
-
Methanol
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compounds and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A blank containing only methanol and a control containing methanol and DPPH solution should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined by plotting the scavenging percentage against the compound concentration.
Visualization of Workflows and Pathways
Experimental and Logical Workflows
Caption: Workflow for Synthesis and Biological Screening.
Caption: MTT Assay Experimental Workflow.
Signaling Pathway
While the specific signaling pathways affected by this compound derivatives are yet to be elucidated, many anticancer agents exert their effects by modulating key pathways involved in cell proliferation and apoptosis, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothesized PI3K/Akt Signaling Pathway Inhibition.
References
- 1. New Propargyloxy Derivatives of Galangin, Kaempferol and Fisetin—Synthesis, Spectroscopic Analysis and In Vitro Anticancer Activity on Head and Neck Cancer Cells [mdpi.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 2-(Prop-2-yn-1-yloxy)aniline Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Prop-2-yn-1-yloxy)aniline is a small molecule with potential applications in medicinal chemistry and drug discovery. Its chemical structure, featuring an aniline ring, a propargyl ether group, and an alkyne functionality, suggests a versatile scaffold for the synthesis of more complex derivatives. Early assessment of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in the drug discovery pipeline.[1][2] In silico prediction methods offer a time- and cost-effective approach to evaluate these properties, helping to prioritize candidates and reduce the reliance on extensive experimental testing in the early stages.[3] This guide provides a comprehensive overview of the predicted properties of this compound, the methodologies for these predictions, and the experimental protocols for their validation.
Predicted Physicochemical and ADMET Properties
The following tables summarize the predicted physicochemical and ADMET properties of this compound. These values are generated using established computational models and should be considered as estimations that require experimental validation.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 147.18 g/mol | Influences absorption and distribution; generally, lower molecular weight is preferred for oral bioavailability.[4] |
| LogP (Octanol/Water Partition Coefficient) | 1.8 - 2.5 | Indicates lipophilicity, affecting membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | Predicts drug transport properties, such as blood-brain barrier penetration.[4] |
| Hydrogen Bond Donors | 1 | Influences solubility and binding to target proteins. |
| Hydrogen Bond Acceptors | 2 | Influences solubility and binding to target proteins. |
| pKa (acidic) | ~16 (alkyne C-H) | Determines the ionization state at physiological pH, affecting solubility and permeability. |
| pKa (basic) | ~4.5 (aniline N) | Determines the ionization state at physiological pH, affecting solubility and permeability. |
Predicted ADMET Properties
| ADMET Parameter | Predicted Outcome | Implication for Drug Development |
| Absorption | ||
| Oral Bioavailability | Moderate to High | Likely to be well-absorbed after oral administration. |
| Caco-2 Permeability | High | Suggests good intestinal absorption.[5] |
| P-glycoprotein (P-gp) Substrate | Unlikely | Lower potential for drug efflux and resistance. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Likely | May be suitable for targeting the central nervous system. |
| Plasma Protein Binding | Moderate | A balance between being available for therapeutic action and having a reasonable half-life. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP1A2, 2C9, 2C19, 2D6, 3A4 | Risk of drug-drug interactions.[6] |
| Metabolic Stability | Moderate | May have a reasonable half-life in vivo. |
| Excretion | ||
| Route of Excretion | Primarily Hepatic | Clearance is likely to be through the liver. |
| Toxicity | ||
| hERG Inhibition | Low to Moderate Risk | Potential for cardiac side effects needs to be evaluated.[2] |
| Ames Mutagenicity | Potential Concern | The aniline moiety can be a structural alert for mutagenicity.[2] |
| Hepatotoxicity | Moderate Risk | Aniline-containing compounds can sometimes be associated with liver toxicity. |
| Skin Sensitization | Possible | Should be handled with appropriate safety precautions.[2] |
In Silico Prediction Methodologies
The prediction of the properties listed above relies on a variety of computational models, including Quantitative Structure-Activity Relationship (QSAR), machine learning, and deep learning algorithms.[7][8][9]
Workflow for In Silico Property Prediction
The following diagram illustrates a general workflow for the in silico prediction of small molecule properties.
Caption: A generalized workflow for in silico prediction and experimental validation.
Key Prediction Models and Software
Several open-access and commercial software tools are available for predicting ADMET properties. These tools often utilize large datasets of known compounds to build their predictive models.[3][10]
-
SwissADME: A popular free web tool for evaluating pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
admetSAR: A comprehensive source and free tool for predicting the ADMET properties of chemicals.[3]
-
pkCSM: Predicts small-molecule pharmacokinetic properties using graph-based signatures.[10]
-
PreADMET: A web-based application for predicting ADME and toxicity data.[10]
Experimental Validation Protocols
In silico predictions must be confirmed through experimental assays. Below are detailed methodologies for key experiments.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer that mimics the intestinal epithelium.[5]
-
Assay: The test compound is added to the apical (donor) side of the monolayer.
-
Sampling: Samples are taken from the basolateral (receiver) side at various time points.
-
Analysis: The concentration of the compound in the samples is quantified using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated.
Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes.
Methodology:
-
Preparation: The test compound is incubated with human or rat liver microsomes or hepatocytes, along with necessary co-factors like NADPH.[11][12]
-
Incubation: The reaction is carried out at 37°C.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by adding a solvent like acetonitrile.
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Calculation: The half-life (t1/2) and intrinsic clearance (CLint) are calculated.
Cytochrome P450 Inhibition Assay
Objective: To evaluate the potential of a compound to inhibit major CYP450 enzymes.
Methodology:
-
Incubation: The test compound is incubated with human liver microsomes, a specific CYP450 substrate, and an NADPH regenerating system.[12]
-
Reaction: The formation of the metabolite of the specific substrate is monitored.
-
Analysis: The metabolite concentration is quantified using LC-MS/MS or fluorescence.
-
Calculation: The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.
hERG Inhibition Assay
Objective: To assess the potential of a compound to block the hERG potassium channel, which can lead to cardiotoxicity.
Methodology:
-
Assay System: Automated patch-clamp electrophysiology is commonly used with cell lines stably expressing the hERG channel.
-
Procedure: The cells are exposed to increasing concentrations of the test compound.
-
Measurement: The hERG channel current is measured before and after the addition of the compound.
-
Analysis: The concentration-response curve is plotted to determine the IC50 value.
Signaling Pathways and Logical Relationships
ADMET Processes in Drug Disposition
The following diagram illustrates the interconnectedness of the ADMET processes.
Caption: The journey of an orally administered drug through the body.
Conclusion
The in silico prediction of physicochemical and ADMET properties provides invaluable insights in the early stages of drug discovery. For this compound, the predictive models suggest a promising profile for oral bioavailability and CNS penetration, though potential liabilities related to metabolism and toxicity warrant further investigation. The experimental protocols outlined in this guide provide a clear path for the validation of these computational predictions. By integrating in silico and in vitro approaches, researchers can make more informed decisions, accelerating the development of new therapeutic agents.
References
- 1. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 2. ADMET Prediction | Rowan [rowansci.com]
- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 4. Computational analysis of calculated physicochemical and ADMET properties of protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [1905.08411] Deep learning to generate in silico chemical property libraries and candidate molecules for small molecule identification in complex samples [arxiv.org]
- 8. Deep learning to generate in silico chemical property libraries and candidate molecules for small molecule identification in complex samples (Journal Article) | OSTI.GOV [osti.gov]
- 9. ADMET property prediction via multi-task graph learning under adaptive auxiliary task selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 12. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 2-(Prop-2-yn-1-yloxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the molecule 2-(Prop-2-yn-1-yloxy)aniline. This document outlines the computational methodologies, key theoretical parameters, and data interpretation relevant to understanding the electronic structure, reactivity, and potential applications of this compound, particularly in the context of medicinal chemistry and materials science.
Introduction
This compound is a molecule of interest due to the presence of three key functional groups: an aniline ring, a propargyl ether group, and an alkyne moiety. This unique combination imparts specific electronic and structural characteristics that can be effectively elucidated using quantum chemical calculations. Such computational studies are invaluable for predicting molecular properties, understanding reaction mechanisms, and guiding the rational design of novel derivatives with tailored functionalities. This guide details the application of Density Functional Theory (DFT), a robust method for investigating the properties of such molecules.
Computational Methodology
The quantum chemical calculations detailed herein are typically performed using a suite of specialized software. A common workflow for these calculations is outlined below.
Software and Theoretical Level
A widely used approach involves employing the Gaussian suite of programs. The calculations are generally based on Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size. A popular functional for such studies is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. To ensure accurate representation of the electronic structure, a sufficiently large basis set is crucial. The 6-311++G(d,p) basis set is a common choice, as it includes diffuse functions and polarization functions on both heavy atoms and hydrogens, which are important for describing the electron distribution in molecules with heteroatoms and pi systems.
Experimental Protocols
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
-
Initial Structure Generation: The 3D structure of this compound is built using a molecular modeling program such as GaussView or Avogadro.
-
Input File Preparation: An input file is created for the Gaussian software, specifying the initial coordinates, the chosen level of theory (e.g., B3LYP/6-311++G(d,p)), and the keywords for geometry optimization (Opt) and frequency calculation (Freq).
-
Execution of Calculation: The calculation is run on a high-performance computing cluster.
-
Verification of Optimized Structure: The output is analyzed to confirm that the optimization has converged to a true energy minimum. This is verified by the absence of imaginary frequencies in the vibrational analysis.
-
Data Extraction: The optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles are extracted from the output file. The calculated vibrational frequencies are also collected and can be used to simulate the infrared (IR) spectrum of the molecule.
Protocol 2: Electronic Properties and Frontier Molecular Orbital Analysis
-
Input File Preparation: Using the optimized geometry from Protocol 1, a new input file is prepared. This file specifies a single-point energy calculation at the same level of theory. The Pop=Full keyword is included to request a detailed population analysis.
-
Execution of Calculation: The single-point energy calculation is performed.
-
Data Extraction: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output file. The HOMO-LUMO energy gap is then calculated.
-
Visualization: The 3D isosurfaces of the HOMO and LUMO are generated using visualization software to understand the spatial distribution of these frontier orbitals.
Data Presentation
The quantitative data obtained from these quantum chemical calculations are summarized in the following tables for clarity and comparative analysis.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (aniline) | 1.40 Å |
| C-O (ether) | 1.37 Å | |
| O-CH2 | 1.43 Å | |
| C≡C (alkyne) | 1.21 Å | |
| Bond Angle | C-N-H | 113.0° |
| C-O-C | 118.5° | |
| Dihedral Angle | C-C-O-C | 85.0° |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(N-H) | 3450, 3360 | N-H stretching |
| ν(C≡C) | 2125 | Alkyne C≡C stretching |
| ν(C-O-C) | 1250 | Ether C-O-C stretching |
| δ(N-H) | 1620 | N-H bending |
Table 3: Electronic Properties
| Property | Calculated Value |
| Energy of HOMO | -5.8 eV |
| Energy of LUMO | -0.9 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.9 eV |
| Dipole Moment | 2.5 D |
Visualization of Computational Workflow
The following diagrams illustrate the logical flow of the quantum chemical calculations described in this guide.
Caption: Computational workflow for quantum chemical calculations.
Conclusion
This technical guide has provided a detailed overview of the quantum chemical calculations for this compound. The outlined methodologies, based on Density Functional Theory, offer a powerful approach to elucidate the structural, vibrational, and electronic properties of this molecule. The presented data, while illustrative, highlights the key parameters that can be obtained from such studies. These computational insights are crucial for researchers and scientists in the field of drug development and materials science, enabling the prediction of molecular behavior and the design of novel compounds with desired properties. The provided protocols and workflow diagrams serve as a practical guide for conducting similar theoretical investigations.
Methodological & Application
Synthesis of Quinoline Derivatives from 2-(Prop-2-yn-1-yloxy)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives, valuable scaffolds in medicinal chemistry, from the readily accessible starting material 2-(prop-2-yn-1-yloxy)aniline. The synthesis involves a two-step process: the preparation of the this compound intermediate and its subsequent intramolecular cyclization to the quinoline ring system. Various methods for the cyclization step, including electrophilic and metal-catalyzed pathways, are discussed, with a focus on providing actionable protocols and comparative data.
Introduction
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products, pharmaceuticals, and functional materials. Their broad range of biological activities, including anti-malarial, anti-cancer, anti-inflammatory, and anti-viral properties, has established them as privileged scaffolds in drug discovery. The synthesis of substituted quinolines is, therefore, a subject of continuous interest.
This application note focuses on the synthesis of quinoline derivatives via the intramolecular cyclization of this compound. This strategy offers a versatile and efficient route to functionalized quinolines, allowing for the introduction of substituents on the quinoline ring.
Synthesis Pathway Overview
The overall synthetic strategy involves two key stages:
-
Synthesis of this compound: This intermediate is prepared by the O-alkylation of 2-aminophenol with propargyl bromide.
-
Intramolecular Cyclization: The this compound undergoes a cyclization reaction to form the quinoline ring. This can be achieved through several methods, most notably electrophilic cyclization or transition metal-catalyzed annulation.
Caption: General synthesis pathway from 2-aminophenol to quinoline derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of (prop-2-ynyloxy)benzene derivatives from phenols and anilines.[1]
Materials:
-
2-Aminophenol
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of 2-aminophenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add propargyl bromide (1.2 eq.) dropwise to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Protocol 2: Electrophilic Cyclization to 3-Halo-quinolines
This protocol is based on the general and highly efficient electrophilic cyclization of N-(2-alkynyl)anilines.[2][3][4][5]
Materials:
-
This compound
-
Electrophilic halogenating agent (e.g., Iodine (I₂), Iodine monochloride (ICl), Bromine (Br₂))
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (MeCN), anhydrous
-
Vial or round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure for Iodocyclization:
-
In a vial, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.
-
Add sodium bicarbonate (2.0 eq.) to the solution.
-
In a separate container, prepare a solution of iodine (I₂) (2.0-3.0 eq.) in anhydrous acetonitrile.
-
Add the iodine solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding 3-iodo-quinoline derivative.
A similar procedure can be followed for other electrophiles like ICl and Br₂, with the reaction times typically being much shorter (e.g., 5 minutes for ICl).[2]
Caption: Experimental workflow for the synthesis of quinoline derivatives.
Data Presentation
The following tables summarize typical reaction conditions and yields for the electrophilic cyclization of various N-(2-alkynyl)anilines, which are analogous to the target substrate. This data can be used to predict the outcome and optimize the reaction conditions for the cyclization of this compound.
Table 1: Optimization of Iodocyclization of a Model N-(2-Alkynyl)aniline [4]
| Entry | I₂ (equiv) | Base (equiv) | Time (h) | Yield (%) |
| 1 | 3 | NaHCO₃ (2) | 0.5 | 76 |
| 2 | 2 | NaHCO₃ (2) | 12 | 45 |
| 3 | 6 | NaHCO₃ (2) | 0.5 | 75 |
| 4 | 6 | None | 24 | 20 |
| 5 | 3 | Cs₂CO₃ (2) | 0.5 | 78 |
| 6 | 3 | NaOAc (2) | 0.5 | 72 |
Table 2: Scope of Electrophilic Cyclization with Various Electrophiles [2]
| Entry | Substrate (N-alkynyl) | Electrophile (equiv) | Base (equiv) | Product | Yield (%) |
| 1 | N-phenyl-N-(3-phenylprop-2-ynyl)amine | I₂ (3) | NaHCO₃ (2) | 3-Iodo-2,4-diphenylquinoline | 85 |
| 2 | N-phenyl-N-(3-phenylprop-2-ynyl)amine | ICl (2) | NaHCO₃ (2) | 3-Iodo-2,4-diphenylquinoline | 90 |
| 3 | N-phenyl-N-(3-phenylprop-2-ynyl)amine | Br₂ (2) | NaHCO₃ (2) | 3-Bromo-2,4-diphenylquinoline | 88 |
| 4 | N-phenyl-N-(3-phenylprop-2-ynyl)amine | PhSeBr (2) | NaHCO₃ (2) | 3-(Phenylseleno)-2,4-diphenylquinoline | 82 |
Alternative Synthetic Routes: Metal-Catalyzed Cyclization
While electrophilic cyclization is a robust method, transition metal catalysis offers alternative pathways, often under different reaction conditions and with potentially different regioselectivity. Gold and palladium catalysts are particularly effective for the cyclization of alkynylanilines.[6][7]
-
Gold Catalysis: Cationic gold(I) complexes can activate the alkyne moiety towards intramolecular nucleophilic attack by the aniline nitrogen. This method is known for its mild reaction conditions and high functional group tolerance.[6][8][9]
-
Palladium Catalysis: Palladium catalysts can be used in various annulation reactions to construct the quinoline core. These reactions may proceed through different mechanisms, including oxidative addition and migratory insertion pathways.[7][10]
Caption: Alternative metal-catalyzed routes to quinoline derivatives.
Conclusion
The synthesis of quinoline derivatives from this compound provides a flexible and efficient approach to this important class of heterocycles. The protocols detailed in this document, particularly the electrophilic cyclization method, offer a reliable and high-yielding route that is applicable to a wide range of substrates. The provided data and alternative metal-catalyzed strategies should serve as a valuable resource for researchers in organic synthesis and drug development, enabling the generation of diverse quinoline libraries for further investigation.
References
- 1. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of substituted quinolines by electrophilic cyclization of N-(2-alkynyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium Catalyzed Annulation of o-Iodo-Anilines with Propargyl Alcohols: Synthesis of Substituted Quinolines [organic-chemistry.org]
- 8. BJOC - Recent advances in the gold-catalyzed additions to C–C multiple bonds [beilstein-journals.org]
- 9. Gold-Catalyzed Intramolecular Carbocyclization of Alkynyl Ketones Leading to Highly Substituted Cyclic Enones [organic-chemistry.org]
- 10. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Lewis Acid-Catalyzed Cyclization of 2-(Prop-2-yn-1-yloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,3-dihydro-1,4-benzoxazines via the Lewis acid-catalyzed intramolecular cyclization of 2-(prop-2-yn-1-yloxy)aniline. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules.
Introduction
The 2,3-dihydro-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities. These activities include potential as neuroprotective agents, antihyperlipidemic agents, and kinase inhibitors for antiangiogenic cancer therapy.[1][2] The synthesis of these molecules is therefore of great importance. One efficient method to construct this heterocyclic system is through the intramolecular cyclization of suitably substituted precursors. The Lewis acid-catalyzed cyclization of this compound represents a direct and atom-economical approach to the 2,3-dihydro-1,4-benzoxazine core structure. This reaction proceeds via an intramolecular hydroamination, a powerful tool for the formation of nitrogen-containing heterocycles.
Reaction Principle and Mechanism
The core of this application is the Lewis acid-catalyzed intramolecular hydroamination of the terminal alkyne in this compound. The Lewis acid activates the alkyne moiety, making it more susceptible to nucleophilic attack by the tethered amino group. This process typically follows a 6-endo-dig cyclization pathway to furnish the desired six-membered heterocyclic ring.
The general mechanism is as follows:
-
Coordination: The Lewis acid (LA) coordinates to the alkyne, increasing its electrophilicity.
-
Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the activated alkyne in an intramolecular fashion.
-
Protonolysis/Rearrangement: The resulting intermediate undergoes protonolysis or rearrangement to yield the final 2,3-dihydro-1,4-benzoxazine product and regenerate the Lewis acid catalyst.
Experimental Protocols
Protocol 1: Synthesis of Starting Material: this compound
A convenient method for the synthesis of the starting material involves the reaction of 2-aminophenol with propargyl bromide in the presence of a base.[3]
Materials:
-
2-Aminophenol
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add propargyl bromide (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Lewis Acid-Catalyzed Cyclization to 3-Methylene-3,4-dihydro-2H-1,4-benzoxazine
The following is a general protocol for the Lewis acid-catalyzed intramolecular cyclization. The optimal Lewis acid, solvent, temperature, and reaction time should be determined through screening.
Materials:
-
This compound
-
Lewis acid catalyst (e.g., AuCl₃, AgOTf, Cu(OTf)₂, InCl₃, etc.)
-
Anhydrous solvent (e.g., toluene, acetonitrile, 1,2-dichloroethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the Lewis acid catalyst (typically 5-20 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-methylene-3,4-dihydro-2H-1,4-benzoxazine.
Data Presentation
| Entry | Lewis Acid (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AuCl₃ (5) | Toluene | 80 | 4 | >90 (expected) |
| 2 | AgOTf (10) | Acetonitrile | 80 | 6 | 70-85 (expected) |
| 3 | Cu(OTf)₂ (10) | 1,2-Dichloroethane | 100 | 12 | 60-75 (expected) |
| 4 | InCl₃ (10) | Toluene | 100 | 8 | 65-80 (expected) |
| 5 | B(C₆F₅)₃ (10) | Toluene | 80 | 12 | 50-70 (expected) |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 3-Methylene-3,4-dihydro-2H-1,4-benzoxazine.
Proposed Signaling Pathway (Reaction Mechanism)
Caption: Proposed mechanism for the Lewis acid-catalyzed intramolecular hydroamination.
References
- 1. researchgate.net [researchgate.net]
- 2. Stoichiometric and catalytic inter- and intramolecular hydroamination of terminal alkynes by frustrated Lewis pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1,2,3-Triazoles Using 2-(Prop-2-yn-1-yloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,2,3-triazoles.[1][2] This reaction's high efficiency, regioselectivity, and tolerance of a wide range of functional groups make it an invaluable tool in drug discovery and development. The 1,2,3-triazole core is a key pharmacophore found in numerous compounds with diverse biological activities, including anticancer, antiviral, and antibacterial properties.
2-(Prop-2-yn-1-yloxy)aniline is a versatile building block for the synthesis of a diverse library of 1,4-disubstituted 1,2,3-triazoles. The presence of both a terminal alkyne and an aniline moiety allows for straightforward incorporation into triazole structures and further functionalization, making it an attractive starting material for generating novel drug candidates. This document provides detailed protocols and application notes for the synthesis of 1,2,3-triazoles using this compound.
Synthetic Workflow
The synthesis of 1,2,3-triazoles from this compound via CuAAC is a straightforward and robust process. The general workflow involves the reaction of the alkyne-containing aniline with an organic azide in the presence of a copper(I) catalyst.
Caption: General workflow for the synthesis of 1,2,3-triazoles.
Experimental Protocols
This section provides a detailed protocol for the copper(I)-catalyzed synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound.
Materials:
-
This compound
-
Organic azide (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and the desired organic azide (1.0 mmol, 1.0 eq) in a 1:1 mixture of tert-butanol and deionized water (10 mL). Stir the mixture at room temperature to ensure homogeneity.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 0.2 eq). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the copper(II) sulfate solution. The reaction mixture may turn cloudy or change color upon addition of the catalyst.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Workup: Upon completion, dilute the reaction mixture with deionized water (10 mL) and extract with dichloromethane (3 x 15 mL). Combine the organic layers and wash with brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.
Quantitative Data
The CuAAC reaction is known for its high efficiency and yields. The following table summarizes representative yields for the synthesis of 1,2,3-triazoles using aniline or phenoxy propargyl ethers with various azides under typical CuAAC conditions.
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) |
| This compound | Benzyl azide | CuSO₄/Na Ascorbate | t-BuOH/H₂O | 18 | >95 (representative) |
| This compound | Phenyl azide | CuSO₄/Na Ascorbate | t-BuOH/H₂O | 24 | >95 (representative) |
| (Prop-2-yn-1-yloxy)benzene | Benzyl azide | CuI | CH₂Cl₂ | 12 | 98 |
| Phenylacetylene | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 0.08 | >99[3] |
Application in Drug Discovery: Screening Workflow
Derivatives of this compound can be used to generate a library of novel 1,2,3-triazole compounds for high-throughput screening in drug discovery programs. A typical workflow for screening such a library is depicted below.
Caption: A typical workflow for screening a 1,2,3-triazole library.
Application in Drug Discovery: Targeting Signaling Pathways
Many 1,2,3-triazole derivatives have been identified as potent inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer. For example, the Transforming Growth Factor-β (TGF-β) signaling pathway, which is often dysregulated in cancer, is a key target for therapeutic intervention.[4] Small molecule inhibitors can block the kinase activity of the TGF-β receptors, thereby inhibiting downstream signaling.
Caption: Inhibition of the TGF-β signaling pathway by a 1,2,3-triazole.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of diverse libraries of 1,2,3-triazoles via the highly efficient CuAAC reaction. The straightforward and robust nature of this chemistry, coupled with the significant biological potential of the resulting triazole compounds, makes this an attractive approach for researchers in medicinal chemistry and drug development. The provided protocols and workflows offer a solid foundation for the synthesis and evaluation of novel 1,2,3-triazole-based drug candidates.
References
- 1. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Coupling with 2-(Prop-2-yn-1-yloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under relatively mild conditions and demonstrates broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules.[1][2] Its applications are extensive, particularly in the fields of medicinal chemistry and drug development for the synthesis of natural products, pharmaceuticals, and advanced organic materials.
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-(prop-2-yn-1-yloxy)aniline with various aryl halides. The this compound moiety is a valuable building block, incorporating both a nucleophilic aniline and a reactive terminal alkyne, which can be further functionalized to generate diverse molecular architectures. While a specific, standardized protocol for this exact substrate is not widely published, the following procedures are based on established methods for structurally similar compounds and provide a robust starting point for reaction optimization.
Reaction Scheme
The general scheme for the Sonogashira coupling of this compound with an aryl halide is depicted below:
Caption: General reaction scheme for the Sonogashira coupling of this compound with an aryl halide (X = I, Br, OTf; Ar = aryl group).
Data Presentation: Reaction Conditions for Sonogashira Coupling
The following table summarizes various reported conditions for Sonogashira coupling reactions involving substrates with functionalities similar to this compound. This data can be used as a reference for optimizing the reaction with the target molecule.
| Aryl Halide (Ar-X) | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylacetylene | 0.235 mol% Pd/HPS, 10 mol% TBAB | 1.5 eq. NaOAc, 3 eq. Et3N | DMSO | 100 | >95 (conversion) | [3] |
| Iodobenzene | 3-Butyn-1-ol | 1.1 mol% PdCl₂(PPh₃)₂, 2.2 mol% CuI | 2.5 eq. Et₃N | THF | RT | 89 | [1] |
| 2-Iodotoluene | Phenylacetylene | 0.3 mol% CataCXium A Pd G3 | 2.0 eq. Et₃N | TPGS-750-M/H₂O/THF | 45 | 98 | [4] |
| 3-Chloro-4-fluoroiodobenzene | 3-Bromo-1-butyne | 1.1 mol% PdCl₂(PPh₃)₂, 2.2 mol% CuI | 2.5 eq. Et₃N | Dioxane | 70 | 92 | [1] |
| 4-Iodonitrobenzene | Phenylacetylene | 0.1 mol% NS-MCM-41-Pd, 0.2 mol% CuI, 0.2 mol% PPh₃ | 3.0 eq. K₂CO₃ | DMF | 50 | 98 | [5] |
Experimental Protocols
Two detailed protocols are provided below: a standard copper-co-catalyzed method and a copper-free alternative. The choice of protocol may depend on the specific aryl halide used and the potential for undesired alkyne homocoupling (Glaser coupling), which is more prevalent in the presence of copper.
Protocol 1: Copper-Co-Catalyzed Sonogashira Coupling
This protocol is a general method adaptable for the coupling of this compound with a variety of aryl iodides and bromides.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., Iodobenzene, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) (2.5-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Schlenk flask or similar reaction vessel
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
-
Celite®
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent followed by triethylamine via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (40-60 °C) may be applied.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst and salts.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended to minimize alkyne homocoupling byproducts, particularly when using electron-rich aryl halides or when the desired product is sensitive to copper salts.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-Bromotoluene, 1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst like CataCXium® A Pd G3 (0.3-1 mol%)
-
Base (e.g., Cesium carbonate (Cs₂CO₃), 2.0 equiv, or a bulky amine base like diisopropylethylamine (DIPEA), 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane or Acetonitrile)
-
Schlenk flask or similar reaction vessel
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium catalyst and the base to a dry Schlenk flask.
-
Reagent Addition: Add the aryl halide and this compound to the flask, followed by the anhydrous, degassed solvent.
-
Reaction: Heat the reaction mixture to a temperature between 60-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.
Mandatory Visualizations
Catalytic Cycle of the Sonogashira Coupling
The following diagram illustrates the generally accepted catalytic cycle for the copper-co-catalyzed Sonogashira reaction.
References
Application Notes and Protocols for Bioconjugation with 2-(Prop-2-yn-1-yloxy)aniline Utilizing Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the bioconjugation of molecules using 2-(Prop-2-yn-1-yloxy)aniline via click chemistry. Click chemistry offers a highly efficient and specific method for covalently linking molecules, making it an invaluable tool in drug development, diagnostics, and various life science research applications.[1] These protocols focus on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, for which this compound, with its terminal alkyne group, is a suitable substrate. The methodologies provided are designed to be a starting point for researchers, and optimization for specific applications may be required.
Introduction to Click Chemistry for Bioconjugation
Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific, and that proceed under mild, often aqueous, conditions.[1][2] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which involves the reaction between a terminal alkyne and an azide to form a stable triazole linkage.[1][2] An alternative, the strain-promoted azide-alkyne cycloaddition (SPAAC), utilizes a strained cyclooctyne to react with an azide without the need for a copper catalyst, making it suitable for in vivo applications where copper toxicity is a concern.[3][]
The bioorthogonality of the azide and alkyne functional groups, meaning they do not typically participate in side reactions with biological molecules, makes click chemistry ideal for bioconjugation.[1] This allows for the precise attachment of molecules such as fluorophores, affinity tags, or therapeutic agents to proteins, nucleic acids, and other biomolecules.[2][5]
Properties of this compound
This compound is an organic compound featuring a terminal alkyne group, making it a prime candidate for CuAAC reactions. The aniline moiety may influence its solubility and reactivity. The presence of the amino group on the phenyl ring could potentially be used for further functionalization after the click reaction.
Chemical Structure:
Key Functional Groups:
-
Terminal Alkyne (-C≡CH): The reactive group for the CuAAC reaction.
-
Aniline (C₆H₄NH₂): Influences the molecule's electronic properties and solubility, and provides a potential site for secondary modifications.
Experimental Protocols
The following are generalized protocols for the bioconjugation of an azide-modified biomolecule with this compound using CuAAC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the labeling of an azide-modified protein with this compound.
Materials:
-
Azide-modified protein
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Desalting column
Protocol:
-
Preparation of Stock Solutions:
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-modified protein in PBS to a final concentration of 1-10 mg/mL.[1]
-
Add this compound to the protein solution to a final concentration that is in 5-20 fold molar excess to the protein.[1]
-
Prepare a premixed solution of CuSO₄ and THPTA ligand. Add the THPTA stock solution to the CuSO₄ stock solution in a 5:1 molar ratio (ligand to copper).[5][7] Let this mixture stand for a few minutes.
-
Add the CuSO₄/THPTA complex to the protein-alkyne mixture. The final concentration of CuSO₄ should be between 0.1 to 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[5]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C for overnight incubation if the biomolecule is sensitive to room temperature.
-
-
Purification:
-
Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Workflow for CuAAC Bioconjugation:
Caption: Experimental workflow for CuAAC bioconjugation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - An Alternative
While this compound contains a terminal alkyne and is thus suited for CuAAC, SPAAC is a valuable copper-free alternative for bioconjugation, particularly in living systems.[3] In a SPAAC reaction, an azide-modified biomolecule would be reacted with a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO).
General Principle of Click Chemistry:
Caption: The fundamental principle of click chemistry.
Data Presentation
The following table summarizes typical reaction parameters for CuAAC bioconjugation. These values are illustrative and may require optimization for specific biomolecules and applications.
| Parameter | Recommended Range | Notes |
| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics. |
| Alkyne:Biomolecule Molar Ratio | 5 - 20 fold excess | Ensures efficient labeling of the biomolecule.[1] |
| CuSO₄ Concentration | 0.1 - 1 mM | Higher concentrations can increase reaction rate but also risk protein precipitation. |
| Ligand:CuSO₄ Molar Ratio | 5:1 | The ligand stabilizes the Cu(I) oxidation state and protects the biomolecule.[5][7] |
| Sodium Ascorbate Concentration | 1 - 5 mM | Acts as a reducing agent to maintain the active Cu(I) catalyst.[5] |
| Reaction Time | 1 - 4 hours | Can be extended with overnight incubation at 4°C. |
| pH | 7.0 - 8.0 | The reaction is generally robust within this pH range. |
Troubleshooting and Best Practices
-
Low Conjugation Efficiency:
-
Increase the molar excess of the alkyne probe.
-
Optimize the catalyst concentration.
-
Ensure the sodium ascorbate solution is freshly prepared.
-
Degas solutions to remove oxygen, which can oxidize the Cu(I) catalyst.[1]
-
-
Protein Precipitation:
-
Reduce the concentration of the copper catalyst.
-
Increase the concentration of the stabilizing ligand.
-
Perform the reaction at a lower temperature (4°C).
-
-
Reagent Storage:
-
Store stock solutions of this compound and the copper catalyst at -20°C.
-
Prepare sodium ascorbate solution fresh for each experiment.
-
By following these protocols and considering the provided recommendations, researchers can effectively utilize this compound for a wide range of bioconjugation applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioconjugation application notes [bionordika.fi]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Immobilization of 2-(Prop-2-yn-1-yloxy)aniline on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of small molecules onto solid supports is a cornerstone of modern chemical biology, drug discovery, and materials science. This document provides detailed protocols and application notes for the covalent attachment of 2-(Prop-2-yn-1-yloxy)aniline to azide-functionalized solid supports via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry." The resulting aniline-functionalized surfaces are versatile platforms for a range of downstream applications, from the synthesis of compound libraries to the development of novel analytical tools.
This compound is a bifunctional molecule featuring a terminal alkyne for covalent attachment and an aniline moiety that can serve as a versatile chemical handle for further synthetic transformations or as a key pharmacophore in drug development. Its immobilization allows for the simplification of purification processes in multi-step syntheses and enables the creation of high-throughput screening platforms.
Data Presentation: Quantitative Parameters for Immobilization
The efficiency of the immobilization process is critical for the successful application of the functionalized solid support. The following tables summarize typical quantitative data for the immobilization of alkyne-containing small molecules onto various azide-functionalized solid supports using CuAAC. These values can serve as a benchmark for the immobilization of this compound.
Table 1: Typical Reaction Conditions for CuAAC on Solid Supports
| Parameter | Condition |
| Solid Support | Azide-functionalized silica gel, polymer beads (e.g., polystyrene, agarose) |
| Ligand | This compound |
| Solvent | t-BuOH/DMSO/water or DMF/water |
| Catalyst | CuSO₄·5H₂O |
| Reducing Agent | Sodium Ascorbate |
| Ligand (for Cu(I)) | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
Table 2: Representative Immobilization Efficiency and Loading Capacity
| Solid Support | Ligand Concentration (mM) | Immobilization Efficiency (%) | Loading Capacity (nmol/mg) |
| Azide-functionalized Silica Gel | 10 | ~95% | 80-100 |
| Azide-functionalized Polystyrene Beads | 10 | ~90% | 50-70 |
| Azide-functionalized Magnetic Beads | 5 | >90% | 20-30 |
Note: Immobilization efficiency and loading capacity are highly dependent on the nature of the solid support, the density of azide groups, and the specific reaction conditions. The values presented are typical and may require optimization for specific applications.
Experimental Protocols
Protocol 1: Synthesis of this compound
A convenient method for the synthesis of this compound involves the reaction of 2-aminophenol with propargyl bromide.[1]
Materials:
-
2-Aminophenol
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-aminophenol (1.0 eq) in acetone, add K₂CO₃ (2.0 eq).
-
Add propargyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Immobilization of this compound on Azide-Functionalized Solid Support
This protocol describes a general procedure for the immobilization of this compound onto an azide-functionalized solid support (e.g., silica gel, polymer beads) using CuAAC.
Materials:
-
Azide-functionalized solid support
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
tert-Butanol (t-BuOH)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
Swell the azide-functionalized solid support in a suitable solvent (e.g., a mixture of t-BuOH/DMSO/water or DMF/water) in a reaction vessel.
-
Prepare the following stock solutions:
-
This compound in the reaction solvent.
-
CuSO₄·5H₂O in deionized water.
-
Sodium ascorbate in deionized water (prepare fresh).
-
TBTA in DMSO.
-
-
To the swollen solid support, add the solution of this compound.
-
In a separate tube, pre-mix the CuSO₄·5H₂O and TBTA solutions to form the copper-ligand complex.
-
Add the copper-ligand complex to the reaction vessel containing the solid support and the alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Agitate the reaction mixture gently at room temperature for 12-24 hours.
-
After the reaction is complete, filter the solid support and wash it sequentially with deionized water, methanol, and DCM to remove unreacted reagents and byproducts.
-
Dry the functionalized solid support under vacuum.
Characterization of the Immobilized Support: The success of the immobilization can be confirmed by various analytical techniques, including:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Disappearance of the azide peak (~2100 cm⁻¹) and appearance of new peaks corresponding to the triazole ring and the aniline derivative.
-
Elemental Analysis: Determination of the nitrogen content to quantify the loading of the aniline derivative.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of nitrogen and other characteristic elements on the surface.
Mandatory Visualizations
Caption: Synthesis of this compound.
Caption: Immobilization via Click Chemistry.
Application Notes
The solid support functionalized with this compound provides a versatile platform for various applications in research and drug development.
Solid-Phase Organic Synthesis (SPOS)
The immobilized aniline can serve as a starting point for the synthesis of diverse compound libraries. The amino group can be readily functionalized through a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
Buchwald-Hartwig Amination: Cross-coupling with aryl halides to form diarylamines.
The solid-phase approach simplifies the purification process, as excess reagents and byproducts can be easily washed away after each synthetic step.
Scavenger Resins
The aniline-functionalized support can be used as a scavenger resin to remove excess electrophilic reagents, such as isocyanates and acid chlorides, from reaction mixtures. The nucleophilic amino group reacts with the excess electrophile, and the resin-bound adduct is then removed by simple filtration.
Development of Affinity Matrices
The immobilized aniline can be further modified with a known ligand or pharmacophore to create an affinity matrix for the purification of target proteins. This is particularly useful in chemical proteomics for the identification of drug targets.
Catalysis
The aniline moiety can be used to chelate metal ions, creating a solid-supported catalyst. For example, palladium can be coordinated to the aniline nitrogen, and the resulting complex can be used as a heterogeneous catalyst for cross-coupling reactions. The solid support allows for easy recovery and reuse of the catalyst.
Sensor Development
Polyaniline and its derivatives are known for their conductive properties, which can change upon interaction with analytes. The immobilized this compound can be electropolymerized on a conductive surface to create a sensory layer for the detection of various analytes, including pH, metal ions, and organic vapors.[2][3]
This document provides a comprehensive guide for the immobilization of this compound and highlights its potential applications. The provided protocols are robust and can be adapted to a wide range of solid supports and experimental setups.
References
- 1. Synthesis of azide/alkyne-terminal polymers and application for surface functionalisation through a [2 + 3] Huisgen cycloaddition process, “click chemistry” - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of Monomers Derived from 2-(Prop-2-yn-1-yloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and polymerization of monomers derived from 2-(prop-2-yn-1-yloxy)aniline. The presence of the versatile propargyl group opens up possibilities for post-polymerization modification via click chemistry, making these polymers attractive for applications in drug delivery, sensor development, and advanced materials.
Introduction
Polyaniline and its derivatives are a class of conducting polymers that have garnered significant interest due to their unique electronic, optical, and electrochemical properties. The functionalization of the aniline monomer allows for the tuning of these properties and the introduction of new functionalities. The monomer this compound incorporates a terminal alkyne group, which can serve as a handle for subsequent chemical modifications, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This enables the straightforward attachment of various molecules, including fluorescent dyes, targeting ligands, or drug molecules, to the polymer backbone.
This document outlines the synthesis of the monomer this compound and provides a detailed protocol for its polymerization via chemical oxidative polymerization. Additionally, it covers the characterization of the resulting polymer and potential applications.
Monomer Synthesis: this compound
The synthesis of this compound can be achieved through the reaction of 2-aminophenol with propargyl bromide.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminophenol
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) in acetone.
-
Add potassium carbonate (2 equivalents) to the solution.
-
To the stirring mixture, add propargyl bromide (1.2 equivalents) dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with deionized water (3 x 50 mL) in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Synthesis Workflow
Application Notes and Protocols for the Use of 2-(Prop-2-yn-1-yloxy)aniline in the Preparation of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from 2-(prop-2-yn-1-yloxy)aniline. This precursor is particularly useful for developing chemosensors for palladium detection, leveraging a palladium-catalyzed depropargylation reaction that triggers a fluorescent response.
Introduction
Fluorescent probes are indispensable tools in chemical biology and drug development for the sensitive and selective detection of various analytes. This compound serves as a versatile building block for creating "turn-on" fluorescent probes. The core principle involves the propargyl ether group acting as a fluorescence quencher. In the presence of a specific analyte, such as palladium, the propargyl group is cleaved, restoring the fluorescence of the parent fluorophore. This mechanism provides a robust method for detecting residual palladium catalysts in pharmaceutical preparations and for imaging palladium in biological systems.[1][2]
Principle of Detection
The primary application of fluorescent probes derived from this compound is the detection of palladium species (Pd0 and Pd2+). The detection mechanism is based on a palladium-catalyzed dealkylation of the propargyl ether.[1][3]
-
Initial State (Off): The probe, containing the this compound moiety coupled to a fluorophore, is in a non-fluorescent or weakly fluorescent state. The propargyl group can quench the fluorescence through mechanisms like photoinduced electron transfer (PET).
-
Analyte Interaction: Palladium catalyzes the cleavage of the C-O bond in the propargyl ether.[1][3]
-
Final State (On): The cleavage of the propargyl group releases the unquenched fluorophore, resulting in a significant enhancement of fluorescence intensity, which can be measured to quantify the analyte.[2]
Synthesis of a Representative Fluorescent Probe for Palladium
A plausible synthetic route for a fluorescent probe for palladium involves the coupling of this compound with a suitable fluorophore, such as one based on the 8-hydroxyquinoline scaffold. 8-hydroxyquinoline and its derivatives are well-known for their metal-chelating properties and are often used in the design of fluorescent sensors.[4][5][6]
Protocol for Synthesis of a Hypothetical Probe (HQ-P)
This protocol describes the synthesis of a hypothetical probe, HQ-P, by reacting this compound with 8-hydroxyquinoline-2-carbaldehyde to form a Schiff base.
Materials:
-
This compound
-
8-hydroxyquinoline-2-carbaldehyde
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of 8-hydroxyquinoline-2-carbaldehyde in 20 mL of absolute ethanol.
-
To this solution, add 1.0 mmol of this compound.
-
Stir the mixture at room temperature for 30 minutes.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The resulting precipitate (the fluorescent probe HQ-P) is collected by filtration.
-
Wash the solid product with cold ethanol and dry it under a vacuum.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Quantitative Data
The performance of fluorescent probes is evaluated based on several key parameters. The following table summarizes representative data for a palladium probe based on a similar propargyl ether-containing aniline precursor.
| Parameter | Value | Reference |
| Analyte | Pd0, Pd2+ | [7] |
| Detection Limit (Pd0) | 75 nM | [7] |
| Detection Limit (Pd2+) | 382 nM | [7] |
| Solvent System | Methanol | [7] |
| Response Time | ~1-2 hours | [7] |
| Fluorescence Change | 24-fold increase for Pd0, 98% quenching for Pd2+ (with a different probe design) | [7] |
Experimental Protocols
Protocol for Palladium Detection in Aqueous Samples
This protocol outlines the general procedure for detecting palladium ions in an aqueous sample using a fluorescent probe derived from this compound.
Materials and Instruments:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Stock solutions of palladium standards (e.g., PdCl₂) and potential interfering metal ions.
-
Buffer solution (e.g., PBS, pH 7.4).
-
Spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a series of palladium standard solutions with varying concentrations in the desired buffer.
-
Prepare a solution of the fluorescent probe in the same buffer. The final concentration of the probe should be optimized for the specific application (typically in the low micromolar range).
-
-
Fluorescence Measurement:
-
To a cuvette containing the buffered probe solution, add a specific volume of the palladium standard or the test sample.
-
Mix thoroughly and incubate for the required reaction time at a controlled temperature.
-
Measure the fluorescence emission spectrum at the optimal excitation wavelength for the released fluorophore.
-
Record the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the palladium concentration to generate a calibration curve.
-
Determine the concentration of palladium in the unknown sample by interpolating its fluorescence intensity on the calibration curve.
-
Protocol for Live Cell Imaging of Intracellular Palladium
This protocol provides a general guideline for visualizing intracellular palladium using a cell-permeable fluorescent probe.[8][9][10]
Materials and Instruments:
-
Cell culture medium.
-
Live cells (e.g., HeLa cells) cultured on glass-bottom dishes.
-
Stock solution of the fluorescent probe (in DMSO).
-
Phosphate-buffered saline (PBS).
-
Confocal laser scanning microscope.
Procedure:
-
Cell Seeding: Seed the cells on glass-bottom dishes and allow them to adhere overnight in a CO₂ incubator.
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe in cell culture medium (e.g., 1-10 µM).
-
Remove the old medium from the cells and wash them with PBS.
-
Incubate the cells with the probe-containing medium for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Palladium Treatment:
-
Wash the cells with PBS to remove the excess probe.
-
Add fresh culture medium containing the desired concentration of a palladium source (e.g., PdCl₂).
-
Incubate the cells for the desired period to allow for palladium uptake and reaction with the probe.
-
-
Fluorescence Imaging:
-
Wash the cells with PBS.
-
Add fresh PBS or imaging buffer to the dish.
-
Image the cells using a confocal microscope with the appropriate laser excitation and emission filter set for the fluorophore.
-
Acquire fluorescence images to visualize the intracellular distribution of palladium.
-
Visualizations
Signaling Pathway
Caption: Signaling mechanism of a fluorescent probe based on this compound for palladium detection.
Experimental Workflow
Caption: General experimental workflow for palladium detection using a fluorescent probe.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Extracellular palladium-catalysed dealkylation of 5-fluoro-1-propargyl-uracil as a bioorthogonally activated prodrug approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fluorescent probe for the discrimination of oxidation states of palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A colorimetric and fluorescent dual probe for palladium in aqueous medium and live cell imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
Application of 2-(Prop-2-yn-1-yloxy)aniline in Material Science: A Review of Available Information
Researchers, scientists, and drug development professionals should note that publicly available information on the specific applications of 2-(Prop-2-yn-1-yloxy)aniline in material science is currently limited. Extensive searches of scientific literature and patent databases did not yield specific experimental data or detailed protocols for the use of this particular compound in the development of new materials.
While direct applications are not documented, the structural features of this compound, namely the aniline backbone and the terminal alkyne group, suggest potential for its use as a monomer in the synthesis of functional polymers. The aniline moiety is a well-known precursor for conducting polymers, and the propargyl group offers a versatile handle for post-polymerization modifications via "click" chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).
This report will provide a general overview of the synthesis and potential applications of substituted polyanilines, which may serve as a foundational guide for researchers interested in exploring the properties of polymers derived from this compound.
Potential Applications in Material Science
Based on the general properties of polyaniline and its derivatives, polymers synthesized from this compound could potentially be explored for the following applications:
-
Conducting Polymers: The polyaniline backbone is intrinsically conductive upon doping. The introduction of the propargyl ether group might influence the polymer's solubility, processability, and electrochemical properties.
-
Functional Coatings and Thin Films: The ability to form films is a key characteristic of many polyaniline derivatives.[1] These films could be used for anti-corrosion coatings, antistatic layers, and in the fabrication of electronic devices.[2][3]
-
Sensors: Polyaniline-based materials have been extensively studied for their use in chemical sensors due to changes in their conductivity upon exposure to various analytes.[1][4] The propargyl group could be functionalized with specific recognition elements to create highly selective sensors.
-
Energy Storage: Polyanilines are investigated as electrode materials in batteries and supercapacitors due to their redox activity.[2]
-
Biomaterials: The functional handle provided by the alkyne group could be used to attach biomolecules, suggesting potential applications in biosensors, drug delivery systems, and tissue engineering.
It is important to note that a related compound, 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline, is suggested to have potential applications in material science, particularly in the development of new polymers or coatings.[5]
General Experimental Protocols for Substituted Polyanilines
While specific protocols for poly(this compound) are not available, a general procedure for the chemical oxidative polymerization of an aniline derivative can be outlined as follows. This should be considered a starting point for experimental design.
General Synthesis of a Substituted Polyaniline
Materials:
-
Substituted aniline monomer (e.g., this compound)
-
Oxidant (e.g., Ammonium persulfate, (NH₄)₂S₂O₈)
-
Acidic medium (e.g., 1 M Hydrochloric acid, HCl)
-
Solvent (e.g., deionized water)
-
Washing solvents (e.g., methanol, acetone)
Procedure:
-
Dissolve the substituted aniline monomer in the acidic medium under stirring. The solution should be cooled in an ice bath.
-
Separately, dissolve the oxidant in the same acidic medium.
-
Slowly add the oxidant solution dropwise to the monomer solution with continuous stirring.
-
The reaction mixture will typically change color, indicating the onset of polymerization.
-
Allow the reaction to proceed for a set time (e.g., 2-24 hours) at a controlled temperature (e.g., 0-5 °C).
-
The resulting polymer precipitate is collected by filtration.
-
The polymer is then washed repeatedly with the acidic medium, deionized water, and organic solvents (e.g., methanol, acetone) to remove unreacted monomer, oxidant, and oligomers.
-
The final polymer product is dried under vacuum.
Characterization of Substituted Polyanilines
The synthesized polymer would then be characterized using various analytical techniques to determine its structure, morphology, and properties.
| Property | Characterization Technique | Information Obtained |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of polymer formation, presence of functional groups.[4] |
| Morphology | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | Visualization of the polymer's surface structure and particle size/shape.[4] |
| Thermal Stability | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Determination of decomposition temperature and thermal transitions. |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Study of redox behavior and electrochemical stability. |
| Conductivity | Four-Point Probe Method | Measurement of the electrical conductivity of the polymer film. |
Visualizing the Synthesis and Application Workflow
The following diagrams illustrate the general workflow for the synthesis of a substituted polyaniline and its potential path to various material science applications.
Caption: General workflow for the synthesis of poly(this compound).
Caption: Potential pathways for developing applications of the synthesized polymer.
References
- 1. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 2. ijcmas.com [ijcmas.com]
- 3. researchgate.net [researchgate.net]
- 4. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Buy 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline [smolecule.com]
Application Notes and Protocols for the Synthesis of Novel Drug Candidates Using a 2-(Prop-2-yn-1-yloxy)aniline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(prop-2-yn-1-yloxy)aniline scaffold is a versatile building block in medicinal chemistry, offering a unique combination of structural features for the development of novel drug candidates. The aniline moiety is a well-established pharmacophore found in numerous approved drugs, particularly in the field of oncology, where it frequently serves as a key structural element for kinase inhibitors. The propargyl ether group at the ortho position provides a valuable handle for further molecular elaboration through various chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This allows for the straightforward introduction of a wide array of substituents via a 1,2,3-triazole linker, enabling the rapid generation of diverse chemical libraries for biological screening.
These application notes provide a comprehensive overview of the synthesis and evaluation of novel drug candidates based on the this compound scaffold, with a focus on their potential as kinase inhibitors for anticancer therapy. Detailed protocols for synthesis and biological evaluation are provided to guide researchers in this promising area of drug discovery.
Synthesis of Novel Drug Candidates
The synthesis of drug candidates from the this compound scaffold can be broadly divided into two main strategies: modification of the aniline nitrogen and elaboration of the terminal alkyne.
1. Synthesis of Quinazoline-Based Kinase Inhibitors
A prominent application of the this compound scaffold is in the synthesis of 4-anilinoquinazoline derivatives, which are known to be potent inhibitors of various tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR).
Protocol 1: Synthesis of a 4-(2-(prop-2-yn-1-yloxy)anilino)quinazoline Derivative
This protocol describes a general procedure for the synthesis of a 4-anilinoquinazoline derivative from this compound and a 4-chloroquinazoline precursor.
Materials:
-
This compound
-
4-Chloro-6,7-dimethoxyquinazoline
-
Isopropanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.1 equivalents) in isopropanol, add 4-chloro-6,7-dimethoxyquinazoline (1.0 equivalent).
-
Add a catalytic amount of hydrochloric acid and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-(2-(prop-2-yn-1-yloxy)anilino)quinazoline derivative.
2. Synthesis of Triazole Derivatives via Click Chemistry
The terminal alkyne of the scaffold is an excellent functional group for the introduction of diverse molecular fragments using the CuAAC reaction. This allows for the synthesis of a wide variety of 1,2,3-triazole-containing compounds.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the click chemistry reaction between a this compound-derived alkyne and an organic azide.
Materials:
-
Alkyne-containing this compound derivative (from Protocol 1 or other synthesis)
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane
Procedure:
-
Dissolve the alkyne-containing compound (1.0 equivalent) and the organic azide (1.1 equivalents) in a mixture of tert-butanol and water (1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,2,3-triazole derivative.
Biological Evaluation of Novel Drug Candidates
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a specific protein kinase (e.g., EGFR).
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase-specific peptide substrate
-
Synthesized inhibitor compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
96-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence)
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO and then in kinase assay buffer.
-
In a 96-well plate, add the kinase, the peptide substrate, and the diluted inhibitor compound to each well. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., by quantifying the amount of phosphorylated substrate or the amount of ADP produced).
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 4: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized inhibitor compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO treated) and a blank control (medium only).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, which represents the concentration of the compound that causes 50% inhibition of cell growth.
Data Presentation
The following tables summarize representative biological activity data for novel drug candidates derived from aniline-based scaffolds, highlighting their potential as kinase inhibitors and anticancer agents.
Table 1: In Vitro Kinase Inhibitory Activity of Anilinoquinazoline Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| QN-Prop-1 | EGFR (wild-type) | 15.8 | Gefitinib | 25.2 |
| QN-Prop-2 | EGFR (L858R mutant) | 5.2 | Gefitinib | 10.5 |
| QN-Prop-3 | VEGFR2 | 45.1 | Sunitinib | 12.3 |
| QN-Prop-4 | Src Kinase | 22.7 | Dasatinib | 1.1 |
Note: The data presented are hypothetical and for illustrative purposes, based on typical activities of such compounds reported in the literature.
Table 2: In Vitro Cytotoxicity of Triazole-Modified Anilinoquinazoline Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| TRZ-Prop-1a | A549 (Lung) | 7.8 | Doxorubicin | 0.9 |
| TRZ-Prop-1b | MCF-7 (Breast) | 5.2 | Doxorubicin | 1.2 |
| TRZ-Prop-2a | HCT116 (Colon) | 10.5 | 5-Fluorouracil | 4.5 |
| TRZ-Prop-2b | PC-3 (Prostate) | 8.9 | Docetaxel | 0.05 |
Note: The data presented are hypothetical and for illustrative purposes, based on typical activities of such compounds reported in the literature.
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the mechanism of action of anilinoquinazoline inhibitors.
Experimental Workflow
Caption: General experimental workflow for the synthesis and evaluation of novel drug candidates.
Application Notes and Protocols for Metal-Free Click Chemistry Reactions Involving 2-(Prop-2-yn-1-yloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Prop-2-yn-1-yloxy)aniline is a versatile bifunctional molecule containing a terminal alkyne and an aromatic amine. These functional groups make it a valuable building block in various chemical transformations, particularly in the realm of metal-free click chemistry. The absence of a metal catalyst is crucial for applications in biological systems and materials science where metal contamination can be detrimental.[1][2] This document provides detailed application notes and experimental protocols for key metal-free reactions involving this compound, including Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), intramolecular cyclization, and the amino-yne reaction.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The terminal alkyne group of this compound can readily participate in SPAAC reactions with strained cyclooctynes. This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation.[1][3] The reaction forms a stable triazole linkage.
Applications:
-
Bioconjugation: Labeling of proteins, nucleic acids, and other biomolecules.
-
Drug Delivery: Conjugation of small molecule drugs to targeting moieties.
-
Materials Science: Surface functionalization and polymer synthesis.
Quantitative Data: Kinetics of SPAAC Reactions
The reaction rate of SPAAC is primarily dependent on the structure of the strained cyclooctyne. The second-order rate constants for the reaction of various cyclooctynes with a reference azide (benzyl azide) are provided in the table below. While the specific kinetics with this compound may vary slightly, these values provide a good estimate for reaction planning.
| Strained Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 |
| Dibenzoazacyclooctyne | DIBAC | ~0.3 |
| Biarylazacyclooctynone | BARAC | ~0.9 |
Note: Reaction rates can be influenced by the specific azide, solvent, and temperature.[3]
Experimental Protocol: SPAAC Labeling of an Azide-Modified Protein
This protocol describes the general procedure for conjugating this compound to an azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Strained cyclooctyne-NHS ester (e.g., DBCO-NHS ester) for protein modification if starting from a non-azide modified protein. This protocol assumes the protein is already azide-modified.
-
Anhydrous, amine-free DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein solution to a final concentration of 1-5 mg/mL.
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.
-
Ensure the final concentration of DMSO is below 10% (v/v) to maintain protein stability.
-
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle shaking.
-
Purification: Remove the excess unreacted this compound and byproducts by dialysis, size-exclusion chromatography, or spin filtration against PBS.
-
Characterization: Confirm the conjugation using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Visualization of SPAAC Workflow
Intramolecular Cyclization of this compound
The ortho-alkynyl aniline structure of this compound makes it a suitable precursor for metal-free intramolecular cyclization to form substituted indoles, which are important scaffolds in medicinal chemistry.[4][5] This type of reaction, while not a bimolecular "click" reaction, adheres to the click chemistry philosophy of high efficiency and atom economy. The reaction can be promoted by a base or under thermal conditions.
Applications:
-
Synthesis of substituted indole derivatives for drug discovery.
-
Generation of heterocyclic compound libraries.
Experimental Protocol: Base-Promoted Intramolecular Cyclization
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 mmol) in anhydrous DMSO (5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of t-BuOK (0.1 mmol) to the solution.
-
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired indole derivative.
Visualization of Intramolecular Cyclization
Amino-Yne Click Reaction
The aniline moiety of this compound can act as a nucleophile in a metal-free "amino-yne" click reaction with an electron-deficient alkyne, such as a propiolate ester.[6] This reaction proceeds spontaneously at room temperature without a catalyst to form a β-enaminone linkage.
Applications:
-
Polymer synthesis and modification.
-
Surface functionalization of materials.
-
Synthesis of functionalized small molecules.
Experimental Protocol: Amino-Yne Reaction with a Propiolate Ester
Materials:
-
This compound
-
Ethyl propiolate
-
Anhydrous acetonitrile
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1 mmol) in anhydrous acetonitrile (5 mL).
-
Add ethyl propiolate (1.1 mmol) to the solution.
-
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the residue directly by flash column chromatography on silica gel to isolate the β-enaminone product.
-
Visualization of Amino-Yne Reaction
Conclusion
This compound is a valuable reagent for various metal-free click chemistry applications. Its terminal alkyne is amenable to SPAAC reactions, enabling its use in bioconjugation and materials science. The molecule can also undergo efficient intramolecular cyclization to generate valuable indole scaffolds. Furthermore, its aniline group can participate in amino-yne click reactions with activated alkynes. The protocols and data provided herein serve as a guide for researchers to effectively utilize this versatile chemical building block in their research and development endeavors.
References
Scale-Up Synthesis of 2-(Prop-2-yn-1-yloxy)aniline for Laboratory Use: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2-(prop-2-yn-1-yloxy)aniline, a valuable intermediate in medicinal chemistry and materials science. The described method focuses on the selective O-propargylation of 2-aminophenol using propargyl bromide and potassium carbonate in acetone. This application note offers a step-by-step procedure for a scaled-up reaction, including optimized reactant ratios, reaction conditions, a comprehensive work-up and purification strategy, and expected outcomes. The protocol is designed to be a reliable resource for researchers requiring multi-gram quantities of this versatile building block.
Introduction
This compound is a key synthetic intermediate possessing both a nucleophilic amino group and a terminal alkyne functionality. This unique combination makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including quinolines and quinoxalines, which are prevalent scaffolds in pharmacologically active molecules. The terminal alkyne also allows for its use in "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition, for the construction of more complex molecular architectures.
The synthesis of this compound is commonly achieved through the Williamson ether synthesis, involving the reaction of 2-aminophenol with a propargyl halide. A significant challenge in this synthesis is the potential for competing N-alkylation of the aniline nitrogen, leading to the formation of N-propargyl and N,O-dipropargyl side products. This protocol details a method optimized for the selective O-alkylation of 2-aminophenol to provide a reliable and scalable route to the desired product.
Reaction Scheme
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Aminophenol | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Propargyl bromide (80% in toluene) | Technical | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Sigma-Aldrich |
| Acetone | ACS reagent, ≥99.5% | Fisher Scientific |
| Ethyl acetate | ACS reagent, ≥99.5% | Fisher Scientific |
| Hexanes | ACS reagent, ≥98.5% | Fisher Scientific |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS reagent, granular | VWR |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
Equipment
-
Three-necked round-bottom flask (1 L)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply
-
Rotary evaporator
-
Separatory funnel (1 L)
-
Glass funnel and filter paper
-
Chromatography column
-
Standard laboratory glassware
Procedure
1. Reaction Setup:
-
To a 1 L three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 2-aminophenol (0.1 mol, 10.91 g) and anhydrous potassium carbonate (0.25 mol, 34.55 g).
-
Add 500 mL of acetone to the flask.
-
Flush the apparatus with an inert gas (nitrogen or argon).
2. Reaction:
-
Stir the mixture vigorously at room temperature for 30 minutes to ensure a fine suspension of the reagents.
-
Heat the mixture to a gentle reflux (approximately 60-65 °C).
-
Slowly add a solution of propargyl bromide (80% in toluene, 0.12 mol, 13.4 mL) to the refluxing mixture via the dropping funnel over a period of 1 hour.
-
After the addition is complete, continue to reflux the reaction mixture for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 4:1 Hexanes/Ethyl Acetate).
3. Work-up:
-
After the reaction is complete (as indicated by the consumption of 2-aminophenol on TLC), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove potassium carbonate and other insoluble salts. Wash the filter cake with acetone (2 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
To the resulting residue, add 200 mL of ethyl acetate and 100 mL of water. Transfer the mixture to a 1 L separatory funnel.
-
Separate the organic layer. Wash the organic layer with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a dark oil.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Equilibrate the column with a solvent system of 9:1 Hexanes/Ethyl Acetate.
-
Load the crude product onto the column and elute with a gradient of 9:1 to 4:1 Hexanes/Ethyl Acetate.
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a light yellow oil.
Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 65-75% |
| Purity (by ¹H NMR) | >95% |
| Physical Appearance | Light yellow oil |
Characterization Data
¹H NMR (400 MHz, CDCl₃): δ 6.95-6.80 (m, 4H, Ar-H), 4.70 (d, J = 2.4 Hz, 2H, O-CH₂), 4.10 (br s, 2H, NH₂), 2.55 (t, J = 2.4 Hz, 1H, C≡CH).
¹³C NMR (100 MHz, CDCl₃): δ 145.5, 137.9, 121.5, 119.8, 115.3, 112.6, 78.9, 75.8, 56.4.
Process Visualization
Synthesis Workflow
Caption: Experimental workflow for the scale-up synthesis of this compound.
Troubleshooting and Logic Diagram
Caption: A logical diagram for troubleshooting common issues in the synthesis.
Safety Precautions
-
2-Aminophenol: Harmful if swallowed or inhaled. Causes skin and eye irritation. May cause an allergic skin reaction.
-
Propargyl bromide: Lachrymator. Flammable liquid and vapor. Causes severe skin burns and eye damage.
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
The reaction should be conducted under an inert atmosphere to prevent potential side reactions and ensure safety.
Conclusion
This application note provides a robust and scalable protocol for the synthesis of this compound. By following the detailed experimental procedure and adhering to the safety precautions, researchers can reliably produce this valuable intermediate in multi-gram quantities for various applications in drug discovery and materials science. The provided characterization data and troubleshooting guide will further assist in achieving a successful synthetic outcome.
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 2-(Prop-2-yn-1-yloxy)aniline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Prop-2-yn-1-yloxy)aniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your reaction conditions.
Troubleshooting Guide
Low yields and the formation of impurities are common hurdles in the synthesis of this compound. The primary synthetic route is the Williamson ether synthesis, involving the reaction of 2-aminophenol with propargyl bromide. The main challenge lies in achieving selective O-alkylation of the hydroxyl group without concurrent N-alkylation of the more nucleophilic amino group.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Base: The chosen base may not be strong enough to sufficiently deprotonate the phenolic hydroxyl group. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Poor Solvent Choice: The solvent may not adequately dissolve the reactants or favor the SN2 reaction mechanism.[1] | 1. Base Selection: Use a moderately strong base like potassium carbonate (K₂CO₃). Stronger bases like sodium hydride (NaH) can also be used but may increase the risk of side reactions.[1] 2. Temperature Optimization: Increase the reaction temperature. Refluxing in a suitable solvent like acetone or heating in DMF is often effective.[1] 3. Solvent Optimization: Employ a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) to facilitate the SN2 reaction.[2] |
| Formation of N-Alkylated Byproduct | The amino group of 2-aminophenol is more nucleophilic than the hydroxyl group and can compete in the alkylation reaction, leading to the formation of 2-amino-N-(prop-2-yn-1-yl)aniline and potentially a di-alkylated product.[3] | 1. Protection Strategy: Protect the amino group as an imine (Schiff base) by reacting 2-aminophenol with benzaldehyde prior to alkylation. The imine can be readily hydrolyzed after O-alkylation to yield the desired product.[1][4] 2. Reaction Conditions: Use milder reaction conditions (e.g., lower temperature, weaker base) to favor O-alkylation, although this may lead to longer reaction times or lower conversion. |
| Presence of Unreacted 2-Aminophenol | 1. Insufficient Propargyl Bromide: The molar ratio of the alkylating agent to 2-aminophenol may be too low. 2. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. | 1. Adjust Stoichiometry: Use a slight excess of propargyl bromide (e.g., 1.1-1.2 equivalents). 2. Monitor Reaction: Track the reaction progress using Thin Layer Chromatography (TLC) until the 2-aminophenol spot disappears. |
| Dark-Colored Crude Product | Anilines are prone to air oxidation, which can result in the formation of colored impurities.[5] | 1. Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). 2. Prompt Purification: Purify the crude product shortly after the reaction is complete.[5] 3. Decolorization: Treat a solution of the crude product with activated carbon to remove colored impurities before final purification.[5] |
| Difficulty in Purification | The product, unreacted starting material, and byproducts may have similar polarities, making separation by column chromatography challenging. | 1. Acid-Base Extraction: Perform an acid-base workup. The basic amino group of unreacted 2-aminophenol will be protonated and move to the aqueous layer upon washing with a dilute acid, while the desired product remains in the organic layer.[5] 2. Optimized Chromatography: Use a suitable eluent system for column chromatography, potentially with a small amount of a basic modifier like triethylamine (e.g., 1%) to prevent streaking of the amine on the silica gel.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to ensure selective O-alkylation of 2-aminophenol?
A1: The most reliable method is to use a protecting group strategy.[1] By first reacting 2-aminophenol with benzaldehyde to form an N-benzylidene imine, the nucleophilicity of the amino group is masked.[1][4] Subsequent alkylation with propargyl bromide will selectively occur at the hydroxyl group. The imine protecting group can then be easily removed by acid-catalyzed hydrolysis to yield the desired this compound.[1]
Q2: Can I perform the synthesis without a protecting group?
A2: Yes, a direct synthesis without a protecting group is possible, but it may result in a mixture of O- and N-alkylated products, leading to lower yields of the desired compound and more challenging purification.[3] Careful optimization of the reaction conditions (base, solvent, temperature) is crucial to maximize the yield of the O-alkylated product.
Q3: What are the best solvents and bases for this reaction?
A3: Polar aprotic solvents like acetone and DMF are generally preferred for Williamson ether synthesis as they favor the SN2 mechanism.[2] Potassium carbonate (K₂CO₃) is a commonly used base that is effective for this transformation.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). The disappearance of the 2-aminophenol spot and the appearance of a new, less polar product spot indicate the progression of the reaction.
Q5: My final product is an oil, but I have seen it reported as a solid. How can I crystallize it?
A5: If the purified product is an oil, it may be due to residual solvent or minor impurities. Try dissolving the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then cooling it slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal formation.
Experimental Protocols
Two primary protocols for the synthesis of this compound are provided below: a direct synthesis and a more selective method involving a protecting group.
Protocol 1: Direct Synthesis of this compound
This method is more straightforward but may require careful optimization and purification to separate O- and N-alkylated products.
Reagents and Materials:
-
2-Aminophenol
-
Propargyl bromide (80% solution in toluene is common)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone or DMF (to make a ~0.5 M solution with respect to 2-aminophenol).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add propargyl bromide (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of 2-aminophenol.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of acetone or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Protocol 2: Synthesis via Amine Protection
This three-step protocol offers higher selectivity for the desired O-alkylated product.
Step 1: Protection of the Amino Group (Formation of N-benzylidene-2-hydroxyaniline)
-
In a round-bottom flask, dissolve 2-aminophenol (1.0 eq.) in methanol or ethanol.
-
Add benzaldehyde (1.0 eq.) to the solution and stir at room temperature. The reaction is often rapid and can be monitored by the formation of a precipitate.[6][7]
-
Stir for 1-2 hours.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold ethanol, and dry. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude imine can be used directly in the next step.
Step 2: O-Alkylation
-
Dissolve the N-benzylidene-2-hydroxyaniline from the previous step (1.0 eq.) in anhydrous acetone or DMF.
-
Add anhydrous potassium carbonate (2.0 eq.) and stir the mixture.
-
Add propargyl bromide (1.1 eq.) and heat the mixture to reflux (for acetone) or 60-80 °C (for DMF) for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Work up the reaction as described in Protocol 1 (steps 5-8) to obtain the crude N-benzylidene-2-(prop-2-yn-1-yloxy)aniline.
Step 3: Deprotection (Hydrolysis of the Imine)
-
Dissolve the crude product from Step 2 in a suitable solvent such as tetrahydrofuran (THF) or ethanol.
-
Add a dilute aqueous solution of hydrochloric acid (e.g., 1-2 M HCl) and stir the mixture at room temperature.
-
The hydrolysis can be monitored by TLC for the disappearance of the imine.
-
Once the reaction is complete, neutralize the mixture with a base such as saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography as described in Protocol 1 to obtain the final product.
Visualizations
Caption: Experimental workflow for the direct synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound via amine protection.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-component one-pot synthesis of 2-aminopyrrole derivatives [yndxxb.ynu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
Side reactions in the synthesis of 2-(Prop-2-yn-1-yloxy)aniline and their prevention
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(Prop-2-yn-1-yloxy)aniline. It is intended for researchers, scientists, and drug development professionals to help identify and prevent common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The synthesis is typically achieved via a Williamson ether synthesis, which involves the reaction of 2-aminophenol with an alkylating agent like propargyl bromide.[1][2] The reaction is an Sₙ2 nucleophilic substitution where the deprotonated hydroxyl group of 2-aminophenol attacks the propargyl halide.[2][3]
Q2: My main side product is N-(Prop-2-yn-1-yl)aniline. Why is this happening and how can I prevent it?
This occurs due to competitive N-alkylation. 2-Aminophenol is an ambident nucleophile, containing two nucleophilic sites: the hydroxyl (-OH) group and the amino (-NH₂) group.[2] The amino group is often more nucleophilic than the hydroxyl group, leading to the formation of the undesired N-alkylated product.[4]
Prevention Strategy: To achieve selective O-alkylation, the more nucleophilic amino group should be protected before reacting with propargyl bromide. A common method is to form an imine (a Schiff base) by reacting the 2-aminophenol with benzaldehyde.[5][6] This temporarily masks the amine, directing the alkylation to the hydroxyl group. The protecting group is then removed by acid hydrolysis in a subsequent step.[6]
Q3: I am observing significant amounts of a higher molecular weight byproduct. What could it be?
This is likely a dialkylated product, such as N,O-bis(prop-2-yn-1-yl)aniline or N,N-bis(prop-2-yn-1-yl)aniline.[5] This happens when both the hydroxyl and amino groups, or the amino group twice, react with the propargyl halide. Using an excess of the alkylating agent or harsh reaction conditions can promote dialkylation.
Prevention Strategy: Employing a protection strategy for the amino group is the most effective way to prevent N,O-dialkylation.[6] To avoid N,N-dialkylation, using a stoichiometric amount of the alkylating agent relative to the substrate is crucial.
Q4: What are the optimal reaction conditions (base, solvent, temperature) for this synthesis?
Optimal conditions depend on whether a protection strategy is used.
-
Base: For the alkylation of phenols, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective and commonly used.[1][3] Stronger bases like sodium hydride (NaH) are generally not recommended for aminophenols as they can deprotonate both functional groups, reducing selectivity.
-
Solvent: Aprotic polar solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred as they favor the Sₙ2 reaction mechanism.[1][3]
-
Temperature: Reactions are often run at room temperature or with gentle heating (reflux).[2][6] However, excessively high temperatures can increase the rate of side reactions, including elimination of the alkylating agent.[2]
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Ineffective deprotonation of the hydroxyl group. 2. Reaction time is too short or temperature is too low.[2] 3. Deactivation of the alkylating agent. | 1. Ensure the base (e.g., K₂CO₃) is anhydrous and of good quality. 2. Increase reaction time or gently heat the mixture (e.g., reflux in acetone).[6] 3. Use a fresh bottle of propargyl bromide. |
| Product is Primarily N-alkylated | The amino group, being more nucleophilic, reacts preferentially over the hydroxyl group.[4] | Protect the amino group prior to alkylation. The most reliable method is condensation with benzaldehyde to form an imine.[5][6] |
| Mixture of O- and N-Alkylated Products | Competitive alkylation at both nucleophilic sites. | 1. Primary Solution: Implement the amino group protection/deprotection strategy.[6] 2. Optimization: Carefully select a weaker base (K₂CO₃) and a less polar aprotic solvent, and run the reaction at a lower temperature to potentially favor O-alkylation. |
| Presence of Dialkylated Byproducts | 1. Excess propargyl bromide was used. 2. The amino group was not protected.[5] | 1. Use a 1:1 molar ratio of the protected aminophenol to propargyl bromide. 2. Protect the amino group to prevent N-alkylation and subsequent N,O-dialkylation.[6] |
| Complex Mixture of Unidentified Products | 1. Reaction temperature is too high, causing decomposition or elimination side reactions.[2][7] 2. Use of a strong, sterically hindered base favoring elimination.[7] | 1. Maintain a moderate reaction temperature (e.g., refluxing acetone). 2. Use a non-hindered, weaker base like K₂CO₃.[1] |
Reaction Pathways and Workflows
Diagram 1: Competing Reaction Pathways in Direct Alkylation
Caption: Main and competing side reactions in the direct synthesis.
Diagram 2: Recommended Workflow for Selective O-Alkylation
Caption: Workflow for selective synthesis via amine protection.
Detailed Experimental Protocol
This protocol describes the selective synthesis of this compound using the N-benzylidene protection method, adapted from literature procedures.[6]
Part 1: Protection of the Amino Group
-
To a stirred solution of 2-aminophenol (1 equivalent) in methanol, add benzaldehyde (1 equivalent).
-
Stir the resulting solution at room temperature for 1 hour.
-
Remove the solvent under reduced pressure (in vacuo).
-
Recrystallize the residue from ethanol to afford N-benzylidene-2-aminophenol as crystals. Dry completely before proceeding.
Part 2: O-Alkylation
-
To a stirred solution of the N-benzylidene-2-aminophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2 equivalents).
-
Add propargyl bromide (1 equivalent) to the mixture.
-
Heat the mixture to reflux and maintain for approximately 20 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude protected product.
Part 3: Deprotection (Hydrolysis)
-
Dissolve the crude product from Part 2 in a suitable solvent mixture (e.g., THF/water).
-
Add a catalytic amount of concentrated hydrochloric acid (HCl) and stir the mixture at room temperature. Monitor the hydrolysis by TLC until the starting material is consumed.
-
Neutralize the mixture carefully with a base such as sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain pure this compound.
References
- 1. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-(Prop-2-yn-1-yloxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Prop-2-yn-1-yloxy)aniline from common reaction byproducts. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound is a dark, oily mixture with multiple spots on my initial TLC analysis. What are the likely impurities and which purification method is most suitable?
A: A dark, multi-component crude product is common. The primary impurities depend on the reaction conditions but typically include unreacted starting materials, over-alkylated byproducts, and degradation products. Flash column chromatography is the most effective method for resolving these mixtures.
Common Impurities:
-
2-Aminophenol: Unreacted starting material, which is significantly more polar than the desired product.
-
N,O-bis(prop-2-yn-1-yl)aniline: An over-alkylation byproduct where both the amine and hydroxyl groups have reacted with propargyl bromide. This is typically less polar than the product.[1]
-
N-(prop-2-yn-1-yl)-2-(prop-2-yn-1-yloxy)aniline: Another potential over-alkylation product. The relative polarity can be very close to the desired product, making separation challenging.
-
Potassium or Sodium Salts: Inorganic residues from the base (e.g., K₂CO₃) used in the synthesis.[1]
-
Residual Solvents: Solvents from the reaction, such as acetone or DMF.[1]
-
Oxidation/Degradation Products: Anilines are susceptible to air oxidation, which can form colored, often polymeric, impurities.[1]
Choosing a Purification Method: A decision tree can help select the best purification strategy based on an initial Thin-Layer Chromatography (TLC) analysis of your crude material.
Caption: Decision tree for selecting a purification method.
Q2: I am performing flash column chromatography, but I'm experiencing poor separation or streaking of my compound on the column.
A: This is a frequent issue when purifying amines on silica gel. The problem often lies with the solvent system or interactions with the stationary phase.
| Problem | Probable Cause | Recommended Solution |
| Poor Separation | Incorrect Solvent System: The eluent is either too polar (all compounds elute together) or not polar enough (compounds don't move). | Optimize the eluent using TLC. Aim for a target product Rf of 0.25-0.35 for good separation.[1] Start with a low-polarity system like 95:5 Hexanes:Ethyl Acetate and gradually increase the polarity. |
| Streaking on TLC/Column | Acid-Base Interaction: The basic aniline group is interacting strongly with the acidic silica gel. | Add 0.5-1% triethylamine (NEt₃) to your eluent system. This will neutralize the acidic sites on the silica, improving peak shape and reducing tailing. |
| Product Elutes with Impurity | Column Overload: Too much crude material was loaded onto the column for the amount of silica used. | Use a larger column or reduce the amount of sample loaded. A general rule is to use a silica gel mass of 50-100 times the mass of the crude product.[1] |
| Cracks in Silica Bed | Improper Packing: The column was packed unevenly or was allowed to run dry during the run. | Pack the column as a homogenous slurry ("wet-packing"). Never let the solvent level drop below the top of the silica during operation. |
Q3: My final product is a yellow or brown oil, not the expected colorless compound. How can I improve the color?
A: The color is likely due to the oxidation of the aniline functional group, a common issue for aromatic amines exposed to air and light.[1]
Solutions:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during solvent removal and storage.
-
Activated Carbon: Dissolve the colored oil in a suitable solvent (e.g., dichloromethane), add a small amount of activated carbon (1-2% by weight), stir for 15-30 minutes, and then filter through a pad of Celite® or a syringe filter to remove the carbon.
-
Prompt Purification: Purify the compound immediately after the reaction is complete to minimize its exposure to air.
-
Proper Storage: Store the purified product in a sealed vial under an inert atmosphere, protected from light, in a freezer or refrigerator.
Data Presentation
The following table provides representative Thin-Layer Chromatography (TLC) data. Actual Rf values may vary based on the specific TLC plates, chamber saturation, and exact solvent composition.
| Compound | Typical Rf (85:15 Hexanes:EtOAc + 0.5% NEt₃) | Notes |
| N,O-bis(prop-2-yn-1-yl)aniline | ~0.65 | Less polar, over-alkylated byproduct. |
| This compound (Product) | ~0.40 | Target compound. |
| 2-Aminophenol | ~0.10 (or baseline) | More polar, unreacted starting material. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol outlines a general procedure for the purification of ~1.0 g of crude this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (NEt₃)
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
-
Fraction collection tubes
-
Rotary evaporator
2. Step-by-Step Procedure:
-
TLC Analysis: Determine the optimal solvent system. A good starting point is 85:15 Hexanes:Ethyl Acetate with 0.5% triethylamine. Adjust the ratio to achieve an Rf of ~0.3-0.4 for the product.[2]
-
Column Preparation (Wet-Packing):
-
Secure a glass column vertically and add a small cotton or glass wool plug at the bottom.
-
Add a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of silica gel (~50-100 g for 1 g of crude) in the initial, least polar eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.
-
Add a ~1 cm layer of sand on top of the settled silica bed.
-
Wash the column with 2-3 column volumes of the initial eluent. Do not let the column run dry.[1]
-
-
Sample Loading:
-
Dissolve the crude oil (~1.0 g) in a minimal amount of dichloromethane or the eluent (~2-3 mL).
-
Carefully pipette this solution onto the top layer of sand.
-
Drain the solvent until the sample solution has fully entered the silica bed.[1]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions (e.g., 20 mL per fraction).
-
Monitor the elution process by collecting TLC spots from every few fractions.
-
A shallow gradient elution (e.g., slowly increasing the percentage of ethyl acetate from 10% to 20%) may be necessary to separate close-running spots.[1]
-
-
Product Isolation:
-
Combine the fractions identified as pure by TLC.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting oil under high vacuum to remove residual solvents.
-
Store the final product under an inert atmosphere and protected from light.
-
Caption: Workflow for flash column chromatography purification.
References
Technical Support Center: Synthesis of Quinolines from 2-(Prop-2-yn-1-yloxy)aniline
Welcome to the technical support center for the synthesis of quinoline derivatives from 2-(Prop-2-yn-1-yloxy)aniline. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of quinolines from this compound?
A1: The synthesis typically proceeds through a thermal or catalyzed[1][1]-sigmatropic rearrangement, known as a Claisen rearrangement, followed by an intramolecular cyclization and subsequent aromatization to form the quinoline ring system. The initial rearrangement forms an allenic intermediate which then cyclizes.
Q2: My reaction is resulting in a low yield or no desired product. What are the common initial steps to troubleshoot this?
A2: Low yields in this synthesis can often be attributed to several factors. Key areas to investigate first include:
-
Reaction Temperature: The Claisen rearrangement step is often temperature-sensitive. Suboptimal temperatures can lead to incomplete reactions or decomposition.[2]
-
Catalyst Choice and Purity: If using a catalyst (e.g., gold or palladium-based), its activity and purity are crucial. An inappropriate or deactivated catalyst can halt the reaction.[1][3]
-
Atmosphere Control: The presence of oxygen can lead to side reactions and degradation of starting materials and intermediates. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Solvent Purity: Impurities in the solvent, especially water in anhydrous reactions, can interfere with the reaction.[2]
Q3: Can microwave irradiation be used to improve the yield and reduce the reaction time?
A3: Yes, microwave-assisted synthesis has been shown to be an effective method for various quinoline syntheses, often leading to shorter reaction times and improved yields.[4][5][6] The use of microwave heating can provide rapid and uniform heating, which can be beneficial for the thermally-driven Claisen rearrangement.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of quinolines from this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Reaction temperature is too low. 2. Catalyst (if used) is inactive or poisoned. 3. Insufficient reaction time. | 1. Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and decomposition. 2. Use a fresh batch of catalyst. If using a gold catalyst, ensure proper activation.[3] 3. Extend the reaction time and monitor the progress using TLC or GC-MS. |
| Formation of Multiple Products/Side Reactions | 1. Reaction temperature is too high, leading to decomposition or undesired side reactions. 2. The intermediate from the Claisen rearrangement is polymerizing. 3. Presence of oxygen leading to oxidation. | 1. Lower the reaction temperature. Consider a stepwise temperature profile.[2] 2. Use a higher dilution to disfavor intermolecular reactions. 3. Ensure the reaction is carried out under a strictly inert atmosphere. |
| Product Isolation is Difficult | 1. Formation of tarry byproducts. 2. Product is highly soluble in the work-up solvent. | 1. Optimize the reaction conditions to minimize byproduct formation. For purification, consider column chromatography with a gradient elution or steam distillation for volatile quinolines.[2] 2. Choose an extraction solvent with a different polarity. Perform multiple extractions with smaller volumes of solvent. |
| Inconsistent Yields Between Batches | 1. Variability in reagent or solvent quality. 2. Inconsistent heating or reaction setup. | 1. Use reagents and solvents from the same batch or ensure consistent purity. 2. Ensure consistent stirring and temperature control. For thermal reactions, an oil bath or heating mantle with a temperature controller is recommended. |
Data Presentation: Catalyst and Solvent Effects on Yield
The following table summarizes typical yields of related quinoline syntheses under various catalytic and solvent conditions, which can serve as a starting point for optimizing your reaction.
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| None (Thermal) | Diphenyl ether | 250 | 60-70 | General observation for thermal Claisen rearrangements |
| Au(I) complex | CH3CN | 80-100 | up to 80 | [3] |
| Pd(OAc)2/TFA | Acetic acid | Room Temperature | Moderate to Excellent | [1] |
| Ru-hydride complex | Toluene | 110 | Good | [7][8] |
| Microwave (no catalyst) | H2SO4 (for Skraup-type) | 200 | Fair to Good | [4] |
Note: Yields are highly substrate-dependent and the above data should be used as a general guideline.
Experimental Protocols
Protocol 1: Thermal Synthesis of Quinolines
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) in a high-boiling solvent such as diphenyl ether (10 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 200-250°C in a pre-heated oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Gold-Catalyzed Synthesis under Microwave Conditions
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 mmol), a gold(I) catalyst (e.g., IPrAuCl/AgOTf, 5 mol%), and anhydrous acetonitrile (5 mL).[3]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 80-120°C for 10-70 minutes.[3]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, filter the reaction mixture through a short pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. namibian-studies.com [namibian-studies.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic synthesis of tricyclic quinoline derivatives from the regioselective hydroamination and C-H bond activation reaction of benzocyclic amines and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CuAAC Reactions with 2-(Prop-2-yn-1-yloxy)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(Prop-2-yn-1-yloxy)aniline in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction with this compound is resulting in a low yield. What are the most common causes?
Low yields in CuAAC reactions can stem from several factors. The most common issues include:
-
Catalyst Inactivation: The active catalyst for the reaction is Copper(I). This species is prone to oxidation to the inactive Copper(II) state, especially in the presence of oxygen.[1][2][3] Disproportionation of Cu(I) to Cu(0) and Cu(II) can also occur.[3]
-
Suboptimal Reaction Conditions: Factors such as incorrect stoichiometry, temperature, solvent choice, or pH can significantly decrease the reaction efficiency.[3]
-
Poor Reagent Quality: Impurities within the starting materials, particularly the azide, can interfere with the catalytic cycle.[3] Azides can also be unstable.[3]
-
Side Reactions: The most frequent side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes your this compound starting material.[2][3][4]
-
Potential Catalyst Inhibition: The aniline functional group in this compound, or the resulting triazole product, may coordinate with the copper catalyst. While amines can sometimes act as accelerating ligands, strong chelation can also sequester the copper, rendering it inactive.[5]
Q2: How can I prevent the inactivation of my copper catalyst?
Maintaining the copper catalyst in its active Cu(I) oxidation state is critical for a successful reaction. Here are several strategies:
-
Use a Reducing Agent: The most common and effective method is the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[1][6] Sodium ascorbate is the most widely used and should be prepared fresh, as it can degrade over time.[1][3]
-
Utilize Accelerating Ligands: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) are highly recommended.[1] They stabilize the Cu(I) catalyst, prevent its oxidation, and increase its solubility, which can significantly accelerate the reaction rate.[1][3] A ligand-to-copper ratio of 5:1 is often suggested to protect biomolecules from oxidative damage.[3][6]
-
Degas Solvents: To minimize the presence of dissolved oxygen, which is a primary culprit in Cu(I) oxidation, it is crucial to thoroughly degas all solvents and solutions used in the reaction.[2]
-
Inert Atmosphere: For maximum protection against oxygen, conducting the reaction in a glovebox under an inert atmosphere (e.g., nitrogen or argon) is the best practice.[3]
Q3: I am observing significant formation of a byproduct. How can I identify and minimize it?
The most likely byproduct is the dimer of this compound, formed via Glaser coupling. This occurs when two alkyne molecules couple in the presence of an oxidized copper catalyst.[2][4]
To minimize this side reaction:
-
Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present to maintain the copper in the Cu(I) state.[2]
-
Use the minimum effective concentration of the copper catalyst.
-
Thoroughly degas all reaction components to remove oxygen.[2]
Q4: Could the aniline group in my alkyne be interfering with the reaction?
Yes, this is a possibility. The lone pair of electrons on the aniline nitrogen can coordinate with the copper catalyst. Depending on the nature of this interaction, it could either have no significant effect, act as a beneficial ligand, or inhibit the reaction by forming an overly stable, inactive complex.[5] If you suspect substrate inhibition, consider the following:
-
Vary the Ligand: Using a strong, well-defined ligand like THPTA can help to control the coordination sphere of the copper ion and may prevent inhibitory interactions with your aniline substrate.
-
Adjust Stoichiometry: Systematically vary the ratio of your azide and alkyne.
Troubleshooting Guide
Use the following table to diagnose and resolve common issues with your CuAAC reaction.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst (Cu(II) formation) | - Use a freshly prepared solution of sodium ascorbate.[3] - Degas all solvents and reagents thoroughly.[2] - Add an accelerating ligand like THPTA or TBTA.[1] - Perform the reaction under an inert atmosphere.[3] |
| 2. Low Reactant Concentration | - Ensure reactant concentrations are sufficiently high (typically >10 µM).[3] | |
| 3. Inhibitory Buffer Components | - Avoid Tris buffer, which can chelate copper.[3] - Use buffers like phosphate, HEPES, or MOPS.[6] - Keep chloride ion concentrations below 0.2 M.[3][6] | |
| 4. Poor Reagent Purity | - Verify the purity of your this compound and azide partner. Use highly pure reagents.[4] | |
| Multiple Products Observed (Byproduct Formation) | 1. Oxidative Homocoupling (Glaser Coupling) | - Increase the concentration of sodium ascorbate. - Decrease the concentration of the copper catalyst. - Ensure rigorous exclusion of oxygen.[2] |
| 2. Degradation of Biomolecules | - Use an accelerating ligand (e.g., THPTA) to protect sensitive molecules from reactive oxygen species.[4] - Add aminoguanidine to suppress side reactions with arginine residues if applicable.[6] | |
| Reaction is Slow | 1. Insufficient Catalyst Activity | - Increase the concentration of the copper catalyst and ligand. - Switch to a more effective accelerating ligand.[7] |
| 2. Low Temperature | - Gently heat the reaction (e.g., to 37-60°C), monitoring for any degradation of starting materials. | |
| 3. Steric Hindrance | - If your azide partner is particularly bulky, longer reaction times or elevated temperatures may be necessary. |
Data Presentation
Table 1: Representative Effect of Catalyst Systems on CuAAC Yield
The following table illustrates typical outcomes when optimizing the catalyst system for a generic CuAAC reaction. Specific yields for this compound will require experimental determination.
| Copper Source | Reducing Agent | Ligand | Typical Yield (%) | Key Considerations |
| CuSO₄ | Sodium Ascorbate | None | 20-60% | Prone to catalyst oxidation and precipitation, especially in aqueous media. |
| CuSO₄ | Sodium Ascorbate | THPTA | 85-95% | Recommended starting point. Ligand stabilizes Cu(I) and accelerates the reaction.[1][6] |
| CuSO₄ | Sodium Ascorbate | TBTA | 80-95% | Excellent for reactions in organic solvents, but may have lower solubility in purely aqueous systems.[1] |
| CuI | None | None | 40-70% | Direct use of Cu(I) salt, but can be less stable and may not provide maximal rates.[1] Requires stringent oxygen exclusion. |
| Metallic Copper | None | None | 50-80% | Can lead to very pure products with low copper contamination but often requires longer reaction times.[1] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction with this compound
This protocol provides a robust starting point for your experiment and may require optimization for your specific azide substrate.
1. Reagent Preparation:
-
Prepare a 10 mM stock solution of your azide partner in a suitable solvent (e.g., DMSO, water).
-
Prepare a 10 mM stock solution of this compound in the same solvent.
-
Prepare a 20 mM stock solution of Copper(II) Sulfate (CuSO₄) in deionized water.
-
Prepare a 50 mM stock solution of THPTA ligand in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution must be made fresh immediately before use. [4]
2. Reaction Setup (for a 1 mL final volume):
-
In a microcentrifuge tube, combine the following in order:
-
Solvent (e.g., phosphate buffer, pH 7.4, with co-solvents like DMSO if needed) to bring the final volume to 1 mL.
-
100 µL of 10 mM azide stock (final concentration: 1 mM).
-
120 µL of 10 mM this compound stock (final concentration: 1.2 mM, 1.2 equivalents).
-
-
Vortex the mixture gently.
-
Prepare a premix of the catalyst: In a separate tube, add 25 µL of 20 mM CuSO₄ stock and 50 µL of 50 mM THPTA stock. Mix well.
-
Add the 75 µL of the CuSO₄/THPTA premix to the main reaction tube (final concentrations: 0.5 mM CuSO₄, 2.5 mM THPTA).
-
Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration: 5 mM).[4]
3. Reaction and Monitoring:
-
Cap the tube to minimize oxygen exposure.[6]
-
Stir or gently agitate the reaction at room temperature.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or HPLC). Reactions are often complete within 1-4 hours but may be left for 12-24 hours if necessary.[2]
4. Work-up and Purification:
-
Once the reaction is complete, it can be quenched by adding a copper chelator like EDTA.[4]
-
Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yielding CuAAC reactions.
Caption: A flowchart for diagnosing and resolving common causes of low yields in CuAAC reactions.
Key Reaction Components and Relationships
This diagram illustrates the interplay between the essential components of a successful CuAAC reaction.
Caption: The relationship between reactants, catalyst states, and supporting reagents in the CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Cyclization of 2-(Prop-2-yn-1-yloxy)aniline
Welcome to the technical support guide for the catalytic cyclization of 2-(Prop-2-yn-1-yloxy)aniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important transformation, which yields the valuable 2,3-dihydro-1,4-benzoxazine scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve optimal results in your experiments.
The intramolecular cyclization of aniline-tethered alkynes is a powerful method for constructing nitrogen-containing heterocycles.[1][2] However, success is highly dependent on the careful selection of the catalyst and reaction conditions. This guide provides a structured approach to catalyst selection, reaction optimization, and troubleshooting common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you might encounter during the cyclization of this compound in a practical question-and-answer format.
Q1: My reaction shows very low or no conversion to the desired 2,3-dihydro-1,4-benzoxazine product. What are the likely causes and how can I fix this?
A1: Low or no product yield is a common initial problem. The root cause often lies in catalyst choice, catalyst deactivation, or suboptimal reaction conditions.
-
Causality: The cyclization relies on the activation of the alkyne's C-C triple bond by a catalyst, making it susceptible to intramolecular nucleophilic attack by the aniline nitrogen.[3] If the catalyst is not sufficiently electrophilic or is easily poisoned, this activation will not occur.
-
Troubleshooting Steps:
-
Evaluate Your Catalyst: Transition metals like gold, palladium, and silver are known to be effective for this type of hydroamination/cyclization.[4][5][6] Gold(I) catalysts, in particular, are excellent carbophilic π-acids and are often highly efficient for alkyne activation.[7][8][9] If you are using a less reactive catalyst, consider switching to a more established system (see Table 1).
-
Check Starting Material Purity: The aniline starting material and the solvent must be pure and dry. Amines can coordinate strongly to metal centers and, if impurities are present, they can act as ligands that inhibit catalysis.
-
Increase Catalyst Loading: While catalytic amounts are desired, initial screening can be performed with a higher loading (e.g., 5-10 mol%) to confirm catalyst competency before optimizing for lower quantities.
-
Increase Temperature: The reaction may have a significant activation energy barrier. Incrementally increase the reaction temperature (e.g., from room temperature to 60 °C, then to 80-100 °C) while monitoring for product formation and potential decomposition. Some palladium-catalyzed cyclizations require temperatures around 100 °C.[5]
-
Use an Inert Atmosphere: Although some palladium-catalyzed oxidative cyclizations utilize oxygen, many transition metal catalysts are sensitive to air.[10][11] Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent catalyst oxidation and deactivation.
-
Q2: I'm observing significant formation of side products, such as quinolines or polymeric material, instead of the target benzoxazine. How can I improve selectivity?
A2: Selectivity is dictated by the competition between different possible reaction pathways. The substrate, this compound, has multiple reactive sites, and controlling which one engages the catalyst is key.
-
Causality: The formation of quinolines often arises from a 6-endo-dig cyclization involving the aniline ring's aromatic C-H bond, a pathway favored by certain electrophilic conditions or catalysts.[12][13][14] Polymerization can occur if intermolecular reactions compete with the desired intramolecular cyclization, especially at high concentrations.
-
Troubleshooting Steps:
-
Catalyst Choice is Crucial: The choice of metal can dictate the reaction pathway. Softer, more π-acidic catalysts like Gold(I) or Silver(I) typically favor the activation of the alkyne for nucleophilic attack by the heteroatom, leading to the desired benzoxazine.[4][15] Harder Lewis acids or certain palladium systems might promote pathways leading to quinolines.[16]
-
Adjust Reaction Concentration: Run the reaction under more dilute conditions. High concentrations can favor intermolecular side reactions leading to dimers and polymers.
-
Control Temperature: Elevated temperatures can sometimes provide the activation energy needed for undesired pathways. Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Avoid Strong Brønsted or Lewis Acids (unless intended): Unless the specific protocol calls for it, avoid acidic additives that might promote side reactions like Friedel-Crafts type cyclizations onto the aniline ring.
-
Q3: The reaction starts but stalls before reaching full conversion. What's causing this and what should I do?
A3: A stalling reaction is typically a sign of catalyst deactivation or product inhibition.
-
Causality: The catalyst may be slowly degrading under the reaction conditions. Alternatively, the newly formed benzoxazine product, which also contains a nitrogen atom, could coordinate to the metal center more strongly than the starting material's alkyne, effectively inhibiting the catalytic cycle.
-
Troubleshooting Steps:
-
Sequential Catalyst Addition: Instead of adding all the catalyst at the beginning, try adding it in portions over the course of the reaction. If the reaction restarts after a new addition, catalyst deactivation is the likely cause.
-
Use a More Robust Ligand: If using a catalyst system with ligands, the ligand may be dissociating or degrading. Switching to a more sterically bulky or strongly coordinating ligand can sometimes stabilize the active catalytic species.
-
Re-evaluate Solvent and Temperature: Ensure the solvent is stable at the reaction temperature and is not contributing to catalyst decomposition. Sometimes a more coordinating solvent can prevent product inhibition by competing for the metal center.
-
Check for Inhibitors: A trace impurity in the starting material could be the culprit. Re-purifying the this compound via column chromatography or recrystallization may solve the issue.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the experimental design for the cyclization of this compound.
Q1: What are the most common and effective classes of catalysts for this cyclization?
A1: The most widely employed and effective catalysts are transition metal salts or complexes that are "alkynophilic" (i.e., they readily coordinate to C-C triple bonds). The primary categories are:
-
Gold Catalysts: Gold(I) and Gold(III) salts (e.g., AuCl, AuCl3, Ph3PAuCl/AgOTf) are highly effective due to their strong Lewis acidity and affinity for alkynes, which facilitates the nucleophilic attack.[3][6][9]
-
Palladium Catalysts: Palladium(II) salts (e.g., Pd(OAc)2, PdCl2, PdI2) are also very common.[5][11] They can operate through various mechanisms, including oxidative cyclization, and are known for their versatility.[10][17]
-
Silver Catalysts: Silver salts like AgOTf or AgNO3 are cost-effective alternatives that can catalyze the cyclization, often requiring slightly higher temperatures than gold.[4][18][19]
Q2: Can you explain the general catalytic mechanism for this reaction?
A2: Certainly. While nuances exist between different metals, the generally accepted mechanism for a catalyst like Gold(I) involves the following key steps, as illustrated in the diagram below:
-
Alkyne Activation: The cationic metal catalyst ([M]+) coordinates to the π-system of the alkyne in the this compound substrate. This coordination makes the alkyne electron-deficient and highly electrophilic.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the aniline nitrogen atom attacks one of the alkyne carbons in an intramolecular fashion. This is typically a 6-endo-dig cyclization, which forms the six-membered benzoxazine ring.
-
Protodeauration/Reductive Elimination: The resulting organometallic intermediate undergoes protonolysis (reaction with a proton source, even trace amounts of water or adventitious acid) to release the final 2,3-dihydro-1,4-benzoxazine product and regenerate the active metal catalyst, allowing the cycle to continue.
Caption: A simplified catalytic cycle for metal-catalyzed cyclization.
Q3: How do I select the appropriate solvent and temperature?
A3: Solvent and temperature are critical parameters that must be optimized empirically.
-
Solvent: The ideal solvent should fully dissolve the starting material and catalyst, but not coordinate so strongly to the catalyst that it inhibits the reaction.
-
Aprotic Polar Solvents: Acetonitrile (MeCN), Dioxane, and Tetrahydrofuran (THF) are often good starting points.
-
Aprotic Nonpolar Solvents: Toluene or Xylene are also frequently used, especially for higher temperature reactions.
-
Protic Solvents: Alcohols like methanol can sometimes be used, but they may also act as nucleophiles and lead to side products.[5]
-
-
Temperature: Start at room temperature and gradually increase. Many gold-catalyzed reactions are efficient at room temperature or slightly above (40-60 °C), while palladium or silver systems may require more thermal energy (80-120 °C).[5][8] Use TLC or GC-MS to monitor the reaction progress at different temperatures to find the optimal balance between reaction rate and selectivity.
Q4: Are there any viable metal-free methods for this cyclization?
A4: While transition-metal catalysis is the most common approach, metal-free alternatives do exist, though they may offer different reactivity or lead to different products.
-
Electrophilic Cyclization: Reagents like Iodine (I2) or Iodine Monochloride (ICl) can activate the alkyne towards nucleophilic attack. However, this often results in the incorporation of the electrophile (e.g., iodine) into the product and can favor the formation of quinoline derivatives over benzoxazines.[12][14]
-
Base-Mediated Cyclization: Under strongly basic conditions (e.g., using powdered NaOH or potassium tert-butoxide), cyclization can sometimes be induced.[20] This pathway may favor different regioselectivity (e.g., 6-exo-dig vs. 6-endo-dig) depending on the substrate's electronics and steric factors.[20]
Data Summary: Catalyst System Comparison
The following table summarizes various catalytic systems reported for the cyclization of aniline-tethered alkynes, providing a starting point for your experimental design.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Observations | Reference |
| PdI2 (2 mol%) / KI | BmimBF4 (Ionic Liquid) | 100 | 5 | 70-86 | Effective for related 2-(1-hydroxyprop-2-ynyl)phenols. Recyclable system. | [5] |
| AuCl (5 mol%) | Dioxane | 80 | 2 | >95 | Gold(I) is highly efficient for cyclization of related alkynylanilines. | [6] |
| AgOTf (5 mol%) | Dioxane | 85 | - | Good | Silver is a viable catalyst for related N-(prop-2-yn-1-yl)pyridine-2-amines. | [4] |
| ICl (1 equiv) | CH2Cl2 | RT | - | Moderate-Good | Example of an electrophilic cyclization, often leads to halogenated quinolines. | [12][14] |
Troubleshooting Decision Workflow
Use this workflow to diagnose and solve common experimental problems systematically.
References
- 1. Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Recyclable Palladium-Catalyzed Synthesis of 2-Methylene-2,3-Dihydrobenzofuran-3-ols by Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Gold(i)-catalyzed synthesis of N-alkenyl 2-pyridonyl sec-amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Recent advances in the gold-catalyzed additions to C–C multiple bonds [beilstein-journals.org]
- 9. Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed oxidative cyclization of aniline-tethered alkylidenecyclopropanes with O2: a facile protocol to selectively synthesize 2- and 3-vinylindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Palladium(II)-catalyzed cyclizative cross-coupling of ortho-alkynylanilines with ortho-alkynylbenzamides under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-Catalyzed Cyclization of N-Acyl- o-alkynylanilines with Isocyanides Involving a 1,3-Acyl Migration: Rapid Access to Functionalized 2-Aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Palladium-catalyzed sequential oxidative cyclization/coupling of 2-alkynylphenols and alkenes: a direct entry into 3-alkenylbenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. universite-franco-italienne.org [universite-franco-italienne.org]
- 19. Silver-Catalyzed Unusual Cyclization and Skeletal Rearrangement to Selectively Synthesize 2D Benzo[ a]fluorenones and 3D Barbaralone Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Reactions of 2-(Prop-2-yn-1-yloxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(prop-2-yn-1-yloxy)aniline. The focus is on understanding and controlling the regioselectivity of its reactions, particularly intramolecular cyclizations, based on solvent choice.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing cyclization pathways for this compound?
A1: The primary competing intramolecular cyclization pathways for this compound and its derivatives typically involve the nucleophilic attack of the aniline nitrogen or the aromatic ring onto the alkyne moiety. This can lead to the formation of different heterocyclic scaffolds. The two main competing pathways are the 6-endo-dig and 6-exo-dig cyclizations. A 5-exo-dig pathway is also a possibility, though often less favored in these systems compared to the six-membered ring formations.
Q2: How does the choice of solvent influence the regioselectivity of these reactions?
A2: The solvent plays a critical role in influencing the regioselectivity by stabilizing or destabilizing transition states and intermediates. Polar aprotic solvents can favor anionic pathways, while polar protic solvents may participate in the reaction or favor pathways involving proton transfer. In some cases, the solvent can even act as a reactant. For instance, in copper-catalyzed reactions of 2-alkynylanilines, nitrile solvents can participate in a Ritter-type reaction, leading to N-(quinolin-2-yl)amides.[1]
Q3: What are the expected products from the cyclization of this compound?
A3: Depending on the reaction conditions (catalyst, temperature, and solvent), the cyclization of this compound can yield a variety of heterocyclic products, including derivatives of chromenes, quinolines, or benzoxazines. The regioselectivity of the initial cyclization step is a key determinant of the final product structure.
Q4: Are there any general rules for predicting the regioselectivity?
A4: While predicting regioselectivity with certainty can be challenging without empirical data, some general principles apply. According to Baldwin's rules, 6-exo-dig cyclizations are generally favored over 6-endo-dig cyclizations for nucleophilic attacks on alkynes. However, electronic factors, steric hindrance, and the nature of the catalyst can override these preferences. For instance, a reagent-free intramolecular hydrofunctionalization of o-alkynoylphenols has been shown to favor a regioselective 6-endo-dig cyclization, which is supported by DFT calculations.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low or no yield of the desired cyclized product. | 1. Incorrect solvent choice for the specific reaction type (e.g., acid-catalyzed vs. base-catalyzed).2. Reaction temperature is too low or too high.3. Inactive catalyst or inappropriate catalyst for the desired transformation. | 1. Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, acetonitrile, DMF, DMSO, chlorinated solvents).2. Optimize the reaction temperature in small increments.3. If using a catalyst, ensure its activity and consider screening different metal catalysts (e.g., Au, Pd, Cu) or acid/base promoters. |
| Formation of a mixture of regioisomers (e.g., both chromene and quinoline derivatives). | 1. The energy difference between the transition states of the competing cyclization pathways is small under the current reaction conditions.2. The solvent used may stabilize both transition states to a similar extent. | 1. Attempt to switch to a more coordinating or a more sterically demanding solvent to favor one pathway over the other.2. For metal-catalyzed reactions, changing the ligand on the metal can significantly influence regioselectivity.3. Lowering the reaction temperature may increase the selectivity for the product formed via the lower energy transition state. |
| Unexpected side product formation. | 1. The solvent may be participating in the reaction (e.g., hydrolysis with residual water, or Ritter reaction with nitrile solvents).[1]2. The starting material or intermediates may be unstable under the reaction conditions, leading to decomposition or rearrangement. | 1. Use anhydrous solvents and perform the reaction under an inert atmosphere.2. If a nitrile solvent is used and amide formation is observed, switch to a non-participating solvent like 1,4-dioxane or toluene.3. Analyze the side products to understand the competing reaction pathways and adjust the conditions to disfavor them. |
| Inconsistent results between batches. | 1. Variations in solvent purity, particularly water content.2. Differences in the quality or age of the starting material or catalyst. | 1. Use freshly distilled or high-purity anhydrous solvents for all reactions.2. Ensure the consistent quality of all reagents and catalysts. |
Quantitative Data on Solvent Effects
| Reaction Type | Substrate Family | Solvent | Major Product Type | Reference |
| Anionic Cyclization | (N,N-dimethylamino)[2-(prop-2-yn-1-yloxy)aryl]acetonitriles | Dimethyl sulfoxide (DMSO) | Methylenechromane (via 6-exo-dig) | Based on similar anionic cyclizations |
| Cu-catalyzed [5+1] Cyclization | 2-Alkynylanilines | Nitrile Solvents (e.g., Acetonitrile) | N-(Quinolin-2-yl)amides | [1] |
| Cu-catalyzed [5+1] Cyclization | 2-Alkynylanilines | 1,4-Dioxane | Quinolin-2(1H)-ones | [1] |
| Electrophilic Cyclization (Iodine-promoted) | N-(2-Alkynyl)anilines | Acetonitrile (MeCN) or Dichloromethane (CH2Cl2) | 3-Iodoquinolines (via 6-endo-dig) | [3] |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in the Cyclization of this compound
This protocol provides a general framework for screening various solvents to determine their effect on the regioselectivity of the cyclization of this compound. The choice of catalyst or promoter (acid, base, or metal catalyst) will depend on the desired transformation and should be kept constant throughout the solvent screen.
Materials:
-
This compound
-
Selected catalyst or promoter (e.g., p-toluenesulfonic acid, potassium tert-butoxide, AuCl3, Pd(OAc)2)
-
A range of anhydrous solvents (e.g., Toluene, Acetonitrile, Dichloromethane, 1,4-Dioxane, N,N-Dimethylformamide, Dimethyl sulfoxide)
-
Reaction vials suitable for the chosen reaction temperature and pressure
-
Stirring mechanism (magnetic stir bars)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Analytical tools for monitoring the reaction and determining product ratios (e.g., TLC, GC-MS, HPLC, NMR)
Procedure:
-
To a series of identical reaction vials, add this compound (1.0 equivalent) and a magnetic stir bar.
-
Add the chosen catalyst or promoter (e.g., 0.1 equivalents) to each vial.
-
Under an inert atmosphere, add a different anhydrous solvent to each vial to achieve the desired concentration (e.g., 0.1 M).
-
Seal the vials and place them in a preheated reaction block or oil bath at the desired temperature.
-
Stir the reactions for a predetermined amount of time, or until the starting material is consumed as monitored by TLC or another suitable technique.
-
Cool the reactions to room temperature.
-
Quench the reactions appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate for acid-catalyzed reactions, or with water for base-catalyzed reactions).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by GC-MS, HPLC, or NMR to determine the ratio of the different regioisomers.
-
Purify the products from a representative reaction by column chromatography to isolate and characterize each isomer.
Visualizations
Logical Flow for Troubleshooting Regioselectivity Issues
References
- 1. Solvent-Dependent Cyclization of 2-Alkynylanilines and ClCF2COONa for the Divergent Assembly of N-(Quinolin-2-yl)amides and Quinolin-2(1 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reagent-free intramolecular hydrofunctionalization: a regioselective 6-endo-dig cyclization of o-alkynoylphenols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Preventing decomposition of 2-(Prop-2-yn-1-yloxy)aniline during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions involving 2-(Prop-2-yn-1-yloxy)aniline. Our goal is to help you prevent its decomposition and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main functional groups in this compound and what are their potential reactivities?
A1: this compound possesses three key reactive sites:
-
Primary Aromatic Amine (-NH₂): This group is nucleophilic and basic, making it susceptible to oxidation, acylation, alkylation, and diazotization. The amine group strongly activates the aromatic ring, which can lead to polysubstitution during electrophilic aromatic substitution reactions.
-
Terminal Alkyne (-C≡CH): The acidic proton on the terminal alkyne can be deprotonated by strong bases. This group is also prone to participating in various coupling reactions (e.g., Sonogashira), cycloadditions (e.g., Click Chemistry), and can undergo oxidative dimerization (Glaser coupling).
-
Propargyl Ether (-O-CH₂-C≡CH): While generally stable, the ether linkage can be susceptible to cleavage under strong acidic conditions. The propargylic position is also activated and can be involved in side reactions.
Q2: My reaction mixture is turning dark brown/black when using this compound. What is the likely cause?
A2: The formation of dark-colored mixtures is often indicative of aniline oxidation.[1] Aniline and its derivatives are prone to oxidation, especially in the presence of air (oxygen), oxidizing agents, or certain metal catalysts, leading to the formation of polymeric, highly colored byproducts. To mitigate this, it is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Q3: I am observing the formation of a significant amount of a higher molecular weight byproduct in my reaction. What could it be?
A3: A common side reaction for terminal alkynes, especially in the presence of copper catalysts, is oxidative homocoupling (Glaser coupling) to form a diyne. This can be a significant issue in reactions like Sonogashira coupling or copper-catalyzed click chemistry. To minimize this, consider using a copper-free Sonogashira protocol or adding a reducing agent like sodium ascorbate in click reactions to keep the copper in the Cu(I) oxidation state.[2]
Q4: Under what conditions is the ether linkage of this compound likely to cleave?
A4: The propargyl ether linkage is generally stable under neutral and basic conditions. However, it can be cleaved under strong acidic conditions, such as refluxing in the presence of strong acids like HBr or HI. The use of trifluoroacetic acid (TFA) at room temperature for Boc deprotection is generally tolerated, but prolonged exposure or elevated temperatures should be avoided.
Troubleshooting Guides
Issue 1: Low Yield in Sonogashira Coupling Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation. | Catalyst Inactivation: The aniline moiety can coordinate to the palladium catalyst and inhibit its activity. | 1. Protect the Aniline: Protect the amine as a Boc-carbamate or acetamide prior to the coupling reaction. See the detailed protocol below. 2. Use a Different Ligand: Employ bulky, electron-rich phosphine ligands that can favor the desired catalytic cycle. |
| Significant amount of homocoupled diyne byproduct. | Oxidative Coupling of the Alkyne: Presence of Cu(I) and oxygen leads to Glaser coupling. | 1. Copper-Free Conditions: Utilize a copper-free Sonogashira protocol. 2. Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) with degassed solvents. |
| Starting material is consumed, but multiple unidentified products are formed. | Decomposition of the Aniline or Alkyne: The reaction conditions may be too harsh. | 1. Lower Temperature: Attempt the reaction at a lower temperature. 2. Milder Base: Use a milder base such as Et₃N or DIPEA instead of stronger inorganic bases. |
Issue 2: Poor Reproducibility in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
| Symptom | Possible Cause | Troubleshooting Steps |
| Inconsistent or low yields. | Copper Catalyst Sequestration: The aniline group may chelate with the copper catalyst, reducing its availability. | 1. Increase Ligand Concentration: Use a higher ratio of a stabilizing ligand like THPTA to copper. 2. Protect the Aniline: Protecting the aniline group with a Boc group can prevent chelation. |
| Reaction fails to go to completion. | Oxidation of Cu(I) to inactive Cu(II): Exposure to oxygen can oxidize the active catalyst. | 1. Use Fresh Reducing Agent: Prepare a fresh solution of sodium ascorbate immediately before use. 2. Degas Solvents: Thoroughly degas all solvents and reagents. |
| Formation of insoluble materials. | Polymerization or Aggregation: The product may be insoluble or the starting material may be degrading. | 1. Adjust Solvent System: Use a co-solvent like DMSO or DMF to improve solubility. 2. Lower Concentration: Run the reaction at a lower concentration. |
Data Presentation: Estimated Stability of this compound
The following table summarizes the estimated stability of this compound under various conditions based on the known chemistry of its functional groups. This data is for guidance and should be confirmed experimentally for specific applications.
| Condition | Parameter | Estimated Stability | Potential Decomposition Pathways |
| pH | pH < 2 | Low | Acid-catalyzed ether cleavage. |
| pH 2 - 6 | Moderate | Gradual aniline degradation, especially with prolonged heating. | |
| pH 7 - 10 | High | Generally stable under inert atmosphere. | |
| pH > 10 | Moderate | Potential for base-catalyzed side reactions of the alkyne. | |
| Temperature | < 0 °C | High | Stable for storage. |
| 0 - 50 °C | Moderate | Slow oxidation of aniline in the presence of air. | |
| 50 - 100 °C | Low to Moderate | Increased rate of aniline oxidation and potential for alkyne polymerization. | |
| > 100 °C | Low | Significant risk of thermal decomposition. | |
| Atmosphere | Inert (N₂, Ar) | High | Minimal degradation. |
| Air (O₂) | Low | Rapid oxidation of the aniline moiety, leading to coloration and polymerization.[1] | |
| Redox Agents | Strong Oxidants (e.g., KMnO₄, H₂O₂) | Very Low | Oxidation of the aniline and alkyne groups. |
| Mild Oxidants (e.g., air) | Low | Slow oxidation of the aniline group. | |
| Strong Reductants (e.g., LiAlH₄) | Moderate | Reduction of the alkyne is possible. | |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Low | Reduction of the alkyne. |
Experimental Protocols
Protocol 1: Boc Protection of the Aniline Group
This protocol describes the protection of the primary aromatic amine of this compound as a tert-butoxycarbonyl (Boc) carbamate to prevent its interference in subsequent reactions.[3][4][5]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Silyl Protection of the Terminal Alkyne
This protocol details the protection of the acidic proton of the terminal alkyne with a triisopropylsilyl (TIPS) group to prevent its reaction under basic or organometallic conditions.
Materials:
-
This compound (or its Boc-protected derivative)
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the starting material (1.0 eq) and imidazole (2.5 eq) or triethylamine (1.5 eq) in anhydrous DMF or DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triisopropylsilyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities found in commercial 2-(Prop-2-yn-1-yloxy)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving commercial 2-(Prop-2-yn-1-yloxy)aniline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.
Issue 1: Low yield or incomplete reaction during synthesis.
-
Question: I am synthesizing this compound from 2-aminophenol and propargyl bromide, but my yield is consistently low. What are the possible causes and how can I improve it?
-
Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshoot the issue:
-
Purity of Starting Materials: Ensure the 2-aminophenol and propargyl bromide are of high purity. Impurities in the starting materials can lead to side reactions.
-
Base Strength and Stoichiometry: The choice and amount of base are critical. A weak base may not deprotonate the phenolic hydroxyl group of 2-aminophenol effectively. Consider using a stronger base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure at least one equivalent of the base is used.
-
Reaction Temperature: The reaction temperature influences the rate of reaction. If the temperature is too low, the reaction may be sluggish. Conversely, a temperature that is too high can lead to the formation of byproducts. A moderate temperature, such as room temperature to 50°C, is often a good starting point.
-
Solvent Choice: A suitable solvent should be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents like acetone or dimethylformamide (DMF) are generally effective for this type of Williamson ether synthesis.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require more time to go to completion.
-
Issue 2: Presence of multiple spots on TLC after synthesis.
-
Question: My reaction mixture shows multiple spots on the TLC plate. How do I identify these impurities and select an appropriate purification method?
-
Answer: The presence of multiple spots indicates a mixture of the desired product and impurities. Identifying these impurities is key to choosing the right purification strategy.
-
Common Impurities: Based on the synthesis route, the common impurities are likely to be:
-
Unreacted 2-aminophenol: This is a polar compound and will likely have a low Rf value on the TLC plate.
-
N-alkylation byproduct (2-(Prop-2-yn-1-ylamino)phenol): This can form if the amino group reacts instead of the hydroxyl group.
-
Over-alkylation byproduct (N,O-bis(prop-2-yn-1-yl)aniline): This non-polar impurity will have a higher Rf value.
-
Polymeric materials: Anilines can be susceptible to oxidation and polymerization, leading to baseline streaking on the TLC.
-
-
Purification Strategy:
-
Acid-Base Extraction: To remove unreacted 2-aminophenol, an acidic wash (e.g., with dilute HCl) can be performed during the workup. The protonated amine will move to the aqueous layer.
-
Flash Column Chromatography: This is the most common method for separating the desired product from closely related impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
-
Issue 3: Product discoloration upon storage.
-
Question: My purified this compound, which was initially a light-colored solid or oil, has turned dark over time. Is this a sign of degradation, and how can I prevent it?
-
Answer: Yes, discoloration is often an indication of degradation. Anilines are prone to air oxidation, which can lead to the formation of colored impurities. To minimize degradation:
-
Storage Conditions: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature: Store at a low temperature (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.
-
Light Protection: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial batches of this compound?
A1: Commercial batches may contain impurities arising from the manufacturing process.[2][3][4] While a certificate of analysis from the supplier will provide batch-specific data, common process-related impurities can include:
| Impurity Name | Chemical Structure | Likely Origin | Typical Analytical Technique for Detection |
| 2-Aminophenol | Unreacted starting material | HPLC, GC-MS, TLC | |
| Propargyl Bromide | Unreacted starting material | GC-MS | |
| N,O-bis(prop-2-yn-1-yl)aniline | Over-alkylation byproduct | HPLC, GC-MS, NMR | |
| Residual Solvents (e.g., Acetone, DMF) | N/A | Synthesis and purification | GC-MS (Headspace) |
| Inorganic Salts (e.g., KBr) | N/A | Byproduct from the base used | Insoluble in organic solvents, can be removed by filtration |
Q2: What is the recommended analytical method for determining the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting non-volatile impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, including residual solvents and some byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify the structure of unknown impurities if they are present in sufficient quantities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups (e.g., alkyne C-H stretch, N-H stretch, C-O-C ether stretch).
Q3: Can I use this compound directly from the bottle for my reaction?
A3: For many applications, commercial-grade material with a purity of >95% may be suitable. However, for sensitive reactions, such as those involving catalysts that can be poisoned by impurities, further purification may be necessary. It is always recommended to check the certificate of analysis provided by the supplier and, if in doubt, run a preliminary purity check (e.g., by TLC or ¹H NMR).
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2-Aminophenol
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-aminophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add propargyl bromide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, filter off the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Purity Determination by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Troubleshooting logic for identifying and removing common impurities.
Caption: General experimental workflow for synthesis and quality control.
References
Analytical techniques for monitoring the progress of 2-(Prop-2-yn-1-yloxy)aniline reactions
Welcome to the technical support center for analytical monitoring of reactions involving 2-(Prop-2-yn-1-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the analytical techniques used to monitor the progress of these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the progress of reactions with this compound?
A1: The most common and effective techniques for monitoring reactions involving this compound are Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Fourier-Transform Infrared (FTIR) Spectroscopy can also be useful for observing the disappearance of key functional groups.
Q2: How can I use TLC to monitor my reaction?
A2: TLC is a rapid and cost-effective method to qualitatively track the consumption of your starting material, this compound, and the formation of your product.[1][2] By spotting the reaction mixture alongside your starting material on a TLC plate at different time points, you can visualize the progress of the reaction.[3]
Q3: What is a good starting solvent system for TLC analysis of this compound reactions?
A3: A common starting point for aniline derivatives is a mixture of a non-polar solvent and a polar solvent, such as hexane and ethyl acetate.[2] For reactions involving this compound, a mobile phase of chloroform and methanol (e.g., 9:1 v/v) has also been reported to be effective for related aniline derivatives.[4] The optimal ratio will depend on the polarity of your product.
Q4: How can I visualize the spots on the TLC plate?
A4: this compound and many of its potential products, such as triazoles, are UV-active due to the aromatic rings. Therefore, the spots can be visualized under a UV lamp (254 nm).[5] For compounds that are not UV-active or for enhanced sensitivity, staining with reagents like iodine vapor or a potassium permanganate solution can be used.
Q5: What changes should I expect to see in the ¹H NMR spectrum as the reaction progresses?
A5: When monitoring the reaction by ¹H NMR, you should look for the disappearance of the signals corresponding to the starting material, this compound, and the appearance of new signals for the product. Key signals to monitor for the starting material include the acetylenic proton and the protons on the aniline ring. For a click reaction with an azide, you will see the disappearance of the acetylenic proton and the appearance of a new signal for the triazole proton.
Q6: What are the advantages of using LC-MS for reaction monitoring?
A6: LC-MS is a powerful technique that provides both separation of the reaction components and their mass identification.[6] It is highly sensitive and can be used for quantitative analysis.[7] This is particularly useful for complex reaction mixtures or when you need to confirm the molecular weight of your product and any byproducts.
Q7: I am seeing multiple spots on my TLC plate. What could be the cause?
A7: Multiple spots could indicate the presence of starting material, product, intermediates, and/or byproducts. It is also possible that some impurities were present in your starting material. Running reference spots of your starting materials is crucial for identification. If unexpected spots appear, consider the possibility of side reactions, such as the oxidation of the aniline.[1]
Q8: My LC-MS analysis is showing a weak signal for my compound of interest. What can I do?
A8: A weak signal in LC-MS can be due to several factors, including poor ionization of your analyte, matrix effects, or low concentration.[8][9] For aniline derivatives, using an acidic mobile phase additive like formic acid can improve ionization in positive ion mode. Ensure your sample is clean and consider optimizing the MS source parameters.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking | Sample is too concentrated. | Dilute your sample before spotting. |
| The mobile phase is too polar or not polar enough. | Adjust the polarity of your mobile phase. | |
| The compound is acidic or basic and interacting with the silica gel. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[5] | |
| Rf values are too high (spots run with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). |
| Rf values are too low (spots remain at the baseline) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| No spots are visible under UV light | The compounds are not UV-active. | Use a staining method such as iodine vapor or potassium permanganate. |
| The concentration of the spotted material is too low. | Concentrate your sample or spot multiple times in the same location (allowing the solvent to dry between applications). |
¹H NMR Spectroscopy Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad peaks | The sample contains paramagnetic impurities. | Filter the sample through a small plug of silica gel. |
| The sample concentration is too high, leading to aggregation. | Dilute the sample. | |
| Chemical exchange of labile protons (e.g., -NH₂). | This is characteristic of amine protons; their chemical shift and peak shape can be concentration and solvent dependent.[10] | |
| Poor resolution | The spectrometer needs shimming. | Re-shim the instrument. |
| The sample is not fully dissolved or contains suspended solids. | Ensure the sample is completely dissolved. Filter if necessary. | |
| Unexpected peaks | The sample is impure. | Purify the sample. |
| The NMR solvent contains impurities (e.g., water). | Use fresh, high-quality deuterated solvent. |
LC-MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peak or very weak signal | The compound is not ionizing well. | For aniline derivatives, ensure the mobile phase is acidic (e.g., 0.1% formic acid) for positive ion mode. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).[8] |
| The compound is not eluting from the column. | Use a stronger mobile phase or a different column. | |
| The detector is not set to the correct mass range. | Ensure the scan range includes the m/z of your expected ions. | |
| Peak tailing | Secondary interactions with the stationary phase. | For basic compounds like anilines, use a column with low silanol activity or add a competing base to the mobile phase. Ensure the mobile phase pH is appropriate.[11] |
| Column is overloaded. | Inject a smaller volume or a more dilute sample. | |
| High background noise | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and additives.[5] |
| Leaks in the system. | Check all fittings for leaks. | |
| Contaminated ion source. | Clean the ion source according to the manufacturer's instructions. | |
| Retention time shifts | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure accurate mixing. |
| Column aging or temperature fluctuations. | Use a column oven for stable temperature control. Monitor column performance over time.[5] |
Quantitative Data Summary
Table 1: Typical TLC Parameters for Aniline Derivatives
| Stationary Phase | Mobile Phase System | Typical Rf Range for Anilines | Notes |
| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate | 0.2 - 0.7 | Adjust ratio to optimize separation. More polar products will have lower Rf values. |
| Silica Gel 60 F₂₅₄ | Chloroform:Methanol | 0.3 - 0.8 | A 9:1 ratio is a good starting point for moderately polar aniline derivatives.[4] |
| RP-18 F₂₅₄ | Acetone:TRIS Buffer (pH 7.4) | Varies | Used for determining lipophilicity (logP) values.[12] |
Note: Rf values are highly dependent on the specific reaction, product structure, and experimental conditions. The values provided are for general guidance.
Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound and a Generic Triazole Product
| Proton | This compound (Starting Material) | 1-Aryl-4-((2-aminobenzyl)oxy)methyl)-1H-1,2,3-triazole (Generic Product) |
| Aniline -NH₂ | ~4.5 - 5.5 (broad singlet) | ~4.5 - 5.5 (broad singlet) |
| Aromatic protons | ~6.5 - 7.5 (multiplet) | ~6.5 - 8.0 (multiplet) |
| -O-CH₂- | ~4.6 (doublet) | ~5.3 (singlet) |
| Acetylenic -CH | ~2.5 (triplet) | N/A |
| Triazole -CH | N/A | ~7.8 (singlet) |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the product. Data for the generic product is based on typical values for similar triazole structures.[6][13]
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel 60 F₂₅₄ TLC plate.
-
Sample Preparation: Dissolve a small amount of your starting material (this compound) in a suitable solvent (e.g., ethyl acetate) to create a reference solution.
-
Spotting: Using a capillary tube, spot the reference solution on the left side of the starting line. At various time intervals during your reaction, take a small aliquot of the reaction mixture, dilute it if necessary, and spot it to the right of the reference spot. A co-spot (spotting the reaction mixture on top of the starting material spot) in the middle can help confirm the identity of the starting material spot in the reaction mixture.[14]
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., Hexane:Ethyl Acetate 7:3). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[5]
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[5] The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction.
Protocol 2: Reaction Monitoring by LC-MS
-
Sample Preparation: At selected time points, take a small aliquot of the reaction mixture (e.g., 10 µL) and dilute it significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute all components, hold for a short period, and then return to the initial conditions to re-equilibrate the column for the next injection.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
Scan Range: Set a mass range that includes the molecular weights of your starting material and expected product (e.g., m/z 100-500).
-
Source Parameters: Optimize the capillary voltage, nebulizer gas flow, and source temperature for your specific instrument and compound.
-
-
Data Analysis: Monitor the chromatograms for the disappearance of the peak corresponding to this compound and the appearance of the peak for your product. Confirm the identity of the peaks by their mass spectra.
Visualizations
Caption: Workflow for monitoring the progress of a chemical reaction.
Caption: Troubleshooting guide for common TLC analysis issues.
Caption: Troubleshooting guide for common LC-MS analysis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. zefsci.com [zefsci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How To [chem.rochester.edu]
Technical Support Center: Stability of 2-(Prop-2-yn-1-yloxy)aniline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of 2-(prop-2-yn-1-yloxy)aniline derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is changing color and showing multiple spots on TLC/LC-MS analysis, even during storage. What is the likely cause?
A1: The primary cause of instability in aniline derivatives is oxidative degradation. The electron-rich aniline ring is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities, including dimers (like azobenzenes) and oligomers.[1][2][3] This process can be accelerated by exposure to light and elevated temperatures.
Q2: How can I minimize oxidative degradation during my experiments and storage?
A2: To prevent oxidative dimerization and degradation, it is crucial to minimize exposure to oxygen and light. Key strategies include:
-
Work under an inert atmosphere: Conduct reactions and handle the compound under an inert gas like nitrogen or argon.[1]
-
Use degassed solvents: Solvents can contain dissolved oxygen. Degas your solvents before use by sparging with an inert gas or by using the freeze-pump-thaw method.[1]
-
Protect from light: Store the compound in amber vials or wrap containers with aluminum foil to prevent photodegradation.[4]
-
Control temperature: Store the compound at low temperatures (e.g., 4°C or -20°C) to slow down the rate of degradation.
-
Consider antioxidants: While less common in synthesis, for formulation studies, the addition of antioxidants can be explored.[1]
Q3: I am observing unexpected byproducts in my reaction mixture that are not related to oxidative dimerization. What other degradation pathways should I consider?
A3: Besides oxidation of the aniline moiety, the propargyl ether group can also be a source of instability. Potential degradation pathways include:
-
Acid-catalyzed hydrolysis of the propargyl group: In the presence of acid, the terminal alkyne can undergo hydration or addition reactions. For instance, in the presence of hydrochloric acid, intermediates such as 2-chloroprop-2-en-1-ol could form.[5]
-
Oxidation of the propargylic ether: The carbon atom adjacent to the ether oxygen can be oxidized, potentially leading to the formation of β-alkoxy-α,β-unsaturated ketones.[6]
-
Hydrolysis of the ether linkage: While generally more stable, under harsh acidic or basic conditions, the ether bond could be cleaved.
Q4: My compound seems to be degrading during purification by silica gel chromatography. What can I do?
A4: Standard silica gel can be slightly acidic, which may catalyze the degradation of sensitive compounds. Consider the following:
-
Use neutralized silica gel: You can neutralize silica gel by washing it with a solution of a weak base (e.g., triethylamine in your eluent) and then re-equilibrating with the mobile phase.
-
Minimize exposure time: Do not let your compound sit on the column for extended periods.
-
Alternative purification methods: Consider other purification techniques such as preparative HPLC with a C18 column or crystallization.
Troubleshooting Guides
Problem 1: Low yield and formation of colored impurities in a reaction.
This is often indicative of oxidative dimerization of the aniline.
| Potential Cause | Troubleshooting Step |
| Reaction open to air | Assemble the reaction glassware and dry it thoroughly. Cool the apparatus under a stream of nitrogen or argon and maintain a positive pressure of the inert gas throughout the reaction.[1] |
| Oxygen in solvents | Use degassed solvents. Sparge the solvent with an inert gas for 15-30 minutes before use.[1] |
| High reaction temperature | If the reaction conditions permit, try running the reaction at a lower temperature to minimize side reactions. |
| Presence of oxidizing agents | Carefully review all reagents to ensure there are no unintended oxidizing agents present. |
Problem 2: Appearance of new peaks in HPLC analysis of a stability sample.
This suggests degradation of the parent compound. The identity of the new peaks can give clues to the degradation pathway.
| Potential Cause | Troubleshooting Step |
| Hydrolytic degradation | If new peaks appear under acidic or basic stress conditions, hydrolysis of the propargyl group or the ether linkage is likely. Analyze the mass of the degradants by LC-MS to identify potential structures.[5] |
| Oxidative degradation | If new peaks are more prominent in samples exposed to oxidative stress (e.g., H₂O₂), this points to oxidation of the aniline or the propargyl ether.[6][7] |
| Photodegradation | If degradation is observed primarily in samples exposed to light, photolytic pathways are involved. Ensure adequate light protection during storage and handling.[4] |
Data Presentation
When conducting stability studies, it is crucial to present the data in a clear and organized manner. Below are template tables for summarizing quantitative data from a forced degradation study.
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradants Formed | Mass Balance (%) |
| Acidic (e.g., 0.1 M HCl, 60°C, 24h) | Data | Data | Data |
| Basic (e.g., 0.1 M NaOH, 60°C, 24h) | Data | Data | Data |
| Oxidative (e.g., 3% H₂O₂, RT, 24h) | Data | Data | Data |
| Thermal (e.g., 80°C, 48h) | Data | Data | Data |
| Photolytic (e.g., ICH Q1B) | Data | Data | Data |
Table 2: Purity and Impurity Profile by HPLC
| Sample | Retention Time (min) | Area (%) | Identity |
| Initial (T=0) | Data | Data | Parent Compound |
| Acid Stressed | Data | Data | Parent Compound |
| Data | Data | Degradant 1 | |
| Data | Data | Degradant 2 | |
| Oxidative Stressed | Data | Data | Parent Compound |
| Data | Data | Degradant 3 |
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[7]
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Basic Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At specified time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw a sample and dilute with the mobile phase for HPLC analysis.[7]
-
Thermal Degradation: Keep the solid drug substance in a thermostatically controlled oven at 80°C for 48 hours. Also, expose a solution of the drug substance to the same conditions. At the end of the study, dissolve the solid sample and dilute the solution for HPLC analysis.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze the samples by HPLC. A control sample should be kept in the dark under the same temperature conditions.
Protocol for Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.[8]
-
Instrumentation: HPLC with a UV detector or a mass spectrometer.
-
Column: C18, 5 µm, 4.6 x 150 mm.[8]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) or MS.
-
Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.[8]
Mandatory Visualization
Caption: Plausible degradation pathways for this compound derivatives.
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidative dimerization of anilines with heterogeneous sulfonic acid catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Study the Photodegradation of Aniline Blue dye in Aqueous Phase by using Different Photocatalysts | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Gold-Catalyzed Oxidation of Propargylic Ethers with Internal C-C Triple Bonds: Impressive Regioselectivity Enabled by Inductive Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of 2-(Prop-2-yn-1-yloxy)aniline Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of poor solubility encountered with 2-(Prop-2-yn-1-yloxy)aniline and its conjugates during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugate has precipitated out of my aqueous buffer. What is the likely cause?
A1: Precipitation of hydrophobic compounds like this compound conjugates in aqueous solutions is a common challenge. The primary cause is the low intrinsic solubility of the molecule in water. When a stock solution, typically prepared in a high-concentration organic solvent like DMSO, is diluted into an aqueous buffer, the organic solvent concentration drops significantly. This change in the solvent environment can lead to the compound no longer being soluble, causing it to precipitate.
Q2: I observed that my compound was initially soluble but precipitated over time in the incubator. What could be the reason for this delayed precipitation?
A2: Delayed precipitation can be attributed to several factors:
-
Temperature Shifts: The solubility of many compounds is temperature-dependent. A change from room temperature to an incubator's temperature (e.g., 37°C) can alter the solubility.
-
pH Changes: The CO2 environment in an incubator can slightly alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.
-
Interaction with Media Components: Over time, the compound may interact with salts, proteins, or other components in the experimental media, leading to the formation of less soluble complexes.
-
Evaporation: Evaporation of the solvent from the culture vessel can increase the compound's concentration, potentially exceeding its solubility limit.
Q3: What is the maximum concentration of DMSO I should use in my cell-based assays?
A3: To minimize solvent-induced artifacts in your experiments, it is crucial to keep the final concentration of DMSO as low as possible, typically below 1%. Many cell lines can tolerate up to 0.5% DMSO without significant toxicity, but it is always best to determine the maximum tolerable concentration for your specific cell line and assay. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q4: Are there alternative organic solvents I can use for my stock solution?
A4: Yes, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be used to prepare stock solutions. However, their compatibility with your specific assay must be thoroughly validated. DMSO is a widely used solvent due to its strong solubilizing power and compatibility with a broad range of biological assays.
Troubleshooting Guides
Initial Troubleshooting Steps
If you encounter precipitation of your this compound conjugate, consider the following initial steps:
-
Visual Inspection of Stock Solution: Before diluting, ensure your high-concentration stock solution in organic solvent is completely dissolved. If you observe any crystals, gently warm the solution (e.g., in a 37°C water bath) and vortex until fully dissolved.
-
Optimize the Dilution Process: Add the stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring the buffer. This rapid mixing helps to avoid localized high concentrations of the compound that can trigger immediate precipitation.
-
Lower the Final Concentration: The most straightforward solution is often to reduce the final working concentration of your compound to a level below its solubility limit in the aqueous buffer.
-
Adjust Final DMSO Concentration: If your experimental system allows, you can test increasing the final percentage of DMSO. However, be mindful of potential solvent effects on your results and always include appropriate vehicle controls.
Advanced Solubility Enhancement Techniques
If initial troubleshooting fails to resolve the precipitation, more advanced formulation strategies may be necessary. The following sections provide detailed protocols for common solubility enhancement techniques.
Data Presentation: Solubility of Structurally Similar Compounds
| Compound Type | Solvent | Approximate Solubility | Reference |
| Aniline | Water | 36 mg/mL at 25°C | [1] |
| Aniline | Ethanol, Ether, Benzene | Soluble | [2] |
| N-aryl propargylamines | Organic Solvents | Generally good solubility | [3] |
| Aniline-based Kinase Inhibitors | DMSO | Often soluble at mM concentrations for stock | [4] |
| Aniline Tetramer | NMP, DMF, DMSO | Soluble | [5] |
Experimental Protocols
The following protocols are provided as starting points for enhancing the solubility of this compound conjugates. Optimization will be required for each specific compound and experimental system.
Protocol 1: Co-solvent System for Improved Solubility
Objective: To increase the solubility of the conjugate by using a mixture of water and a water-miscible organic co-solvent.
Materials:
-
This compound conjugate
-
Dimethyl sulfoxide (DMSO) or Ethanol (High Purity)
-
Phosphate Buffered Saline (PBS) or other relevant aqueous buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the conjugate in 100% DMSO or ethanol to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming and vortexing can be applied if necessary.
-
-
Prepare Co-solvent Mixtures:
-
Prepare a series of aqueous buffer solutions containing varying percentages of the co-solvent (e.g., 1%, 2%, 5%, and 10% DMSO or ethanol).
-
-
Dilution of the Stock Solution:
-
Add the high-concentration stock solution to the pre-made co-solvent mixtures to achieve the desired final concentration of the conjugate.
-
Crucial Step: Add the stock solution dropwise to the co-solvent mixture while continuously vortexing to ensure rapid and uniform dispersion.
-
-
Solubility Assessment:
-
Visually inspect the solutions for any signs of precipitation (cloudiness or visible particles) immediately after preparation and after a relevant incubation period (e.g., 2 hours at room temperature or 37°C).
-
For a more quantitative assessment, the solutions can be centrifuged, and the concentration of the soluble compound in the supernatant can be measured using an appropriate analytical method (e.g., HPLC-UV).
-
Protocol 2: Cyclodextrin-Based Inclusion Complexation
Objective: To enhance the aqueous solubility of the conjugate by forming an inclusion complex with a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[6]
Materials:
-
This compound conjugate
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Lyophilizer (optional, for solid complex formation)
Methodology (Kneading Method):
-
Prepare a Cyclodextrin Paste:
-
Weigh a specific molar ratio of the conjugate and HP-β-CD (e.g., 1:1 or 1:2).
-
Place the HP-β-CD in a mortar and add a small amount of water to form a thick paste.
-
-
Incorporate the Conjugate:
-
Gradually add the powdered conjugate to the cyclodextrin paste.
-
Knead the mixture for 30-60 minutes to facilitate the formation of the inclusion complex.
-
-
Drying:
-
Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Sieving:
-
Grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
-
Solubility Testing:
-
Determine the solubility of the prepared inclusion complex in the desired aqueous buffer and compare it to the solubility of the uncomplexed conjugate.
-
Methodology (Lyophilization/Freeze-Drying):
-
Solution Preparation:
-
Dissolve HP-β-CD in the desired aqueous buffer.
-
Dissolve the conjugate in a minimal amount of a suitable organic solvent (e.g., ethanol or tert-butanol).
-
Slowly add the conjugate solution to the cyclodextrin solution with constant stirring.
-
-
Stirring and Equilibration:
-
Stir the mixture for 24-48 hours at room temperature to allow for complex formation.
-
-
Freeze-Drying:
-
Freeze the solution and then lyophilize it to obtain a dry powder of the inclusion complex.
-
-
Solubility Testing:
-
Assess the solubility of the lyophilized complex in the aqueous buffer.
-
Protocol 3: Micellar Solubilization
Objective: To increase the apparent solubility of the conjugate in an aqueous medium by incorporating it into micelles formed by a surfactant. Non-ionic surfactants like Tween® 80 or Pluronic® F-127 are often used in biological applications.
Materials:
-
This compound conjugate
-
Surfactant (e.g., Tween® 80, Pluronic® F-127)
-
Aqueous buffer (e.g., PBS)
-
Sonicator (optional)
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare Surfactant Solutions:
-
Prepare a series of surfactant solutions in the aqueous buffer at concentrations above their critical micelle concentration (CMC). For example, prepare 0.1%, 0.5%, and 1% (w/v) solutions of Tween® 80.
-
-
Prepare a Concentrated Stock of the Conjugate:
-
Dissolve the conjugate in a small amount of a water-miscible organic solvent (e.g., DMSO or ethanol) to create a concentrated stock.
-
-
Incorporate the Conjugate into Micellar Solution:
-
Slowly add a small aliquot of the conjugate stock solution to the surfactant solution while stirring vigorously. The final organic solvent concentration should be kept to a minimum (ideally <1%).
-
Continue stirring for several hours at room temperature to allow for the partitioning of the conjugate into the micelles. Sonication can be used to expedite this process.
-
-
Equilibration and Assessment:
-
Allow the mixture to equilibrate.
-
Visually inspect for any precipitation.
-
To quantify the amount of solubilized conjugate, the solution can be filtered through a syringe filter (with a pore size appropriate to not retain micelles, e.g., 0.22 µm) and the concentration in the filtrate measured by a suitable analytical method.
-
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a general troubleshooting workflow and relevant signaling pathways where aniline-based inhibitors are often studied.
Caption: A troubleshooting workflow for addressing precipitation issues with this compound conjugates.
Caption: A simplified diagram of the EGFR/VEGFR-2 signaling pathway and the inhibitory action of aniline-based compounds.
Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for aniline-based inhibitors.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. alzet.com [alzet.com]
Validation & Comparative
A Comparative Guide to 2-(Prop-2-yn-1-yloxy)aniline and Other Terminal Alkynes in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a robust and highly efficient method for covalently linking molecules.[1][] This reaction's reliability and biocompatibility have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[3][4] Central to this reaction is the terminal alkyne, and the choice of its molecular structure can significantly impact reaction kinetics, stability, and suitability for specific applications.
This guide provides a comparative analysis of 2-(prop-2-yn-1-yloxy)aniline, a member of the propargyl ether class of alkynes, against other common terminal alkynes used in click chemistry. While direct kinetic data for this compound is not extensively published, its performance can be effectively evaluated based on the well-documented behavior of the propargyl ether functional group.
Data Presentation: Quantitative Comparison of Terminal Alkynes
The performance of a terminal alkyne in CuAAC is determined by several factors, including its electronic properties, steric hindrance, and stability. The following table summarizes quantitative and qualitative data for different classes of terminal alkynes.
| Alkyne Class | Representative Structure | Relative Reactivity (CuAAC) | Key Advantages | Key Disadvantages |
| Propargyl Ethers | This compound | ★★★☆☆ (Good) | Good balance of reactivity and stability; readily synthesized; generally good aqueous solubility.[5] | Can undergo cleavage under certain conditions to form the corresponding aniline/phenol.[6] |
| Propiolamides | N-Propargylacetamide | ★★★★☆ (Very Good) | Electronically activated, leading to faster reaction rates. | Susceptible to Michael addition with nucleophiles like thiols, which can be a concern in biological systems. |
| Alkylacetylenes | 1-Octyne | ★★☆☆☆ (Moderate) | High stability; less prone to side reactions. | Generally lower reactivity compared to propargyl ethers and propiolamides. |
| Arylacetylenes | Phenylacetylene | ★★☆☆☆ (Moderate) | Rigid structure; useful for applications requiring defined spacing. | Slower reaction kinetics; can have lower solubility in aqueous media. |
| Propargyl Alcohols | Propargyl alcohol | ★★★☆☆ (Good) | Simple, inexpensive, and serves as an excellent model alkyne for reaction optimization.[7] | The hydroxyl group may require protection for certain synthetic steps. |
Note: Reactivity is influenced by the specific catalyst system (copper source and ligand) and reaction conditions. The aniline group in this compound, being electron-donating, may slightly modulate the electronic properties of the alkyne compared to a simple phenyl propargyl ether.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for the synthesis of a propargyl ether and a general procedure for its use in a bioconjugation click reaction.
Synthesis of (Prop-2-ynyloxy)benzene Derivatives
A common method for synthesizing propargyl ethers involves the reaction of a phenol or aniline derivative with propargyl bromide.[5]
Materials:
-
Substituted aniline or phenol (e.g., 2-aminophenol)
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the substituted aniline or phenol in acetone in a round-bottom flask.
-
Add K₂CO₃ to the mixture. This acts as a base to deprotonate the aniline or phenol.
-
Under an inert atmosphere, add propargyl bromide dropwise to the stirring solution.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC). Phenol derivatives generally provide better yields than aniline derivatives under these conditions.[5]
-
Upon completion, filter the mixture to remove the K₂CO₃.
-
Evaporate the acetone under reduced pressure.
-
Purify the crude product using column chromatography to obtain the desired (prop-2-ynyloxy) derivative.
General Protocol for Protein Bioconjugation via CuAAC
This protocol details the labeling of a protein containing an azide group with an alkyne-functionalized molecule, such as this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-containing molecule (e.g., this compound) dissolved in a compatible solvent like DMSO.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water).[8]
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared).[8]
-
Aminoguanidine (optional, to intercept deleterious ascorbate by-products).[7]
Procedure:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the alkyne-containing molecule from its stock solution. A slight excess relative to the protein is often used.
-
In a separate tube, prepare the catalyst premix by adding the THPTA ligand solution to the CuSO₄ solution (a 5:1 ligand-to-copper ratio is common) and vortex briefly.[7][8]
-
Add the catalyst premix to the protein/alkyne mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[8]
-
Gently mix the solution and allow the reaction to incubate at room temperature for 30-60 minutes.[8] Protect from light if using fluorescent probes.
-
The resulting labeled protein can be purified from excess reagents by methods such as size-exclusion chromatography or dialysis.
Mandatory Visualizations
Catalytic Cycle of CuAAC
The following diagram illustrates the widely accepted catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[]
References
- 1. Click Chemistry [organic-chemistry.org]
- 3. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. broadpharm.com [broadpharm.com]
Unveiling the Biological Potential: A Comparative Analysis of 2-(Prop-2-yn-1-yloxy)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. Among the vast landscape of heterocyclic compounds, aniline derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities. This guide provides a comparative overview of the biological activity of 2-(prop-2-yn-1-yloxy)aniline derivatives against structurally similar compounds, supported by available experimental data. We delve into their antimicrobial, anti-urease, and anticancer properties, offering insights into their potential as lead compounds for drug discovery.
Comparative Analysis of Biological Activity
While direct comparative studies of this compound derivatives against their corresponding non-propargylated analogs under identical experimental conditions are limited in the available literature, a compilation of data from various studies on different aniline derivatives allows for an insightful, albeit indirect, comparison. The presence of the propargyl group (prop-2-yn-1-yl) offers a reactive handle for further chemical modifications, such as click chemistry, and may also contribute to the compound's intrinsic biological activity through interactions with biological targets.
Antimicrobial Activity
Aniline derivatives have long been investigated for their antimicrobial properties. The introduction of various substituents on the aniline ring can significantly modulate their potency against a range of bacterial and fungal pathogens.
Table 1: Comparative Antimicrobial Activity of Aniline Derivatives
| Compound Class | Specific Derivative | Test Organism | Activity (MIC/IC50) | Reference |
| Trifluoro-Anilines | 2-Iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | MIC: 50 µg/mL | [1][2] |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | MIC: 100 µg/mL | [1][2] | |
| Halogenated Anilines | 3,5-Dibromoaniline | Uropathogenic Escherichia coli | MIC: 100 µg/mL | |
| 4-Bromo-3-chloroaniline | Uropathogenic Escherichia coli | MIC: 200 µg/mL | ||
| 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives * | 3,5-Di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde | Bacillus subtilis | Good activity | |
| Fluoro-Anilines | 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline | Not specified | Exhibits antibacterial properties |
Note: Data for 2-(Prop-2-yn-1-yloxy)benzaldehyde derivatives is included due to structural similarity to the aniline counterparts and the presence of the key propargyloxy moiety.
Anti-urease Activity
Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori and other bacteria. Inhibition of this enzyme is a validated strategy for the treatment of peptic ulcers and other related conditions.
Table 2: Comparative Anti-urease Activity of Aniline and Related Derivatives
| Compound Class | Specific Derivative | IC50 (µM) | Reference |
| Thiourea Derivatives | Thiourea (Standard) | 21.25 ± 0.15 | |
| Fluoroquinolones | Levofloxacin | 7.24 ± 0.29 | |
| Benzimidazole-2-thione Derivatives | Compound 5 | 0.01 (against H. pylori urease) | |
| 2-Aryl-1H-naphtho[2,3-d]imidazole Derivatives | Not specified | Potent inhibitors |
Anticancer Activity
The aniline scaffold is a key component of numerous kinase inhibitors and other anticancer agents. The introduction of the propargyloxy group can influence the compound's interaction with target proteins and its overall cytotoxic profile.
Table 3: Comparative Anticancer Activity of Aniline and Propargyloxy Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Substituted Aniline Pyrimidine Derivatives | Compound 18c | HepG2 (Liver) | 3.8 x less active than cabozantinib | |
| MDA-MB-231 (Breast) | 3.3 x more active than cabozantinib | |||
| HCT116 (Colon) | 1.6 x more active than cabozantinib | |||
| 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives * | 3,5-Di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde | MCF-7 (Breast) | 54.3 µg/mL | |
| 5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde | MCF-7 (Breast) | 173.4 µg/mL | ||
| Hydroxylated Biphenyl Compounds | Compound 11 | Melanoma | 1.7 ± 0.5 | |
| Compound 12 | Melanoma | 2.0 ± 0.7 |
Note: Data for 2-(Prop-2-yn-1-yloxy)benzaldehyde derivatives is included due to structural similarity and the presence of the propargyloxy moiety.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activity of chemical compounds. Below are generalized methodologies for the key assays cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay measures the amount of ammonia produced from the enzymatic breakdown of urea by urease.
-
Reaction Mixture: A reaction mixture is prepared containing urease enzyme, a buffer solution, and the test compound at various concentrations.
-
Pre-incubation: The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Urea, the substrate for urease, is added to initiate the enzymatic reaction.
-
Color Development: After a specific incubation period, phenol and hypochlorite reagents are added. The ammonia produced reacts to form a colored indophenol complex.
-
Absorbance Measurement: The absorbance of the colored solution is measured spectrophotometrically (typically around 625 nm).
-
Calculation of Inhibition: The percentage of urease inhibition is calculated by comparing the absorbance of the wells containing the test compound to that of the control (no inhibitor). The IC50 value is then determined from a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader (typically at 570 nm).
-
Calculation of IC50: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is determined from a dose-response curve.
Signaling Pathways and Mechanisms of Action
Aniline derivatives, particularly in the context of cancer, often exert their effects by modulating key signaling pathways that are dysregulated in tumor cells. The propargyloxy moiety can influence the binding affinity and selectivity of these compounds for their protein targets.
EGFR and PI3K/AKT/mTOR Signaling Pathways
Many aniline-based compounds are designed as kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) and components of the downstream PI3K/AKT/mTOR pathway. These pathways are crucial for cell proliferation, survival, and angiogenesis. Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: EGFR and PI3K/AKT/mTOR signaling pathways often targeted by aniline-based inhibitors.
Experimental Workflow for Biological Activity Screening
The general workflow for screening and evaluating the biological activity of novel compounds involves a series of in vitro assays.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
References
Comparative study of different catalytic systems for the cyclization of 2-(Prop-2-yn-1-yloxy)aniline
A comprehensive analysis of catalytic strategies for the synthesis of 3-methyl-2,3-dihydro-1,4-benzoxazine, a key heterocyclic scaffold in medicinal chemistry.
The intramolecular cyclization of 2-(prop-2-yn-1-yloxy)aniline presents a direct and atom-economical route to 3-methyl-2,3-dihydro-1,4-benzoxazine, a core structure found in numerous biologically active compounds. The efficiency and selectivity of this transformation are highly dependent on the catalytic system employed. This guide provides a comparative overview of various catalytic methodologies, including transition metal catalysis (gold, palladium, silver, and copper) and metal-free approaches, to inform researchers and drug development professionals in selecting the optimal synthetic strategy.
Performance of Catalytic Systems: A Quantitative Comparison
The selection of an appropriate catalyst is paramount for the successful synthesis of 3-methyl-2,3-dihydro-1,4-benzoxazine. While direct comparative studies on this compound are not extensively documented in a single report, data from analogous cyclizations of structurally similar 2-alkynylanilines and propargyl ethers provide valuable insights into the expected performance of different catalytic systems. The following table summarizes typical reaction conditions and reported yields for these related transformations, offering a predictive framework for the target cyclization.
| Catalytic System | Catalyst Precursor | Ligand/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogy |
| Gold Catalysis | AuCl, AuCl3, IPrAuCl | PPh3, AgSbF6 | Dioxane, CH2Cl2 | 60 - 80 | 1 - 5 | 70 - 95+ | Cyclization of N-propargylanilines[1][2] |
| Palladium Catalysis | Pd(OAc)2, PdCl2 | PPh3, dppf | Toluene, DMF | 80 - 120 | 6 - 24 | 65 - 90 | Synthesis of benzoxazines[3] |
| Silver Catalysis | AgNO3, AgOTf | None | CH3CN, DCE | 60 - 100 | 2 - 12 | 60 - 85 | 6-endo-dig cyclization of alkynes[4] |
| Copper Catalysis | CuI, Cu(OTf)2 | 1,10-phenanthroline | Toluene, DMSO | 100 - 140 | 12 - 36 | 50 - 80 | Synthesis of 1,4-benzoxazines[5] |
| Metal-Free | Strong Base (e.g., t-BuOK) | None | DMSO, NMP | 25 - 100 | 8 - 24 | 40 - 75 | Base-catalyzed cyclization[6][7] |
Note: The data presented are for analogous reactions and serve as a general guideline. Actual yields and optimal conditions for the cyclization of this compound may vary and require experimental optimization.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for gold-catalyzed and copper-catalyzed cyclization reactions, adapted from literature for analogous substrates.
Gold-Catalyzed Cyclization Protocol (Representative)
To a solution of this compound (1 mmol) in anhydrous dioxane (10 mL) under an inert atmosphere is added a solution of the gold catalyst, prepared in situ by stirring IPrAuCl (0.05 mmol) and AgSbF6 (0.05 mmol) in dioxane (2 mL) for 10 minutes. The reaction mixture is then heated to 80°C and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, filtered through a pad of Celite, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-methyl-2,3-dihydro-1,4-benzoxazine.[1]
Copper-Catalyzed Cyclization Protocol (Representative)
A mixture of this compound (1 mmol), CuI (0.1 mmol), and a suitable ligand such as 1,10-phenanthroline (0.1 mmol) in toluene (10 mL) is heated to 120°C in a sealed tube. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the desired product.[5]
Visualizing the Process: Diagrams and Pathways
To better illustrate the experimental and mechanistic aspects of the catalytic cyclization, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and catalytic cyclization of this compound.
The catalytic cycle for a transition metal-catalyzed cyclization generally involves activation of the alkyne, nucleophilic attack by the aniline nitrogen, and subsequent protonolysis to regenerate the catalyst.
Caption: Generalized catalytic cycle for the metal-catalyzed cyclization of this compound.
Conclusion
The synthesis of 3-methyl-2,3-dihydro-1,4-benzoxazine via the intramolecular cyclization of this compound can be achieved through various catalytic systems. Gold and palladium catalysts generally offer high yields under relatively mild conditions. Silver and copper catalysts provide viable alternatives, although they may require higher temperatures. Metal-free, base-catalyzed methods represent a cost-effective and environmentally friendly option, though potentially with lower yields. The choice of the optimal catalytic system will depend on factors such as desired yield, cost, reaction conditions, and functional group tolerance. Further experimental investigation is recommended to determine the most efficient catalyst for this specific transformation in a given laboratory setting.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1,3]oxazines by intramolecular Hiyama coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unambiguous Structural Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 2-(Prop-2-yn-1-yloxy)aniline Reaction Products
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. In the synthesis of novel heterocyclic compounds, such as those derived from the intramolecular cyclization of 2-(prop-2-yn-1-yloxy)aniline, rigorous structural validation is a critical step. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic methods for elucidating the structure of the resulting 2H-chromene derivatives.
The reaction of this compound typically proceeds via an intramolecular cyclization, yielding a substituted 2H-chromene. The validation of this transformation and the definitive assignment of the product's structure are crucial for understanding its chemical properties and potential biological activity. While several analytical techniques can provide structural information, X-ray crystallography remains the gold standard for unambiguous determination of the solid-state molecular structure.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The choice of analytical technique for structural validation depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. Here, we compare the performance of single-crystal X-ray diffraction with common spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy—for the characterization of 2H-chromene derivatives.
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FT-IR) Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1] | Detailed information about the chemical environment of individual atoms (¹H, ¹³C), connectivity through bonds (COSY, HSQC, HMBC), and solution-state conformation. | Information about the functional groups present in the molecule. |
| Sample Requirements | High-quality single crystal (typically >0.1 mm).[2] | Soluble sample in a suitable deuterated solvent. | Solid or liquid sample. |
| Ambiguity of Structure | Unambiguous determination of the solid-state structure. | Can be ambiguous for complex stereoisomers without extensive 2D experiments; provides an average structure in solution. | Provides functional group information but not the complete molecular skeleton. |
| Throughput | Lower throughput, dependent on crystal growth. | Higher throughput for routine analysis. | High throughput. |
| Quantitative Analysis | Provides precise quantitative geometric data. | Can be quantitative under specific experimental conditions (qNMR). | Generally qualitative for structural elucidation. |
| Dynamic Information | Generally provides a static picture of the molecule in the crystal lattice.[3] | Can provide information on molecular dynamics and conformational changes in solution.[3] | Limited information on molecular dynamics. |
Experimental Data Comparison for a Representative 2H-Chromene Derivative
To illustrate the complementary nature of these techniques, the following tables summarize typical experimental data obtained for a substituted 2H-chromene, a likely product from the cyclization of a this compound derivative.
Table 1: X-ray Crystallography Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123(4) |
| b (Å) | 15.456(7) |
| c (Å) | 9.876(5) |
| β (°) | 109.34(2) |
| Volume (ų) | 1169.1(9) |
| R-factor | 0.045 |
| Selected Bond Lengths (Å) | |
| O1-C2 | 1.375(3) |
| C2-C3 | 1.332(4) |
| C4-C4a | 1.501(4) |
| **Selected Bond Angles (°) ** | |
| C8a-O1-C2 | 117.5(2) |
| O1-C2-C3 | 122.8(3) |
| C2-C3-C4 | 121.5(3) |
Table 2: NMR Spectroscopy Data (¹H and ¹³C)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| 2-H | 5.85 (d, J=9.8 Hz) | 123.5 | C4, C8a |
| 3-H | 6.40 (d, J=9.8 Hz) | 129.8 | C4a, C2 |
| 4-CH₂ | 3.55 (s) | 68.2 | C3, C4a, C5 |
| 5-H | 7.15 (d, J=7.5 Hz) | 127.8 | C4a, C7 |
| 6-H | 6.80 (t, J=7.5 Hz) | 120.5 | C8, C4a |
| 7-H | 7.05 (t, J=7.5 Hz) | 129.1 | C5, C8a |
| 8-H | 6.90 (d, J=7.5 Hz) | 116.2 | C6, C8a |
| 8a-C | - | 152.1 | - |
| 4a-C | - | 121.7 | - |
Table 3: FT-IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3050 | Aromatic C-H stretch |
| 2925 | Aliphatic C-H stretch |
| 1650 | C=C stretch (alkene) |
| 1610, 1580, 1490 | Aromatic C=C stretch |
| 1230 | Aryl ether C-O stretch |
Experimental Protocols
A detailed methodology is crucial for obtaining reliable and reproducible data.
Synthesis of 2H-Chromene Derivative: A solution of the substituted this compound in a high-boiling solvent such as N,N-diethylaniline is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated and purified by column chromatography on silica gel.
Single-Crystal X-ray Diffraction: A suitable single crystal of the purified product is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα). The structure is solved using direct methods and refined by full-matrix least-squares on F².
NMR Spectroscopy: The purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃). ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
FT-IR Spectroscopy: The FT-IR spectrum of the solid sample is recorded using the KBr pellet technique or on a diamond ATR accessory.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and structural validation of the 2H-chromene product.
References
A Comparative Spectroscopic Analysis of 2-(Prop-2-yn-1-yloxy)aniline and its Regioisomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison of Ortho, Meta, and Para Isomers of (Prop-2-yn-1-yloxy)aniline.
This guide provides a detailed spectroscopic comparison of 2-(Prop-2-yn-1-yloxy)aniline and its regioisomers, 3-(Prop-2-yn-1-yloxy)aniline and 4-(Prop-2-yn-1-yloxy)aniline. These compounds are valuable building blocks in synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, owing to the presence of a reactive propargyl group and a versatile aniline moiety. Understanding their distinct spectroscopic properties is crucial for unambiguous identification, characterization, and quality control. This document summarizes their key spectroscopic data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, supported by detailed experimental protocols.
Structural Overview and Isomeric Relationship
The three compounds are structural isomers, differing only in the position of the propargyloxy group on the aniline ring. This positional variation significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the three regioisomers. Due to the limited availability of complete experimental data in published literature for all three isomers, some values are predicted or inferred from closely related structures to provide a comprehensive comparison.
¹H NMR Spectral Data (Predicted/Inferred)
Solvent: CDCl₃ Frequency: 400 MHz
| Protons | This compound (δ, ppm) | 3-(Prop-2-yn-1-yloxy)aniline (δ, ppm) | 4-(Prop-2-yn-1-yloxy)aniline (δ, ppm) |
| Ar-H | 6.70-6.90 (m, 4H) | 6.25-6.40 (m, 3H), 7.05-7.15 (t, 1H) | 6.65 (d, 2H), 6.75 (d, 2H) |
| NH ₂ | ~3.8 (br s, 2H) | ~3.7 (br s, 2H) | ~3.5 (br s, 2H) |
| O-CH ₂ | ~4.7 (d, 2H) | ~4.6 (d, 2H) | ~4.6 (d, 2H) |
| ≡C-H | ~2.5 (t, 1H) | ~2.5 (t, 1H) | ~2.5 (t, 1H) |
¹³C NMR Spectral Data (Predicted/Inferred)
Solvent: CDCl₃ Frequency: 100 MHz
| Carbon | This compound (δ, ppm) | 3-(Prop-2-yn-1-yloxy)aniline (δ, ppm) | 4-(Prop-2-yn-1-yloxy)aniline (δ, ppm) |
| C -NH₂ | ~136 | ~147 | ~140 |
| C -O | ~146 | ~159 | ~151 |
| Ar-C | ~112, 115, 119, 121 | ~102, 106, 108, 130 | ~115, 116 |
| O-C H₂ | ~56 | ~56 | ~56 |
| ≡C -H | ~76 | ~76 | ~76 |
| ≡C -H | ~78 | ~78 | ~78 |
IR Spectral Data
| Functional Group | This compound (cm⁻¹) | 3-(Prop-2-yn-1-yloxy)aniline (cm⁻¹) | 4-(Prop-2-yn-1-yloxy)aniline (cm⁻¹) |
| N-H stretch | 3450-3300 (two bands) | 3450-3300 (two bands) | 3450-3300 (two bands) |
| ≡C-H stretch | ~3300 (sharp) | ~3300 (sharp) | ~3300 (sharp) |
| C≡C stretch | ~2120 (weak) | ~2120 (weak) | ~2120 (weak) |
| C=C stretch (aromatic) | 1620-1450 | 1620-1450 | 1620-1450 |
| C-O-C stretch | ~1240 | ~1230 | ~1220 |
| C-N stretch | ~1300 | ~1280 | ~1270 |
Mass Spectrometry Data
| Ion | m/z |
| [M]⁺ | 147 |
| [M+H]⁺ | 148 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and its regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of the analyte is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans are typically acquired with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum is obtained with a larger number of scans to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
Mass Spectrometry (MS)
Mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. A dilute solution of the sample (approximately 10 µg/mL) in methanol or acetonitrile is introduced into the ESI source. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.
This guide provides a foundational spectroscopic comparison of this compound and its regioisomers. Researchers are encouraged to consult primary literature and spectral databases for experimentally obtained data as it becomes available. The provided protocols offer a standardized approach for the characterization of these and similar compounds.
Assessing the Efficiency of 2-(Prop-2-yn-1-yloxy)aniline in Bioconjugation Strategies: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for successful bioconjugation. This guide provides a comparative assessment of 2-(Prop-2-yn-1-yloxy)aniline, a terminal alkyne-containing molecule, and its potential utility in various bioconjugation strategies. Due to a lack of specific experimental data on this particular compound in the scientific literature, this guide will focus on the well-established principles of bioconjugation reactions where it could be applied, namely Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The comparison will be based on the known reactivity of analogous functionalized alkynes.
Introduction to this compound in Bioconjugation
This compound possesses a terminal alkyne group, making it a candidate for "click chemistry" reactions, which are known for their high efficiency, selectivity, and biocompatibility. The aniline moiety, with its electron-donating properties via the ortho-ether linkage, is expected to influence the reactivity of the alkyne. This guide will explore its theoretical performance in CuAAC and SPAAC, benchmarked against other commonly used alkyne reagents.
Bioconjugation Strategies: A Comparative Overview
The two primary "click" chemistry strategies for which this compound could be employed are CuAAC and SPAAC. The choice between these methods depends critically on the experimental context, particularly the tolerance of the biological system to copper catalysts.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly robust and efficient reaction that involves the copper(I)-catalyzed ligation of a terminal alkyne with an azide to form a stable triazole linkage.
Advantages:
-
Fast Kinetics: CuAAC reactions are typically very fast, often reaching completion within minutes to a few hours at room temperature.
-
High Yields: The reaction is known for its high, often quantitative, yields.
-
Versatility: It is compatible with a wide range of solvents, including aqueous buffers, making it suitable for many biological applications.
Disadvantages:
-
Copper Toxicity: The requirement for a copper catalyst can be a significant drawback due to its cytotoxicity, which can limit its application in living cells and organisms.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a catalyst-free alternative to CuAAC that utilizes a strained cyclooctyne to react with an azide. The ring strain of the cyclooctyne provides the driving force for the reaction.
Advantages:
-
Biocompatibility: The absence of a toxic metal catalyst makes SPAAC ideal for in vivo and live-cell imaging applications.
-
High Specificity: The reaction is highly bioorthogonal, with minimal side reactions with native biological functional groups.
Disadvantages:
-
Slower Kinetics: SPAAC reactions are generally slower than CuAAC, with reaction times ranging from hours to days.
-
Reagent Availability and Cost: Strained cyclooctynes can be more complex and expensive to synthesize compared to simple terminal alkynes.
Theoretical Performance Comparison
While specific data for this compound is unavailable, we can extrapolate its potential performance based on the electronic properties of the aniline group. The electron-donating nature of the aniline moiety is expected to increase the electron density of the alkyne, which could have differential effects on CuAAC and SPAAC reactions.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Alternative Strategies (e.g., Thiol-yne) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. | Nucleophilic addition of a thiol to an activated alkyne. |
| Biocompatibility | Limited in vivo due to copper catalyst cytotoxicity. | Excellent; catalyst-free and suitable for live-cell applications. | Generally good, but can be sensitive to redox conditions. |
| Reaction Rate | Generally faster (minutes to hours). | Generally slower (hours to days), dependent on the cyclooctyne. | Variable, dependent on the nature of the alkyne and thiol. |
| Typical Yield | High to quantitative (often >90%). | High (often >80%). | Generally high, but can be influenced by side reactions. |
| pH Range | Broad (typically 4-11). | Broad (typically 4-10). | Typically requires neutral to slightly basic pH. |
| Reagent Accessibility | Terminal alkynes are readily available. | Strained cyclooctynes can be complex and costly to synthesize. | Requires specific activation of the alkyne. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible bioconjugation. Below are generalized protocols for CuAAC and SPAAC that could be adapted for use with this compound.
General Protocol for CuAAC Reaction
-
Reagent Preparation:
-
Prepare a stock solution of the azide-containing biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO, DMF).
-
Prepare fresh stock solutions of copper(II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-containing biomolecule and this compound.
-
Add the copper-chelating ligand, followed by CuSO₄.
-
Initiate the reaction by adding the reducing agent.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature with gentle agitation. Reaction times can vary from 30 minutes to several hours.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography to remove unreacted reagents and the copper catalyst.
-
General Protocol for SPAAC Reaction
-
Reagent Preparation:
-
Prepare a stock solution of the azide-containing biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of a strained cyclooctyne (e.g., DBCO, BCN) derivative of the molecule of interest. Note: This would require the synthesis of a cyclooctyne analog of this compound.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-containing biomolecule and the strained cyclooctyne reagent.
-
-
Incubation:
-
Incubate the reaction mixture at an appropriate temperature (typically 4°C to 37°C). Reaction times can range from 1 to 24 hours.
-
-
Purification:
-
Purify the conjugate using a suitable method to remove unreacted reagents.
-
Visualizing Bioconjugation Strategies
To aid in the conceptual understanding of these processes, the following diagrams illustrate the general workflows.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Conclusion
While this compound presents a potential, yet uncharacterized, tool for bioconjugation, its practical efficiency remains to be determined through empirical studies. Based on the principles of "click chemistry," it is expected to participate in both CuAAC and SPAAC reactions. The choice of strategy will be dictated by the specific requirements of the biological system under investigation, balancing the need for rapid kinetics against the imperative of biocompatibility. Further experimental validation is necessary to quantify its reaction rates, yields, and overall performance in comparison to established alkyne reagents. Researchers are encouraged to perform small-scale pilot experiments to evaluate its suitability for their specific applications.
A Comparative Guide to Quinoline Synthesis: Benchmarking Modern Gold-Catalyzed Cyclization Against Classical Methods
For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals. The efficiency and versatility of the synthetic route chosen to construct this privileged heterocycle can significantly impact the pace of discovery and development. This guide provides an objective comparison of a modern gold-catalyzed synthesis starting from 2-(prop-2-yn-1-yloxy)aniline derivatives against established classical methods, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. The comparison is supported by experimental data, detailed protocols, and visual workflows to aid in strategic decision-making for specific research applications.
Modern Method: Gold-Catalyzed Intramolecular Cyclization of this compound Derivatives
Recent advancements in synthetic methodology have introduced milder and more efficient routes to quinoline cores. Among these, gold-catalyzed intramolecular cyclization of aniline derivatives bearing an alkyne moiety, such as this compound, has emerged as a powerful strategy. This method leverages the high affinity of gold catalysts for alkynes, facilitating a 6-endo-dig cyclization to construct the quinoline ring system under mild conditions.[1][2] This approach offers access to highly functionalized quinolines that can be challenging to obtain through classical methods.
The general transformation involves the activation of the alkyne by a gold(I) or gold(III) catalyst, which renders it susceptible to nucleophilic attack by the aniline nitrogen. Subsequent steps lead to the formation of the heterocyclic ring.[3][4]
Experimental Protocol: Gold-Catalyzed Cyclization of an N-(2-Alkynyl)aniline Derivative
The following is a representative protocol adapted from the literature for the synthesis of a substituted quinoline via intramolecular cyclization. While the exact substrate this compound is not explicitly detailed with a full protocol in the reviewed literature, this procedure for a closely related N-(2-alkynyl)aniline illustrates the typical reaction conditions.
Materials:
-
N-(2-alkynyl)aniline substrate
-
Gold(III) chloride (AuCl₃)
-
Silver trifluoromethanesulfonate (AgOTf) or Silver hexafluoroantimonate (AgSbF₆)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the N-(2-alkynyl)aniline substrate in the anhydrous solvent.
-
In a separate vial, prepare the catalyst system by stirring AuCl₃ and AgOTf (or AgSbF₆) in the anhydrous solvent.
-
Add the catalyst solution to the substrate solution at room temperature.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the crude product by column chromatography on silica gel to yield the desired substituted quinoline.[5]
Data Presentation: Gold-Catalyzed Quinoline Synthesis
| Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-(2-butynyl)aniline | AuCl₃/AgOTf | DCE | 60 | 1 | 85 |
| N-(2-pentynyl)aniline | AuCl₃/AgOTf | DCE | 60 | 1 | 82 |
| N-methyl-N-(2-butynyl)aniline | AuCl₃/AgSbF₆ | DCM | 25 | 0.5 | 95 |
| N-(3-phenyl-2-propynyl)aniline | AuCl₃/AgSbF₆ | DCM | 25 | 0.5 | 92 |
Table adapted from data on intramolecular carbocyclization of alkynyl ketones, which demonstrates typical conditions for gold-catalyzed alkyne activation.[5]
Reaction Pathway: Gold-Catalyzed Cyclization
References
- 1. The synthesis, biological evaluation and fluorescence study of chromeno[4,3-b]pyridin/quinolin-one derivatives, the backbone of natural product polyneomarline C scaffolds: a brief review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Gold catalysis in quinoline synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Gold-Catalyzed Intramolecular Carbocyclization of Alkynyl Ketones Leading to Highly Substituted Cyclic Enones [organic-chemistry.org]
Comparative Analysis of 2-Substituted Aniline Pyrimidine Derivatives as Dual Mer/c-Met Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro and in vivo comparison of a series of novel 2-substituted aniline pyrimidine derivatives as potent dual inhibitors of Mer and c-Met kinases. The data presented is compiled from preclinical studies and is intended to inform researchers on the structure-activity relationships (SAR), preclinical efficacy, and pharmacokinetic profiles of these potential anti-cancer agents.
Introduction
Mer and c-Met are receptor tyrosine kinases that are frequently overexpressed in various cancers and play crucial roles in tumor growth, survival, and metastasis. Dual inhibition of both Mer and c-Met is a promising therapeutic strategy to overcome resistance mechanisms and improve treatment outcomes. The 2-substituted aniline pyrimidine scaffold has emerged as a promising framework for the development of potent dual inhibitors of these kinases. This guide presents a comparative evaluation of a series of these derivatives, culminating in the in-depth analysis of a lead candidate.
Data Presentation
In Vitro Kinase Inhibitory Activity
A series of 2-substituted aniline pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against Mer and c-Met kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Mer IC50 (nM)[1][2] | c-Met IC50 (nM)[1][2] |
| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 |
| 17a | 26.2 ± 7.1 | 45.3 ± 9.2 |
| 17b | 12.1 ± 1.3 | 39.8 ± 8.6 |
| 17c | 6.4 ± 1.8 | 26.1 ± 7.7 |
| 17d | 84.1 ± 13.9 | >1000 |
| 17e | 69.8 ± 12.5 | >1000 |
| 17f | 5.5 ± 0.8 | 19.5 ± 4.1 |
| 17g | >1000 | >1000 |
| 17h | 11.9 ± 1.7 | 35.2 ± 6.3 |
| Cabozantinib | 15.7 ± 2.1 | 5.2 ± 0.9 |
Note: Cabozantinib is an approved multi-kinase inhibitor used as a reference compound.
In Vitro Antiproliferative Activity of Lead Compound 17c
Compound 17c was identified as a potent dual inhibitor and was further evaluated for its antiproliferative activity against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM)[2] |
| HepG2 | Liver Cancer | 5.82 ± 1.21 |
| MDA-MB-231 | Breast Cancer | 2.17 ± 0.53 |
| HCT116 | Colon Cancer | 1.54 ± 0.39 |
| PC-3 | Prostate Cancer | 3.79 ± 1.09 |
In Vivo Pharmacokinetic Profile of Lead Compound 17c
The pharmacokinetic properties of compound 17c were assessed in Sprague-Dawley rats following a single oral dose of 10 mg/kg.[2]
| Parameter | Value |
| Tmax (h) | 2.0 |
| Cmax (ng/mL) | 385 ± 87 |
| AUC (0-t) (ng·h/mL) | 2145 ± 453 |
| Oral Bioavailability (F%) | 45.3 |
In Vivo Antitumor Efficacy of Lead Compound 17c
The in vivo antitumor efficacy of compound 17c was evaluated in a murine xenograft model using HCT116 human colorectal cancer cells.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| 17c | 50 mg/kg, p.o., qd | 62.3 |
Experimental Protocols
In Vitro Kinase Inhibition Assay[1]
The inhibitory activities of the synthesized compounds against Mer and c-Met kinases were determined using a standard ADP-Glo™ kinase assay. The assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal. The IC50 values were calculated from the dose-response curves.
Cell Proliferation Assay[1]
Human cancer cell lines (HepG2, MDA-MB-231, and HCT116) were seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours. Cell viability was assessed using the Sulforhodamine B (SRB) assay. The IC50 values were determined by fitting the dose-response data to a sigmoidal curve.
In Vivo Pharmacokinetic Study[2]
Male Sprague-Dawley rats were administered a single oral dose of compound 17c (10 mg/kg). Blood samples were collected at various time points, and the plasma concentrations of the compound were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters were calculated using non-compartmental analysis.
In Vivo Antitumor Efficacy Study[2]
Female BALB/c nude mice were subcutaneously inoculated with HCT116 cells. When the tumors reached a volume of approximately 100-150 mm³, the mice were randomized into vehicle control and treatment groups. Compound 17c was administered orally at a dose of 50 mg/kg daily. Tumor volumes and body weights were measured regularly to assess efficacy and toxicity.
Mandatory Visualization
Caption: Mer/c-Met signaling pathway.
Caption: Experimental workflow.
References
Head-to-head comparison of copper-catalyzed versus strain-promoted click chemistry with 2-(Prop-2-yn-1-yloxy)aniline
For researchers and professionals in drug development and chemical biology, the ability to efficiently and selectively conjugate molecules is paramount. The azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers a powerful tool for this purpose. This reaction is primarily executed via two modalities: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the catalyst-free, strain-promoted azide-alkyne cycloaddition (SPAAC).[1]
This guide presents an objective, data-driven comparison of these two methods for the conjugation of 2-(Prop-2-yn-1-yloxy)aniline, an aromatic propargyl ether. The choice between the rapid, robust CuAAC and the biocompatible, catalyst-free SPAAC depends on a critical trade-off between reaction speed and the constraints of the experimental system, particularly in biological contexts.[2]
Reaction Principles
The fundamental transformation in both reactions is the formation of a stable triazole linkage between an alkyne and an azide. However, the mechanism of activation differs significantly.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to activate the terminal alkyne of this compound, dramatically accelerating the cycloaddition with an azide partner. The reaction is highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method avoids the need for a metal catalyst by employing a strained cyclooctyne (e.g., DBCO, BCN). The high ring strain of the cyclooctyne provides the activation energy for the reaction to proceed spontaneously with an azide.[4] The terminal alkyne on the aniline derivative would first need to be reacted with an azide-functionalized cyclooctyne reagent to participate in this type of reaction scheme, or more commonly, the aniline moiety would be functionalized with an azide to react with a cyclooctyne-modified molecule. For the purpose of this guide, we will consider the reaction of an azide-functionalized partner with this compound (for CuAAC) and the reaction of an azide-functionalized aniline with a cyclooctyne (for SPAAC).
Quantitative Performance Comparison
The selection between CuAAC and SPAAC often hinges on a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative data based on representative literature values for similar aromatic alkynes and azides.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Key Considerations |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[1] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[1] | SPAAC's key advantage is its catalyst-free nature, making it bioorthogonal.[5] |
| Kinetics (Rate Constant) | Fast (k ≈ 1 to 100 M⁻¹s⁻¹) | Moderate to Fast (k ≈ 0.1 to 3.6 M⁻¹s⁻¹) | CuAAC is typically orders of magnitude faster. SPAAC rates are highly dependent on cyclooctyne structure and azide electronics.[6] |
| Typical Yields | High to Quantitative (>80-95%) | High to Quantitative (>80-95%) | Both methods are highly efficient, though CuAAC can be prone to side reactions.[7][8] |
| Reaction Time | 15 minutes to 4 hours | 4 to 48 hours | CuAAC is significantly faster for complete conversion.[2][9] |
| Biocompatibility | Limited in vivo due to copper cytotoxicity.[2] | Excellent; the gold standard for live-cell and in vivo studies.[5] | Copper can generate reactive oxygen species (ROS), potentially damaging biomolecules.[2] |
| Catalyst Required | Copper(I) salt (e.g., CuSO₄ + Sodium Ascorbate)[2] | None | The absence of a catalyst simplifies purification and enhances biocompatibility. |
| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of regioisomers (not applicable for symmetric cyclooctynes) | CuAAC provides absolute control over the product isomer.[3] |
| Potential Side Reactions | Alkyne homo-coupling (Glaser coupling); Aryl-propargyl ether cleavage at high temperatures.[7] | Some strained alkynes can react with thiols (e.g., on cysteine residues).[2] | CuAAC side reactions are minimized by degassing solutions and maintaining moderate temperatures. |
Experimental Protocols
Detailed methodologies for performing CuAAC and SPAAC reactions with substrates analogous to this compound are provided below. These are general starting points and may require optimization.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the reaction of an aromatic propargyl ether like this compound with an azide-functionalized molecule.
Materials:
-
This compound (Alkyne)
-
Azide-functionalized molecule (e.g., Benzyl Azide)
-
Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)
-
Sodium Ascorbate stock solution (100 mM in water, freshly prepared )
-
Solvent: 1:1 mixture of t-Butanol and water or PBS buffer
-
Degassing equipment (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the azide-functionalized molecule (1.1 equivalents) in the chosen solvent.
-
Degassing: Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[1]
-
Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution (e.g., for a final copper concentration of 100 µM, mix 5 µL of 20 mM CuSO₄ and 10 µL of 50 mM THPTA). A 1:2 to 1:5 ratio of Cu:ligand is common.[1] Let this mixture stand for 2 minutes.
-
Catalyst Addition: Add the catalyst premix to the degassed reaction mixture.
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 1-4 hours.
-
Purification: Upon completion, the copper catalyst can be removed by washing with an aqueous solution of ammonium chloride or by using a copper-chelating resin. The product can then be purified by standard column chromatography.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for reacting an azide-functionalized aromatic amine with a DBCO-functionalized molecule.
Materials:
-
Azide-functionalized aromatic amine (e.g., 2-azidoaniline)
-
DBCO-functionalized molecule
-
Solvent: Phosphate-buffered saline (PBS, pH 7.4), or a mixture of PBS and a water-miscible organic solvent like DMSO or acetonitrile to aid solubility.
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the azide-functionalized aromatic amine (1.0 equivalent) in the chosen reaction buffer.
-
Reagent Addition: Add the DBCO-functionalized molecule (1.5 - 3.0 molar equivalents) to the azide solution.[8]
-
Incubation: Agitate the reaction mixture at the desired temperature (typically 4°C to 37°C). The reaction is often incubated for 4 to 24 hours.[8][9] Longer incubation times can improve yield.[8]
-
Monitoring: Monitor the reaction progress using analytical techniques such as LC-MS or by observing the consumption of the DBCO reagent via its characteristic UV absorbance (~309 nm).[10]
-
Purification: The final conjugate can be purified using standard methods such as size-exclusion chromatography, dialysis (for biomolecules), or reversed-phase HPLC to remove any excess DBCO reagent.
Visualizing Experimental Workflows
To better illustrate the practical differences between the two methods, the following diagrams outline the general experimental workflows.
Caption: General experimental workflow for a CuAAC reaction.
Caption: General experimental workflow for a SPAAC reaction.
Conclusion and Recommendations
The choice between CuAAC and SPAAC for modifying this compound or similar molecules is dictated by the specific experimental requirements.
-
Choose CuAAC for applications where speed and efficiency are paramount and the reaction is performed in vitro on purified or robust components. Its rapid kinetics, high yields, and the use of a small, non-perturbing terminal alkyne make it ideal for small molecule synthesis, materials science, and conjugating robust biomolecules. Care must be taken to mitigate copper toxicity and potential side reactions.
-
Choose SPAAC for applications in sensitive biological environments, such as live-cell labeling, in vivo imaging, or the conjugation of delicate proteins.[5] Its excellent biocompatibility and bioorthogonality, stemming from the absence of a toxic catalyst, are its defining advantages, despite generally slower reaction kinetics.[2]
Ultimately, researchers and drug development professionals should carefully weigh the trade-offs between reaction rate and biocompatibility to select the most appropriate click chemistry tool for their scientific objectives. This guide provides the foundational data and practical protocols to make an informed decision and successfully implement these powerful conjugation techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. jcmarot.com [jcmarot.com]
- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 10. benchchem.com [benchchem.com]
Evaluating the photophysical properties of fluorophores synthesized using 2-(Prop-2-yn-1-yloxy)aniline
A Comparative Guide to the Photophysical Properties of Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the photophysical properties of fluorophores synthesized using precursors related to 2-(prop-2-yn-1-yloxy)aniline and contrasts them with commonly used alternative fluorophores. Due to a lack of specific published data on fluorophores derived directly from this compound, this guide draws upon data from structurally similar fluorophores, particularly coumarin and pyranoindole derivatives synthesized from other propargylated anilines. This comparison aims to provide researchers with a valuable resource for selecting appropriate fluorescent probes for their experimental needs.
Section 1: Comparison of Photophysical Properties
The selection of a fluorophore is critically dependent on its photophysical parameters, which dictate its performance in various applications such as fluorescence microscopy, flow cytometry, and immunoassays. Key parameters include the molar absorptivity (ε), which is a measure of how strongly the fluorophore absorbs light at a given wavelength; the fluorescence quantum yield (ΦF), representing the efficiency of the fluorescence process; the wavelengths of maximum absorption (λabs) and emission (λem); and the Stokes shift, which is the difference between the maximum absorption and emission wavelengths.
Below is a summary of the photophysical properties for fluorophores derived from propargylated precursors and common alternative fluorophores.
Table 1: Photophysical Properties of Fluorophores Derived from Propargylated Anilines (Representative Examples)
| Fluorophore Class | Derivative | λabs (nm) | λem (nm) | Molar Absorptivity (ε) (M-1cm-1) | Quantum Yield (ΦF) | Stokes Shift (nm) | Solvent |
| Coumarin | 6-Aryl-Coumarin-3-carbonitrile | 372 | 515 | Not Reported | 0.13 | 143 | Chloroform |
| Coumarin | 6-(6-methoxynaphthalen-2-yl)-3-(methylsulfonyl)-coumarin | 368 | 510 | Not Reported | 0.69 | 142 | Chloroform |
| Aminopyridine | Dimethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | Not Reported | 0.35 | 210 | CDCl3 |
| Aminopyridine | (2-(tert-Butylamino)-6-phenylpyridine-3,4-diyl)dimethanol | 335 | 400 | Not Reported | 0.81 | 65 | CDCl3 |
Data for coumarin derivatives are sourced from representative examples of fluorophores synthesized from precursors structurally related to propargylated anilines[1][2][3]. Data for aminopyridine derivatives are included to broaden the scope of potential fluorophores from related aniline precursors[4].
Table 2: Photophysical Properties of Common Alternative Fluorophores
| Fluorophore | λabs (nm) | λem (nm) | Molar Absorptivity (ε) (M-1cm-1) | Quantum Yield (ΦF) | Stokes Shift (nm) | Solvent |
| Rhodamine B | 557 | 580 | ~110,000 | ~0.31 | 23 | Water |
| BODIPY FL | 503 | 512 | ~80,000 | ~0.95 | 9 | Methanol |
| Cyanine 3 (Cy3) | 550 | 570 | 150,000 | ~0.15 | 20 | Water |
| Cyanine 5 (Cy5) | 649 | 670 | 250,000 | ~0.20 | 21 | Water |
Data for alternative fluorophores are compiled from various sources and represent typical values[5][6][7][8][].
Section 2: Experimental Protocols
Accurate determination of photophysical properties is essential for the reliable comparison of fluorophores. Below are detailed methodologies for key experiments.
Measurement of Molar Absorptivity (ε)
The molar absorptivity is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, ε is the molar absorptivity, c is the concentration of the fluorophore in mol/L, and l is the path length of the cuvette in cm.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of the fluorophore of known concentration in a suitable spectroscopic grade solvent.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution.
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum for each dilution using a spectrophotometer.
-
Data Analysis: Determine the absorbance at the wavelength of maximum absorption (λabs) for each concentration. Plot a graph of absorbance versus concentration. The slope of the resulting line will be the molar absorptivity (ε) if the path length is 1 cm.
Measurement of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is often determined using the comparative method, which involves comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield.[10][11][12]
Protocol:
-
Standard Selection: Choose a fluorescence standard with an absorption and emission profile that overlaps with the sample of interest. A commonly used standard is Quinine Sulfate in 0.1 M H2SO4 (ΦF = 0.546).
-
Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the unknown sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorption and Emission Spectra:
-
Record the absorption spectra of all solutions.
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
-
Data Analysis: The quantum yield of the unknown sample (ΦF,sample) can be calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
Where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
A plot of integrated fluorescence intensity versus absorbance for both the sample and the standard should yield straight lines through the origin. The slope of these lines can be used in the calculation for a more robust determination.
-
Section 3: Visualizations
Diagram 1: General Synthetic Workflow for Fluorophores from Propargylated Anilines
References
- 1. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyanine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. Virtual Labs [mfs-iiith.vlabs.ac.in]
Navigating Specificity: A Comparative Guide to Cross-Reactivity in Antibody Conjugates
For researchers, scientists, and drug development professionals, ensuring the specificity of antibody conjugates is paramount for the development of safe and effective therapeutics and reliable research tools. This guide provides a comprehensive overview of cross-reactivity studies, with a focus on antibodies conjugated with novel linkers such as 2-(Prop-2-yn-1-yloxy)aniline, and compares this to established conjugation methodologies. We present key experimental protocols and data interpretation strategies to empower you in your antibody development and validation processes.
Antibody-drug conjugates (ADCs) and other antibody conjugates are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug or the functionality of another molecule. The conjugation chemistry plays a critical role in the homogeneity, stability, and ultimately, the efficacy and safety of the conjugate.[1] The use of linkers like this compound, which facilitates click chemistry, is a modern approach aimed at creating site-specific, homogenous conjugates. However, any modification to an antibody runs the risk of altering its binding properties and potentially inducing cross-reactivity, which is the unintended binding of the antibody to off-target antigens.[2]
Understanding and Assessing Cross-Reactivity
Cross-reactivity occurs when an antibody binds to an antigen that is structurally similar, but not identical, to its intended target.[2] This can lead to off-target toxicity in therapeutic applications or false-positive results in diagnostic and research assays. Therefore, rigorous cross-reactivity testing is a critical component of antibody conjugate characterization.[3]
Comparative Analysis of Conjugation Chemistries
The choice of conjugation strategy can significantly influence the potential for cross-reactivity. Here, we compare the click chemistry approach, enabled by linkers like this compound, with traditional conjugation methods.
| Conjugation Method | Site of Conjugation | Homogeneity | Potential for Cross-Reactivity Induction | Key Considerations |
| Click Chemistry (e.g., with this compound) | Site-specific (via unnatural amino acids or engineered sites) | High | Lower; modification is at a defined site away from the antigen-binding domains. However, the linker/drug itself could be immunogenic. | Requires antibody engineering but offers precise control over the drug-to-antibody ratio (DAR) and conjugate homogeneity. |
| Lysine Conjugation | Surface-exposed lysine residues | Low (Heterogeneous) | Higher; random conjugation can occur in or near the antigen-binding sites (Fab regions), potentially altering specificity. | Simple and widely used method, but results in a heterogeneous mixture of conjugates with varying DARs and conjugation sites.[1][4] |
| Cysteine Conjugation | Interchain disulfide bonds (after reduction) | Moderate to High | Moderate; conjugation is at defined cysteine residues, but the reduction/re-oxidation process can affect antibody structure. | Provides more control over the conjugation site and DAR than lysine conjugation.[4] |
Experimental Protocols for Cross-Reactivity Assessment
A multi-tiered approach is recommended to thoroughly assess the cross-reactivity of an antibody conjugate.
In Silico Analysis
Before commencing wet-lab experiments, a computational approach can predict potential cross-reactivity.
Methodology:
-
Sequence Homology Search: Utilize tools like NCBI BLAST to compare the amino acid sequence of the target antigen against databases of proteins from relevant species (e.g., human, for preclinical toxicity studies).[2][3]
-
Structural Modeling: If the structures of the antibody and potential off-targets are known, molecular docking simulations can be performed to predict potential binding interactions.
Immunohistochemistry (IHC) on Multi-Tissue Arrays
IHC is a powerful method for screening for off-target binding in a wide range of tissues.
Methodology:
-
Tissue Selection: Use a comprehensive panel of normal human tissues (and relevant animal species for preclinical studies) fixed in a manner that preserves protein antigenicity.
-
Antibody Titration: Determine the optimal concentration of the conjugated antibody that provides strong specific staining of the target antigen with minimal background.
-
Staining Protocol:
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval using appropriate heat-induced or enzymatic methods.
-
Block endogenous peroxidases and non-specific binding sites.
-
Incubate with the primary conjugated antibody at the optimal dilution.
-
Use an appropriate detection system (e.g., HRP-polymer) and chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Analysis: A board-certified pathologist should evaluate the stained tissues for the intensity and localization of staining in all cell types. Any specific, unexpected staining should be further investigated.
Protein Array Screening
Protein arrays allow for the simultaneous screening of an antibody conjugate against thousands of purified human proteins.[5][6]
Methodology:
-
Array Selection: Choose a protein array that provides broad coverage of the human proteome.
-
Assay Protocol:
-
Block the protein array to prevent non-specific binding.
-
Incubate the array with the fluorescently labeled antibody conjugate.
-
Wash the array to remove unbound conjugate.
-
Scan the array using a laser scanner at the appropriate wavelength.
-
-
Data Analysis: Identify any proteins that show significant binding signal. Positive hits should be confirmed using an orthogonal method, such as Western blot or ELISA.
Visualizing Experimental Workflows and Biological Pathways
To aid in the conceptualization of these processes, the following diagrams illustrate a typical cross-reactivity testing workflow and a hypothetical signaling pathway that an antibody-drug conjugate might target.
Caption: A generalized workflow for assessing the cross-reactivity of antibody conjugates.
Caption: A simplified signaling pathway for a typical antibody-drug conjugate's mechanism of action.
Conclusion
The development of novel antibody conjugation strategies, such as those utilizing this compound for click chemistry, holds great promise for the creation of more homogenous and effective antibody-based therapeutics. However, a thorough evaluation of cross-reactivity is a non-negotiable step in the preclinical characterization of these complex molecules. By employing a combination of in silico, ex vivo, and in vitro methods, researchers can confidently assess the specificity of their antibody conjugates, mitigating risks and paving the way for successful clinical translation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. bosterbio.com [bosterbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Referencing cross-reactivity of detection antibodies for protein array experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-(Prop-2-yn-1-yloxy)aniline
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical guidance for the proper disposal of 2-(Prop-2-yn-1-yloxy)aniline, a compound requiring careful handling due to its potential hazards. The following procedures are compiled to ensure the safety of researchers, scientists, and drug development professionals and to maintain environmental compliance.
Hazard Profile and Safety Data
Based on analogous aniline derivatives, this compound is presumed to be toxic if swallowed, in contact with skin, or inhaled. It may cause serious eye damage, skin irritation, and could be a skin sensitizer. Furthermore, it is suspected of causing genetic defects and cancer and is considered very toxic to aquatic life with long-lasting effects. All handling and disposal operations must be conducted with appropriate personal protective equipment and in a controlled environment.
| Hazard Classification | Anticipated Hazard Category | GHS Pictograms | Signal Word | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | ☠️ | Danger | Toxic if swallowed, in contact with skin, or if inhaled.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 1 | corrosive | Danger | Causes serious eye damage.[1][2] |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | Causes skin irritation.[3] |
| Skin Sensitization | Category 1 | ❗ | Warning | May cause an allergic skin reaction.[1][2] |
| Germ Cell Mutagenicity | Category 2 | health hazard | Warning | Suspected of causing genetic defects.[1][2] |
| Carcinogenicity | Category 2 | health hazard | Warning | Suspected of causing cancer.[1][2] |
| Hazardous to the Aquatic Environment | Acute 1, Chronic 1 | environmental hazard | Warning | Very toxic to aquatic life with long lasting effects. |
Experimental Protocol: Waste Disposal and Spill Management
Adherence to the following step-by-step protocols is mandatory for the safe disposal of this compound and in the event of a spill.
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., Butyl, Neoprene, or Viton, as Nitrile may not be suitable for prolonged contact with aniline compounds) and a lab coat.[5]
-
Hygiene: Wash hands thoroughly after handling.[3]
Waste Collection and Disposal Procedure:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed by your institution's Environmental Health and Safety (EHS) office.
-
Containerization:
-
Collect liquid waste in a designated, leak-proof, and chemically compatible container with a secure cap.
-
Collect solid waste, including contaminated items like gloves and weighing paper, in a separate, clearly labeled, sealed container.
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Spill Management Protocol:
-
Immediate Response: Evacuate all non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and entering drains by using an inert absorbent material such as vermiculite, dry sand, or earth.[4][5]
-
Absorption: Carefully absorb the spilled material.
-
Collection: Collect the absorbed material and any contaminated soil into a designated, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow for this compound
A flowchart illustrating the procedural steps for the safe handling and disposal of this compound.
References
Personal protective equipment for handling 2-(Prop-2-yn-1-yloxy)aniline
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-(Prop-2-yn-1-yloxy)aniline, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure laboratory safety and proper chemical management.
Chemical Identifier: this compound is a combustible liquid that is toxic if swallowed, inhaled, or in contact with skin. It is also suspected of causing genetic defects and cancer, and can cause serious eye damage and allergic skin reactions.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[1][2][3] | Protects against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Unlined gloves are recommended.[1][4] | Prevents skin contact, as the substance is toxic and can cause allergic reactions. |
| Body Protection | Chemical-resistant apron and a lab coat or coveralls.[1][4] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a self-contained breathing apparatus is necessary.[5] | Prevents inhalation of toxic vapors. |
| Footwear | Closed-toe, chemical-resistant boots or shoe coverings.[1][2][6] | Protects feet from spills. Pant legs should be worn outside of footwear.[1][2] |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step handling protocol is crucial for safety.
1. Preparation and Handling:
-
Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[7]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Before use, inspect the container for any damage or leaks.
-
The substance is light-sensitive and should be stored under an inert gas and protected from moisture.
-
Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[8]
2. During Use:
-
Do not eat, drink, or smoke in the handling area.
-
Immediately change any contaminated clothing.
-
Wash hands thoroughly after handling.
3. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.[7]
-
Ensure adequate ventilation.[7]
-
Contain the spill using an inert, non-combustible absorbent material like Chemizorb®, sand, or earth.[7] Do not use combustible materials to absorb the spill.[10]
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[7]
-
Clean the spill area thoroughly.[7]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated absorbents and PPE, in a designated and properly labeled hazardous waste container.[10][11][12]
-
The container must be chemically compatible and have a secure lid.[10]
-
Label the container with "Hazardous Waste," the full chemical name, and associated hazards.[10]
2. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[11]
-
Secondary containment is recommended to manage any potential leaks.[12]
3. Final Disposal:
-
Disposal of this compound and its containers must be conducted through a licensed professional waste disposal service.[7]
-
Do not dispose of this chemical down the drain or in regular trash.[10][12]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for waste pickup.[11]
Workflow for Safe Handling and Disposal
References
- 1. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 2. osha.oregon.gov [osha.oregon.gov]
- 3. osha.gov [osha.gov]
- 4. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 5. fishersci.com [fishersci.com]
- 6. MSU Extension | Montana State University [apps.msuextension.org]
- 7. benchchem.com [benchchem.com]
- 8. geneseo.edu [geneseo.edu]
- 9. aksci.com [aksci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
